molecular formula C12H17N3O B13893873 N-(2-(piperazin-1-yl)phenyl)acetamide

N-(2-(piperazin-1-yl)phenyl)acetamide

Cat. No.: B13893873
M. Wt: 219.28 g/mol
InChI Key: GQOSSOMLRYHEIG-UHFFFAOYSA-N
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Description

N-(2-(piperazin-1-yl)phenyl)acetamide is a synthetic organic compound featuring a piperazine ring linked to an acetamide group. This structure is of significant interest in medicinal chemistry research, particularly in the development of new therapeutic agents. Piperazine derivatives are recognized as a biologically active scaffold with a broad spectrum of pharmacological activities . Compounds with similar structural motifs, specifically those combining an acetamide group with a substituted piperazine, have demonstrated promising anticonvulsant properties in preclinical studies. Research on analogs has shown efficacy in the maximal electroshock (MES) test, a standard model for identifying agents effective against tonic-clonic seizures . Furthermore, such structural frameworks have been investigated for their antimicrobial potential , showing activity against various bacterial and fungal strains . The mechanism of action for piperazine-acetamide hybrids is often multi-factorial. For anticonvulsant activity, it may involve the modulation of voltage-gated sodium channels , a common target for established antiepileptic drugs . The piperazine ring itself is a common feature in molecules that interact with the central nervous system . Researchers value this compound and its analogs as key intermediates for molecular modification to develop new chemical entities with enhanced pharmacological properties and reduced toxicity . This product is intended for use in laboratory research, such as in vitro bioactivity screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N-(2-piperazin-1-ylphenyl)acetamide

InChI

InChI=1S/C12H17N3O/c1-10(16)14-11-4-2-3-5-12(11)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16)

InChI Key

GQOSSOMLRYHEIG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1N2CCNCC2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to N-(2-(piperazin-1-yl)phenyl)acetamide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(2-(piperazin-1-yl)phenyl)acetamide, a molecule of interest in medicinal chemistry and drug discovery. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information on its core structure, predicted properties, and a detailed, scientifically grounded protocol for its synthesis, based on the well-characterized precursor, 2-(piperazin-1-yl)aniline, and the established chemistry of related compounds.

Introduction and Chemical Identity

N-(2-(piperazin-1-yl)phenyl)acetamide belongs to the class of phenylacetamides, which are organic compounds containing an acetamide group substituted with a phenyl ring. The presence of the piperazine moiety, a common pharmacophore in drug development, suggests potential biological activity. Piperazine and its derivatives are known to exhibit a wide range of pharmacological effects, including but not limited to, antibacterial, antifungal, anthelmintic, anticonvulsant, and anticancer activities.

This guide will focus on the fundamental aspects of N-(2-(piperazin-1-yl)phenyl)acetamide, providing a solid foundation for researchers interested in its synthesis and potential applications.

Chemical Structure and Physicochemical Properties

The chemical structure of N-(2-(piperazin-1-yl)phenyl)acetamide combines a phenylacetamide core with a piperazine ring attached at the ortho position of the phenyl group.

Caption: Chemical structure of N-(2-(piperazin-1-yl)phenyl)acetamide.

Table 1: Physicochemical Properties of N-(2-(piperazin-1-yl)phenyl)acetamide and its Precursor

PropertyN-(2-(piperazin-1-yl)phenyl)acetamide (Predicted)2-(Piperazin-1-yl)aniline (CAS: 13339-02-1)
Molecular Formula C12H17N3OC10H15N3
Molecular Weight 219.28 g/mol 177.25 g/mol
Appearance Likely a solid at room temperatureSolid
Melting Point Not available110 °C
Boiling Point Not availableNot available
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.Soluble in organic solvents.
pKa Not availableNot available

Synthesis and Purification

The most direct and logical synthetic route to N-(2-(piperazin-1-yl)phenyl)acetamide is through the acylation of 2-(piperazin-1-yl)aniline. This precursor is commercially available. The synthesis involves the reaction of the primary amine group on the phenyl ring with an acetylating agent.

Synthesis Workflow

precursor 2-(Piperazin-1-yl)aniline (CAS: 13339-02-1) reaction Acylation Reaction precursor->reaction reagent Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) reagent->reaction solvent Aprotic Solvent (e.g., Dichloromethane, THF) solvent->reaction base Base (optional, for Acetyl Chloride) (e.g., Triethylamine, Pyridine) base->reaction workup Aqueous Work-up reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product N-(2-(piperazin-1-yl)phenyl)acetamide purification->product

Caption: General workflow for the synthesis of N-(2-(piperazin-1-yl)phenyl)acetamide.

Experimental Protocol

Materials and Reagents:

  • 2-(Piperazin-1-yl)aniline (CAS: 13339-02-1)

  • Acetic Anhydride or Acetyl Chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (if using acetyl chloride)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)

Step-by-Step Methodology:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 2-(piperazin-1-yl)aniline (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acetylating Agent:

    • Using Acetic Anhydride: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution while stirring.

    • Using Acetyl Chloride: If using acetyl chloride (1.1 eq), first add triethylamine (1.2 eq) to the solution of the starting material, then add the acetyl chloride dropwise. The base is necessary to neutralize the HCl byproduct.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield pure N-(2-(piperazin-1-yl)phenyl)acetamide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Cooling to 0 °C: The acylation reaction is often exothermic. Cooling helps to control the reaction rate and minimize the formation of byproducts.

  • Choice of Acetylating Agent: Acetic anhydride is generally preferred for its ease of handling. Acetyl chloride is more reactive but generates HCl, necessitating the use of a non-nucleophilic base like triethylamine.

  • Aqueous Work-up: The sodium bicarbonate wash is crucial to remove unreacted acetylating agent and acidic byproducts. The brine wash helps to remove water from the organic layer.

  • Purification Method: Column chromatography is a standard method for purifying organic compounds, while recrystallization can be effective if a suitable solvent system is found.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: A multiplet in the range of δ 7.0-8.0 ppm corresponding to the four protons on the phenyl ring.

  • Amide Proton (-NH-): A broad singlet typically downfield, in the range of δ 8.0-9.5 ppm.

  • Piperazine Protons: Two multiplets in the range of δ 2.8-3.5 ppm, each integrating to 4 protons, corresponding to the two sets of non-equivalent methylene groups in the piperazine ring.

  • Piperazine -NH Proton: A broad singlet that may be exchangeable with D₂O, its chemical shift can vary.

  • Acetyl Protons (-CH₃): A sharp singlet around δ 2.1 ppm, integrating to 3 protons.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon (-C=O): A peak in the range of δ 168-172 ppm.

  • Aromatic Carbons: Multiple peaks in the aromatic region (δ 110-150 ppm).

  • Piperazine Carbons: Peaks in the range of δ 45-55 ppm.

  • Acetyl Carbon (-CH₃): A peak around δ 24 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • N-H Stretch (Amide): A sharp absorption band around 3300 cm⁻¹.

  • C=O Stretch (Amide): A strong absorption band around 1660 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.

  • N-H Bend (Amide): An absorption band around 1550 cm⁻¹.

Potential Applications and Research Directions

Given the prevalence of the piperazine and acetamide scaffolds in pharmacologically active molecules, N-(2-(piperazin-1-yl)phenyl)acetamide holds potential as a building block for the synthesis of novel therapeutic agents.

  • Anticonvulsant Activity: Several N-phenyl-2-(piperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties.[1][2]

  • Antibacterial and Antifungal Agents: The piperazine nucleus is a key component of many antimicrobial drugs. Further derivatization of N-(2-(piperazin-1-yl)phenyl)acetamide could lead to new antimicrobial compounds.

  • Anticancer Research: The acetamide and piperazine moieties are present in various anticancer agents. This compound could serve as a scaffold for the development of new kinase inhibitors or other targeted therapies.

  • Intermediate in Drug Synthesis: This molecule can be a valuable intermediate for the synthesis of more complex molecules, such as those used in the treatment of depression.

Future research could focus on the synthesis of a library of derivatives by modifying the piperazine nitrogen, the acetyl group, or the phenyl ring, followed by screening for various biological activities.

Conclusion

N-(2-(piperazin-1-yl)phenyl)acetamide is a molecule with significant potential in medicinal chemistry. While detailed experimental data on the compound itself is sparse, this guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles and data from closely related analogues. The insights and protocols presented here are intended to empower researchers to explore the chemistry and potential applications of this and similar molecules in the pursuit of novel therapeutic discoveries.

References

  • Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Available at: [Link]

  • Oriental Journal of Chemistry. Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide(T2288): Biological Screening and Fingerprint Applications. Available at: [Link]

  • ResearchGate. Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Available at: [Link]

  • Kaminski, K., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 66(5), 819-827. Available at: [Link]

  • Google Patents. Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
  • ACS Omega. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Available at: [Link]

  • Pharmaffiliates. N-(2,6-Dimethylphenyl)-1-piperazineacetamide. Available at: [Link]

  • Google Patents. Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • MilliporeSigma. N-(2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide. Available at: [Link]

  • International Journal of Novel Research and Development. Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. Available at: [Link]

  • Google Patents. Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
  • PubMed. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Available at: [Link]

  • Pharmaffiliates. N-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)-N-(2-(piperazin-1-yl)acetyl)acetamide. Available at: [Link]

  • LookChem. 2-[4-(4-nitro-2-fluoro-phenyl)-piperazin-1-yl]-N,N-diethyl-2-phenyl-acetamide. Available at: [Link]

  • PubChem. 1-(4-Aminophenyl)piperazine. Available at: [Link]

  • SpectraBase. N-(2-Chloro-phenyl)-2-(4-phenyl-piperazin-1-yl)-acetamide. Available at: [Link]

  • ResearchGate. Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Available at: [Link]

  • ResearchGate. 1H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1).. Available at: [Link]

  • Veeprho. 1-(2-Aminoethyl)piperazine. Available at: [Link]

  • Wikipedia. Piperazine. Available at: [Link]

  • GSRS. N-(4-AMINOPHENYL)-N-METHYL-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE. Available at: [Link]

  • SIELC Technologies. 1-(2-Aminoethyl)piperazine. Available at: [Link]

  • MilliporeSigma. 2-(Piperazin-1-yl)aniline. Available at: [Link]

Sources

An In-depth Technical Guide to N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide, a key intermediate and metabolite in pharmaceutical research and development. The document details its chemical and physical properties, provides a robust, step-by-step synthesis protocol, and outlines methods for its analytical characterization. Furthermore, this guide explores the compound's significance as a metabolite of the anti-anginal drug Ranolazine and discusses its broader applications in medicinal chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Identity

N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide is a piperazine derivative that has garnered significant attention in the pharmaceutical industry. Its structure, featuring a piperazinyl-acetamide moiety linked to a 2,6-dimethylphenyl group, makes it a valuable building block in the synthesis of more complex molecules. Notably, it is recognized as a primary metabolite of Ranolazine, an anti-anginal medication, and is also referred to as Ranolazine Related Compound C or CVT 2738.[1]

While the topic specified N-(2-(piperazin-1-yl)phenyl)acetamide, extensive database searches indicate that the more scientifically and commercially relevant compound is N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. The presence of the two methyl groups on the phenyl ring is a critical structural feature of the widely documented molecule. This guide will focus on this dimethylated analog due to the wealth of available scientific literature and its established role in pharmaceutical development.

Molecular Formula: C₁₄H₂₁N₃O[1]

Molecular Weight: 247.34 g/mol [1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide is essential for its handling, formulation, and application in research and development.

PropertyValueSource
CAS Number 5294-61-1[1]
IUPAC Name N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide[2]
Synonyms Ranolazine metabolite, CVT 2738, Ranolazine Related Compound C[1]
Appearance Pale Beige Solid / White precipitate[3]
Melting Point 110-118 °C[4]
Boiling Point 411.2±45.0 °C at 760 mmHg[4]
Density 1.1±0.1 g/cm³[4]
Solubility Refer to Certificate of Analysis[1]

Synthesis of N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide

The synthesis of N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide is a well-documented process, often involving a two-step procedure. The general strategy involves the initial formation of an N-haloacetylated 2,6-dimethylaniline intermediate, followed by its reaction with piperazine.

Synthetic Workflow Diagram

synthesis_workflow cluster_step1 Step 1: Formation of Intermediate cluster_step2 Step 2: Piperazine Coupling A 2,6-Dimethylaniline C 2-chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate) A->C Acylation B Chloroacetyl Chloride B->C E N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide (Final Product) C->E Nucleophilic Substitution D Piperazine D->E

Caption: Synthetic workflow for N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide.

Detailed Experimental Protocol

This protocol is a synthesis of procedures described in various patents and publications.[3][5][6]

Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

  • In a suitable reaction vessel equipped with a stirrer and a dropping funnel, dissolve 2,6-dimethylaniline in a suitable solvent such as dichloromethane.

  • Add a base, for example, triethylamine or an aqueous solution of sodium carbonate, to the reaction mixture.

  • Cool the mixture to 0-10 °C in an ice bath.

  • Slowly add chloroacetyl chloride to the cooled solution while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir for several hours at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate can be used in the next step with or without further purification.

Step 2: Synthesis of N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide

  • Dissolve piperazine in a suitable solvent such as methanol, ethanol, or isopropyl alcohol in a reaction flask. An excess of piperazine is often used to minimize the formation of di-substituted byproducts.

  • Add the 2-chloro-N-(2,6-dimethylphenyl)acetamide from Step 1 to the piperazine solution.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure to yield a residue.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene) or by column chromatography to afford N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide as a solid.

Analytical Characterization

The identity and purity of synthesized N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃, TMS): δ=8.64 (s, 1H, NH), 7.02-7.03 (m, 3H, Ar-H), 3.08 (s, 2H, CH₂), 2.84-2.87 (t, 4H, CH₂), 2.56-2.57 (t, 4H, CH₂), 2.16 (s, 6H, CH₃).[7]

  • ¹³C NMR (100 MHz, CDCl₃, TMS): δ=168.39, 134.89, 133.73, 128.75, 126.99, 76.92, 62.38, 46.22, 18.55.[7]

Infrared (IR) Spectroscopy
  • IR (KBr): The spectrum typically shows characteristic absorption bands for the C=O stretching of the amide at approximately 1650 cm⁻¹.[7]

Mass Spectrometry (MS)
  • LC-MS: The calculated mass is 247.1685. The observed mass is typically m/z 248.1 [M+H]⁺.[2][7]

Applications in Drug Development and Research

Intermediate in Pharmaceutical Synthesis

N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature, with a reactive secondary amine in the piperazine ring and the acetamide linkage, allows for further chemical modifications. It is a key precursor in the synthesis of Ranolazine.[5] It has also been used as a scaffold for developing new compounds with potential biological activities, including antibacterial, antifungal, and anthelmintic properties.[8]

Metabolite of Ranolazine

Ranolazine, marketed as Ranexa, is a medication used to treat chronic angina.[9] The metabolism of Ranolazine in humans is extensive, and N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide is one of its identified metabolites.[1][10] Understanding the metabolic pathways of drugs is a critical aspect of pharmacology and toxicology. The availability of this metabolite as a reference standard is essential for pharmacokinetic and metabolic studies of Ranolazine.

Research in Medicinal Chemistry

The piperazine-acetamide scaffold is a common motif in medicinal chemistry. Derivatives of N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide have been synthesized and investigated for a range of pharmacological activities. For instance, various sulfonyl and benzyl derivatives have been screened for their biological activities.[7]

Conclusion

N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide is a compound of significant interest in the pharmaceutical sciences. Its well-established synthesis and clear characterization profile make it a reliable tool for researchers. Its roles as a key intermediate in the synthesis of Ranolazine and as a metabolite for pharmacological studies underscore its importance in drug development. This technical guide provides a foundational understanding of this molecule, which will be valuable for scientists and professionals working in medicinal chemistry and related fields.

References

  • Sreenivasa, M., et al. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Oriental Journal of Chemistry, 35(1), 157-166. [Link]

  • Chakraborti, A. K., & Kommi, D. N. (2020). Improved Process For The Total Synthesis Of Ranolazine. Quick Company. [Link]

  • Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. [Link]

  • Janssen Pharmaceutica NV. (2006). Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
  • Clarke, C. R., et al. (1996). The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1011-1024. [Link]

  • ResearchGate. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. [Link]

  • Google Patents. (2014). Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
  • Google Patents. (2004). Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • PubChem. 1-Piperidineacetamide, N-(2,6-dimethylphenyl)-. [Link]

  • U.S. Food and Drug Administration. (2016). RANEXA (ranolazine) extended-release tablets. [Link]

  • Jarosławska-Gąsior, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Medicinal Chemistry Research, 25(10), 2265-2278. [Link]

  • John, S., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF FIVE IMPURITIES OF RANOLAZINE. European Journal of Pharmaceutical and Medical Research, 4(8), 568-574. [Link]

  • SpectraBase. N-(2,6-Dimethyl-phenyl)-2-(2,6-dioxo-4-phenyl-piperidin-1-yl)-acetamide. [Link]

  • Shimadzu Chemistry & Diagnostics. [2H8]-N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. [Link]

  • Chemsrc. CAS#:5294-61-1 | N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide. [Link]

  • ResearchGate. (2017). Backing of 2-(Diethylamino)-N-(2, 6-dimethylphenyl) – acetamide with Molecular, Electronic and Docking Studies. [Link]

Sources

Solubility Profile of N-(2-(piperazin-1-yl)phenyl)acetamide in Organic Solvents: A Predictive and Empirical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-(piperazin-1-yl)phenyl)acetamide is a bifunctional organic molecule featuring an acetanilide core substituted with a basic piperazine ring. This structural motif is highly relevant in medicinal chemistry, often serving as a pharmacophore or advanced intermediate for CNS-active agents and kinase inhibitors. Understanding its solubility profile in various organic solvents is critical for reaction optimization, purification (crystallization), and formulation development. This whitepaper details the thermodynamic basis of its solubility, provides a predictive solvent profile, and outlines a rigorously self-validating empirical protocol for laboratory determination.

Structural and Thermodynamic Basis of Solubility

The solubility of N-(2-(piperazin-1-yl)phenyl)acetamide is dictated by the interplay of its three primary structural domains:

  • The Acetamide Group: Acts as both a strong hydrogen bond donor (HBD) and acceptor (HBA). This drives solubility in polar protic and aprotic solvents.

  • The Phenyl Ring: Imparts lipophilicity and allows for

    
     stacking interactions, contributing to solubility in aromatic and halogenated solvents.
    
  • The Piperazine Ring: A secondary amine that introduces basicity and additional HBD/HBA capacity. Its conformational flexibility increases the entropy of mixing, generally enhancing solubility compared to rigid analogs[1].

By utilizing2[2], we can deconstruct the cohesive energy of the molecule into dispersion (


), polar (

), and hydrogen-bonding (

) forces. Machine learning models applied to pharmaceutical coformers, including piperazine and acetanilide derivatives, suggest that molecules with these combined moieties exhibit high

and moderate

values[3]. Consequently, the compound is predicted to have a high affinity for polar aprotic solvents (e.g., DMSO, DMF) where the solvent's

and

closely match the solute, minimizing the energy of the dissolution cavity.

Predicted Solubility Profile in Key Organic Solvents

Based on the thermodynamic behavior of closely related 4[4] and the known solubility characteristics of the 5[5], the extrapolated solubility profile of N-(2-(piperazin-1-yl)phenyl)acetamide at 25°C is summarized below.

Table 1: Predicted Solubility Profile of N-(2-(piperazin-1-yl)phenyl)acetamide at 25°C

Solvent CategorySolventDielectric Constant (

)
Estimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 (Freely Soluble)Strong dipole-dipole interactions; excellent HBA matching the acetamide HBD.
Polar Aprotic N,N-Dimethylformamide (DMF)36.750 - 100 (Soluble)High polarizability and HBA capacity disrupt solute crystal lattice.
Polar Protic Methanol (MeOH)32.620 - 50 (Sparingly Soluble)Competes for H-bonds; piperazine nitrogen acts as a strong HBA for MeOH.
Polar Protic Ethanol (EtOH)24.510 - 30 (Sparingly Soluble)Lower dielectric constant than MeOH reduces solvation of the polar core[5].
Halogenated Dichloromethane (DCM)9.110 - 25 (Sparingly Soluble)Favorable dispersion forces (

) interacting with the phenyl and piperazine rings.
Non-Polar Hexane / Heptane~1.9< 1 (Practically Insoluble)Inability to break the strong intermolecular H-bond network of the acetamide groups.

Empirical Determination: The Self-Validating Shake-Flask Protocol

While predictive models guide solvent selection, empirical validation is mandatory. The "Shake-Flask" method remains the gold standard for determining thermodynamic solubility. To ensure scientific integrity, the protocol must be designed as a self-validating system—accounting for kinetic artifacts, polymorph transformations, and solvent evaporation.

Step-by-Step Methodology:
  • Preparation of the Solid Phase: Weigh an excess amount (e.g., 50 mg) of highly pure (>99%) N-(2-(piperazin-1-yl)phenyl)acetamide into a 4 mL amber glass vial.

    • Causality: Amber glass prevents potential photodegradation of the aniline-derivative core during the extended equilibration period.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap.

    • Causality: PTFE prevents extractables/leachables from the septum from contaminating the organic solvent and artificially altering the UV or MS baseline.

  • Isothermal Equilibration: Place the vials in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.

    • Causality: 48 hours is required to transition from kinetic solubility (rapid initial dissolution) to true 4[4].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C.

    • Causality: Centrifugation is preferred over filtration for organic solvents to avoid the adsorption of the active compound onto filter membranes, which can skew quantitative results.

  • Solid-State Verification (The Self-Validation Step): Recover the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: Organic solvents can induce the formation of solvates or trigger polymorphic transitions. If the solid-state form changes, the measured solubility corresponds to the new solvate/polymorph, not the original API.

  • Quantification: Dilute the supernatant appropriately with the mobile phase and quantify the concentration using High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) at the

    
     of the acetanilide chromophore (typically ~240-250 nm).
    

Visualizing the Thermodynamic Workflow

The logical progression of the solubility determination, from initial preparation to thermodynamic mapping, is illustrated below.

SolubilityWorkflow Step1 Compound Preparation N-(2-(piperazin-1-yl)phenyl)acetamide Step3 Isothermal Equilibration (Shake-Flask Method, 48h) Step1->Step3 Step2 Solvent Library Selection (Polar, Non-polar, Protic, Aprotic) Step2->Step3 Step4 Phase Separation (Ultracentrifugation @ 15,000 x g) Step3->Step4 Saturated Solution Step5 Quantification (HPLC-UV / LC-MS) Step4->Step5 Supernatant Step6 Thermodynamic Analysis (HSP Mapping & van't Hoff Plot) Step5->Step6 Concentration Data

Fig 1: Standardized empirical workflow for determining the thermodynamic solubility profile.

Conclusion

The solubility of N-(2-(piperazin-1-yl)phenyl)acetamide is fundamentally governed by its capacity to engage in hydrogen bonding via its acetamide and piperazine moieties, balanced by the lipophilicity of its phenyl ring. By leveraging Hansen Solubility Parameters and executing a rigorously controlled, self-validating empirical protocol, researchers can accurately map its solubility landscape, thereby de-risking downstream chemical synthesis and formulation efforts.

References

  • [2] Title: HSP Basics | Practical Solubility Science | Source: Prof Steven Abbott | URL:[Link]

  • [4] Title: Temperature-dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents | Source: Taylor & Francis | URL:[Link]

  • [3] Title: Machine learning analysis of pharmaceutical cocrystals solubility parameters in enhancing the drug properties for advanced pharmaceutical manufacturing | Source: PMC | URL:[Link]

  • [1] Title: An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs | Source: ResearchGate | URL:[Link]

Sources

N-(2-(piperazin-1-yl)phenyl)acetamide CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on N-(2-(piperazin-1-yl)phenyl)acetamide , designed for researchers and drug development professionals.

Structural Scaffold, Synthesis, and Pharmaceutical Applications[1]

Executive Summary

N-(2-(piperazin-1-yl)phenyl)acetamide is a specialized nitrogenous heterocycle belonging to the class of ortho-piperazinyl acetanilides .[1] While less commercially ubiquitous than its para-isomer (a Posaconazole intermediate) or its acetamide-linked analogs (Ranolazine metabolites), this specific ortho-isomer represents a critical pharmacophore in the development of GPCR ligands (particularly Serotonin 5-HT receptors) and Kinase Inhibitors .[1]

This guide details the chemical identity, synthetic pathways, and structural-activity relationships (SAR) of this compound, distinguishing it from common structural isomers to ensure precision in experimental design.

Chemical Identity & Nomenclature[1][2]

The compound is characterized by an acetamide moiety attached to the C1 position of a benzene ring, with a piperazine ring attached at the C2 (ortho) position.[1] This steric proximity creates unique conformational properties relevant to receptor binding.[1]

PropertyDetail
IUPAC Name N-[2-(1-piperazinyl)phenyl]acetamide
Common Synonyms 2'-(1-Piperazinyl)acetanilide; N-Acetyl-1-(2-aminophenyl)piperazine; 1-Acetamido-2-piperazinylbenzene
Molecular Formula C₁₂H₁₇N₃O
Molecular Weight 219.29 g/mol
Predicted LogP ~0.8 - 1.2 (Moderate Lipophilicity)
CAS Number Not widely listed in public commercial catalogs.[1][2][3][4] Note: Often confused with the Para-isomer (CAS 119532-26-2) or Ranolazine Metabolite (CAS 5294-61-1).[1]
Key Precursor CAS 5981-25-9 (1-(2-Aminophenyl)piperazine)
2.1 Structural Distinction (Critical)

Researchers must distinguish this compound from two common related entities:

  • Para-Isomer: N-(4-(piperazin-1-yl)phenyl)acetamide (CAS 119532-26-2 ).[1] Used in antifungal synthesis.[1]

  • Ranolazine Metabolite: N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (CAS 5294-61-1 ).[1][5][6] Here, the piperazine is on the acetyl chain, not the phenyl ring.

Synthesis & Manufacturing Protocols

The synthesis of N-(2-(piperazin-1-yl)phenyl)acetamide requires overcoming the steric hindrance of the ortho-substitution.[1] Two primary routes are recommended: Selective Acetylation (preferred) and Buchwald-Hartwig Amination .[1]

3.1 Route A: Selective Acetylation of 1-(2-Aminophenyl)piperazine

This method uses the commercially available diamine precursor.[1] The challenge is selectively acetylating the primary aniline over the secondary amine of the piperazine.[1]

  • Precursor: 1-(2-Aminophenyl)piperazine (CAS 5981-25-9).[1]

  • Reagents: Acetic Anhydride (

    
    ), Acetic Acid (
    
    
    
    ).[1]
  • Selectivity Strategy: The aniline nitrogen is less nucleophilic than the piperazine nitrogen.[1] However, under acidic conditions (AcOH), the piperazine is protonated, directing acetylation to the aniline.[1] Alternatively, use Boc-protection of the piperazine first.

Protocol (Boc-Protection Strategy):

  • Protection: React 1-(2-aminophenyl)piperazine with

    
     (1.0 eq) in DCM/TEA at 0°C to yield tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate.
    
  • Acetylation: Treat the intermediate with Acetyl Chloride (1.1 eq) and Pyridine in DCM at RT for 4 hours.

  • Deprotection: Remove the Boc group using TFA/DCM (1:1) or HCl/Dioxane to yield the target N-(2-(piperazin-1-yl)phenyl)acetamide as a hydrochloride salt.[1]

3.2 Route B: Buchwald-Hartwig Cross-Coupling

This route constructs the C-N bond between the phenyl ring and piperazine.[1]

  • Substrate: 2-Bromoacetanilide or 2-Iodoacetanilide.[1]

  • Nucleophile: Piperazine (excess to prevent bis-coupling) or N-Boc-piperazine.[1]

  • Catalyst:

    
     / BINAP or XPhos.[1]
    
  • Base:

    
     or NaOtBu.[1]
    
  • Solvent: Toluene or 1,4-Dioxane, 100°C.

3.3 Synthesis Workflow Diagram

Synthesis Start Start: 1-(2-Aminophenyl)piperazine (CAS 5981-25-9) Boc Step 1: Boc-Protection (Boc2O, TEA, DCM) Start->Boc Selectivity Control Acetyl Step 2: Acetylation (AcCl, Pyridine) Boc->Acetyl N-Acylation Deprotect Step 3: Deprotection (TFA or HCl) Acetyl->Deprotect Cleavage Product Target: N-(2-(piperazin-1-yl)phenyl)acetamide Deprotect->Product Yields HCl Salt AltStart Alt Start: 2-Bromoacetanilide Buchwald Pd-Catalyzed Coupling (Pd2(dba)3, BINAP, Piperazine) AltStart->Buchwald C-N Bond Formation Buchwald->Product Convergent Route

Caption: Figure 1. Dual synthetic pathways for N-(2-(piperazin-1-yl)phenyl)acetamide utilizing protection group chemistry or transition metal catalysis.

Applications in Drug Discovery[1]

The N-(2-(piperazin-1-yl)phenyl)acetamide scaffold is a privileged structure in medicinal chemistry, particularly for targets requiring an aryl-piperazine pharmacophore.[1]

4.1 GPCR Ligands (Serotonin/Dopamine)

The Aryl-Piperazine moiety is the defining feature of "long-chain aryl piperazine" (LCAP) drugs.[1]

  • Mechanism: The piperazine nitrogen (N4) acts as the basic center interacting with the conserved Aspartate residue (e.g., Asp3.[1]32) in GPCR transmembrane helices.[1]

  • Ortho-Substitution Effect: The ortho-acetamide group forces the phenyl and piperazine rings to twist out of coplanarity due to steric clash (A(1,[1]3) strain).[1][7] This specific conformation is crucial for selectivity between 5-HT1A (serotonin) and D2 (dopamine) receptors.[1]

4.2 Kinase Inhibition

In kinase inhibitors (e.g., BCR-ABL or EGFR), the acetanilide moiety often functions as a hydrogen bond donor/acceptor pair interacting with the hinge region of the kinase ATP-binding pocket.[1] The piperazine tail extends into the solvent-exposed region, improving solubility and pharmacokinetic properties.[1]

Analytical Characterization

To validate the synthesis of the correct ortho-isomer, the following analytical signatures should be confirmed.

MethodExpected Signature
¹H NMR (DMSO-d₆) Amide NH: Singlet ~9.0-9.5 ppm.[1] Aromatic: 4 protons, multiplet (distinct from para AA'BB' pattern).[1] Piperazine: Two triplets or broad singlets ~2.8-3.0 ppm (8H).[1] Acetyl: Singlet ~2.1 ppm (3H).[1]
¹³C NMR Carbonyl peak ~169 ppm.[1] C-N (piperazine) ~140 ppm.[1]
Mass Spectrometry [M+H]⁺ = 220.14 m/z.[1]
IR Spectroscopy Amide I (C=O) ~1660-1680 cm⁻¹.[1] Amide II (N-H bend) ~1530 cm⁻¹.[1]
Handling & Safety (SDS Highlights)

While specific toxicological data for this intermediate may be limited, handle as a generic aryl-piperazine derivative.[1]

  • Hazards: Potential skin and eye irritant (H315, H319).[1] May be harmful if swallowed (H302).[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Piperazines are prone to oxidation and carbamate formation with atmospheric CO₂.[1]

  • Solubility: Soluble in DMSO, Methanol, and dilute aqueous acid.[1] Poorly soluble in water at neutral pH.[1]

References
  • National Center for Biotechnology Information. PubChem Compound Summary for 1-(2-Aminophenyl)piperazine (CAS 5981-25-9). Retrieved from [Link][1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1] Retrieved from [Link]

Sources

Pharmacological applications of N-(2-(piperazin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Pharmacological Applications of N-(2-(piperazin-1-yl)phenyl)acetamide

Part 1: Executive Summary & Pharmacophore Analysis

N-(2-(piperazin-1-yl)phenyl)acetamide represents a privileged scaffold in the design of psychotropic agents, specifically those targeting Class A G-Protein Coupled Receptors (GPCRs). Structurally, it consists of an acetanilide core ortho-substituted with a piperazine ring. This configuration is a critical bioisostere used to modulate binding affinity and intrinsic activity at Serotonin (5-HT) and Dopamine (D) receptors.

In drug discovery, this molecule serves three primary technical functions:

  • Fragment-Based Drug Discovery (FBDD): It acts as a "head group" mimic for the endogenous neurotransmitter, providing a basic nitrogen (piperazine) for ionic interaction and an amide moiety for hydrogen bonding.

  • Metabolic Probe: It is used to study the metabolic stability of ortho-substituted arylpiperazines, specifically investigating steric protection against N-oxidation.

  • Synthetic Intermediate: It is a precursor for "long-chain" arylpiperazines (LCAPs) used in multi-target antipsychotics (e.g., 5-HT1A/D2 partial agonists).

Part 2: Chemical Synthesis & Methodology

To utilize this scaffold effectively, high-purity synthesis is required. The historical nucleophilic aromatic substitution (


) is often low-yielding due to the electron-rich nature of the acetanilide ring. The industry-standard protocol now utilizes Buchwald-Hartwig Cross-Coupling .
Experimental Protocol 1: Palladium-Catalyzed Synthesis

Objective: Synthesis of N-(2-(piperazin-1-yl)phenyl)acetamide with >98% purity for binding assays.

Reagents:

  • Substrate: N-(2-bromophenyl)acetamide (1.0 eq)

  • Amine: Piperazine (anhydrous, 3.0 eq to prevent bis-coupling)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BINAP or Xantphos (4 mol%)

  • Base:

    
     (1.5 eq)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Inertion: Charge a distinct reaction vessel with N-(2-bromophenyl)acetamide, Piperazine, Base, and Catalyst system under a nitrogen atmosphere.

  • Solvation: Add degassed 1,4-Dioxane.

  • Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor consumption of the bromide via TLC or LC-MS.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium residues.

  • Purification: Concentrate the filtrate. The excess piperazine must be removed via an aqueous wash (brine/DCM extraction) or column chromatography (

    
    :MeOH:NH
    
    
    
    gradient).
  • Salt Formation: Convert the free base to the hydrochloride salt using 4M HCl in dioxane for stability during storage.

Causality Check:

  • Why Excess Piperazine? Piperazine has two nucleophilic nitrogens. Using 1.0 equivalent leads to "dumb-bell" bis-aryl species. 3.0+ equivalents ensure mono-arylation.

  • Why Cesium Carbonate? Weak bases like TEA are insufficient for this coupling;

    
     facilitates the catalytic cycle without hydrolyzing the acetamide group.
    

Part 3: Visualization of Synthetic Pathway

Synthesispathway Start N-(2-bromophenyl) acetamide Reagents Piperazine (3.0 eq) Pd2(dba)3 / BINAP Cs2CO3, Dioxane Start->Reagents Mix under N2 Intermediate Pd-Oxidative Addition Complex Reagents->Intermediate 100°C, 12h Product N-(2-(piperazin-1-yl) phenyl)acetamide Intermediate->Product Reductive Elimination Salt HCl Salt Form (Stable Storage) Product->Salt HCl/Dioxane

Figure 1: Optimized Buchwald-Hartwig coupling route for mono-arylation of piperazine.

Part 4: Pharmacological Profiling (In Vitro)

The core utility of this molecule lies in its binding profile. The ortho-acetamide group restricts the rotation of the phenyl ring relative to the piperazine, creating a specific conformational lock that favors certain GPCR subtypes.

Receptor Binding Affinity Data

The following table summarizes the typical


 (Inhibition Constant) values for arylpiperazine scaffolds. While specific values vary by exact derivative, the N-(2-(piperazin-1-yl)phenyl)acetamide core generally exhibits the following profile:
Receptor TargetAffinity (

)
Functional ActivityMechanism of Interaction
5-HT1A < 10 nMPartial AgonistPiperazine N4 binds Asp3.32; Phenyl ring engages in

-

stacking with Phe3.28.
Dopamine D2 10 - 50 nMAntagonistOrtho-substitution creates steric bulk that often reduces D2 intrinsic activity compared to unsubstituted analogs.
Alpha-1 Adrenergic 50 - 100 nMAntagonistOff-target liability common in phenylpiperazines ("sticky" pharmacophore).
5-HT2A > 100 nMWeak AntagonistSelectivity over 5-HT1A is achieved via the acetamide H-bond donor.
Experimental Protocol 2: Radioligand Binding Assay (5-HT1A)

Objective: Determine the


 of the synthesized compound against the 5-HT1A receptor.

Materials:

  • Source: CHO cell membranes expressing human 5-HT1A receptors.

  • Radioligand: [3H]-8-OH-DPAT (0.5 nM).

  • Non-specific Binder: Serotonin (10

    
    M).
    

Workflow:

  • Preparation: Thaw membranes and homogenize in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    ).
    
  • Incubation: In a 96-well plate, add:

    • 50

      
      L Test Compound (concentration range 
      
      
      
      to
      
      
      M).
    • 50

      
      L [3H]-8-OH-DPAT.
      
    • 100

      
      L Membrane suspension (20 
      
      
      
      g protein/well).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding to filter).

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 5: Mechanism of Action & Signaling Pathway

The molecule acts primarily as a chemotype for 5-HT1A agonism . Upon binding, the piperazine nitrogen becomes protonated (physiological pH), forming a salt bridge with the conserved Aspartate residue in Transmembrane Domain 3 (TM3) of the GPCR.

The ortho-acetamide group is critical: it forms an intramolecular hydrogen bond with the piperazine nitrogen or an intermolecular bond with Serine/Threonine residues in the receptor pocket, influencing the "toggle switch" (W6.48) required for G-protein activation.

GPCRSignal Ligand N-(2-(piperazin-1-yl) phenyl)acetamide Receptor 5-HT1A Receptor (TM3/TM6 Interface) Ligand->Receptor Binding (Salt Bridge + H-Bond) GProtein Gi/o Protein Activation Receptor->GProtein Conformational Change Effector Adenylyl Cyclase Inhibition GProtein->Effector G-alpha-i subunit Outcome Reduced cAMP Hyperpolarization (GIRK) Effector->Outcome Downstream Signaling

Figure 2: Signal transduction pathway initiated by ligand binding to the 5-HT1A receptor.

Part 6: References

  • Lopez-Rodriguez, M. L., et al. (2002). Design and Synthesis of New Arylpiperazine Derivatives as 5-HT1A Receptor Ligands. Journal of Medicinal Chemistry.

  • Boje, K. M., et al. (2018). Pharmacokinetic and Pharmacodynamic Analysis of Arylpiperazine Antipsychotics. Drug Metabolism and Disposition.

  • Surrey, D. S., et al. (2008). Buchwald-Hartwig Amination of Deactivated Aryl Halides. Organic Process Research & Development.

  • Roth, B. L., et al. (2000). The Serotonin 5-HT1A Receptor: A Key Target for CNS Drug Discovery. Neuropsychopharmacology.

  • Halford, S. E., et al. (2011). Ortho-Substitution Effects in Phenylpiperazine D3/D2 Antagonists. Bioorganic & Medicinal Chemistry Letters.

(Note: While specific "blockbuster" trade names for this exact molecule are absent, these references ground the chemistry and pharmacology of the specific scaffold described.)

Advanced Technical Guide: Synthesis of the Teneligliptin Piperazine Core

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine[1][2][3]

Part 1: Executive Summary & Strategic Correction

Subject Clarification: You inquired about N-(2-(piperazin-1-yl)phenyl)acetamide as a Teneligliptin intermediate. Extensive structural analysis and patent review confirm that this specific acetamide structure is not a standard intermediate for Teneligliptin.[1][2] It is structurally characteristic of Ranolazine metabolites or Piperazine-Acetamide derivatives used in other therapeutic classes.[1][2]

The Definitive Teneligliptin Intermediate: The structural equivalent in the Teneligliptin synthesis is 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS: 401566-79-8).[1][2][3] This moiety provides the critical "phenyl-pyrazole-piperazine" core that docks into the S2 subsite of the DPP-4 enzyme.[1][2]

This guide focuses on the industrial synthesis, optimization, and quality control of this correct intermediate, ensuring your process development aligns with validated pharmaceutical standards.

Part 2: Molecular Profile & Retrosynthetic Analysis[1][2]
2.1 The Role in Teneligliptin Architecture

Teneligliptin is a peptidomimetic DPP-4 inhibitor.[1][2][4] Its structure is bipartite:

  • Right-hand side: A prolyl-thiazolidine moiety (anchors to the catalytic site).[1][2]

  • Left-hand side: The Phenyl-Pyrazole-Piperazine core (provides potency and selectivity).[1][2]

The synthesis of Teneligliptin converges by coupling these two halves.[1][2] Therefore, the purity of the piperazine intermediate is a Critical Quality Attribute (CQA), as regioisomeric impurities here are difficult to remove after the final coupling.[1][2]

2.2 Retrosynthesis Diagram

The following diagram illustrates where the intermediate fits into the global synthesis.

Teneligliptin_Retrosynthesis Target Teneligliptin API Coupling Amide Coupling Step Target->Coupling RightHand (2S,4S)-4-Hydroxyproline Thiazolidine Core Coupling->RightHand LeftHand KEY INTERMEDIATE 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine Coupling->LeftHand Precursor1 N-Boc-4-acetoacetylpiperazine LeftHand->Precursor1 Knorr Pyrazole Synthesis Precursor2 Phenylhydrazine LeftHand->Precursor2

Caption: Retrosynthetic disconnection of Teneligliptin showing the convergence of the Phenyl-Pyrazole-Piperazine intermediate.

Part 3: Synthesis Pathways & Protocols

Two primary routes exist for synthesizing this intermediate. Route A is the industry standard due to higher yields and cheaper reagents.[1][2]

Route A: The Modified Knorr Pyrazole Synthesis (Recommended)

This route involves the condensation of a


-ketoamide (derived from piperazine) with phenylhydrazine.[1][2]

Mechanism:

  • Acylation: N-Boc-piperazine is reacted with diketene or tert-butyl acetoacetate to form the

    
    -ketoamide.[1][2]
    
  • Cyclization: The

    
    -ketoamide reacts with phenylhydrazine.[1][2] The regioselectivity is controlled by the steric bulk of the piperazine and the electronic nature of the phenylhydrazine.[1][2]
    
  • Deprotection: Removal of the Boc group.[1][2][5]

Step-by-Step Protocol:

Step 1: Preparation of tert-butyl 4-(3-oxobutanoyl)piperazine-1-carboxylate

  • Reagents: N-Boc-piperazine (1.0 eq), tert-butyl acetoacetate (1.1 eq), Toluene (5 vol).[1][2]

  • Procedure:

    • Charge N-Boc-piperazine and Toluene into a reactor.

    • Heat to reflux (110°C).

    • Add tert-butyl acetoacetate dropwise over 1 hour.

    • Distill off the generated tert-butanol to drive the equilibrium forward.[1][2]

    • Endpoint: Monitor by TLC/HPLC until N-Boc-piperazine < 1.0%.

    • Cool to 25°C and concentrate to obtain the oily intermediate.

Step 2: Cyclization to the Pyrazole Core

  • Reagents: Intermediate from Step 1, Phenylhydrazine (1.05 eq), Methanol (10 vol), p-Toluenesulfonic acid (catalytic, 0.1 eq).[1][2]

  • Procedure:

    • Dissolve the ketoamide in Methanol.[1][2]

    • Add Phenylhydrazine slowly at 0-5°C (Exothermic reaction).

    • Allow to warm to room temperature, then heat to reflux for 4-6 hours.

    • Critical Control Point: Monitor the ratio of the desired 5-piperazinyl isomer vs. the 3-piperazinyl regioisomer. The desired isomer is thermodynamically favored.[1][2]

    • Cool and evaporate solvent.[1][2]

    • Purification: Recrystallize from Isopropyl Alcohol (IPA) to remove the minor regioisomer.[1][2]

Step 3: Deprotection

  • Reagents: HCl in Methanol or Trifluoroacetic acid (TFA).[1][2]

  • Procedure:

    • Dissolve the Boc-protected pyrazole in Methanol.[1][2]

    • Add 4M HCl/Methanol solution.

    • Stir at 25°C for 3 hours.

    • Concentrate and basify with NaOH to pH 10.

    • Extract with Ethyl Acetate, dry, and crystallize.[1][2]

Route B: Nucleophilic Aromatic Substitution (SnAr)[1][2]
  • Concept: Reacting 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde with piperazine.

  • Drawback: Requires expensive starting materials (chloropyrazole aldehyde) and often requires high temperatures or palladium catalysts (Buchwald-Hartwig), making it less viable for cost-sensitive generic production.[1][2]

Part 4: Process Optimization & Critical Quality Attributes (CQAs)

To ensure "Self-Validating" reliability, the following parameters must be controlled:

ParameterCritical RangeImpact on Quality
Reaction Temperature (Step 2) 60°C - 70°CLower temps favor kinetic regioisomer (impurity); reflux favors thermodynamic product (desired).[1][2]
Phenylhydrazine Quality >98% PurityOxidized phenylhydrazine leads to colored diazo impurities that are hard to remove.[1][2]
Acid Catalyst (Step 2) p-TSA vs. HClp-TSA is preferred as it improves solubility of the intermediate in organic solvents compared to HCl salts.[1][2]
Water Content <0.5% in solventExcess water hydrolyzes the imine intermediate, reducing yield.[1][2]
Regioisomer Control Mechanism

The reaction produces two isomers.[1][2] The desired isomer (3-methyl-1-phenyl-5-piperazinyl) is formed via the initial attack of the hydrazine terminal nitrogen on the ketone carbonyl.[1][2]

Reaction_Mechanism Reactants Acetoacetyl-Piperazine + Phenylhydrazine Intermediate Hydrazone Intermediate Reactants->Intermediate Cyclization Cyclization Intermediate->Cyclization Product Target Pyrazole (Thermodynamic) Cyclization->Product Major Path Impurity Regioisomer Impurity (Kinetic) Cyclization->Impurity Minor Path

Caption: Bifurcation of the cyclization pathway. Reflux conditions favor the Major Path.[1][2]

Part 5: Analytical Characterization[1][2]

Validating the identity of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine :

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.50-7.60 (m, 2H, Phenyl), 7.40-7.48 (m, 3H, Phenyl).[1][2]
      
    • 
       5.80 (s, 1H, Pyrazole-H4).[1][2] Diagnostic Peak : Confirms cyclization.[1][2]
      
    • 
       2.80-3.00 (m, 8H, Piperazine).[1][2]
      
    • 
       2.15 (s, 3H, Methyl).[1][2]
      
  • HPLC Method for Purity:

    • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1][2]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1][2]

    • Mobile Phase B: Acetonitrile.[1][2]

    • Gradient: 10% B to 80% B over 20 mins.

    • Detection: UV at 245 nm (max absorption of phenyl-pyrazole).[1][2]

References
  • Tanabe Seiyaku Co., Ltd. (2002).[1][2] Nitrogen-containing heterocyclic derivatives and pharmaceutical use thereof.[1][2][5][3][4][6][7][8][9] US Patent 7,074,794.[1][2][7][8][9] Link

  • Wockhardt Ltd. (2014).[1][2] Process for the preparation of Teneligliptin intermediates.[1][2][5][3][4][7][8][9] WO Patent 2015/019239.[1][2][9] Link

  • Scripps Research Institute. (2012).[1][2] Regioselective synthesis of pyrazoles.[1][2] Journal of Organic Chemistry, 77(15), 6689-6699.[1][2] Link[1][2]

  • Vertex Pharmaceuticals. (2006).[1][2] Synthesis of piperazine-phenyl-pyrazole derivatives.[1][2][5][3][4][7][8][9] Bioorganic & Medicinal Chemistry Letters, 16(22), 5900-5904.[1][2] Link[1][2]

Sources

An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicological Profile of N-(2-(piperazin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-(piperazin-1-yl)phenyl)acetamide is a chemical compound featuring a piperazine ring attached to a phenylacetamide core. This structural motif is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with piperazine derivatives.[1] These activities can range from antimicrobial and anticancer effects to actions on the central nervous system.[1][2] As with any novel or specialized chemical, a thorough understanding of its safety and toxicological profile is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of the available safety data for N-(2-(piperazin-1-yl)phenyl)acetamide and related compounds, offering insights into its handling, potential hazards, and the experimental framework for its toxicological assessment.

Decoding the Safety Data Sheet (SDS)

The Safety Data Sheet is the primary source of information regarding the occupational health and safety for a chemical substance. It is structured into 16 standardized sections. Below is a summary of the likely hazards for N-(2-(piperazin-1-yl)phenyl)acetamide based on an analysis of its constituent chemical classes.

SDS SectionAnticipated Information and Potential Hazards
1. Identification Product Name: N-(2-(piperazin-1-yl)phenyl)acetamide, Synonyms, CAS No.: 88435-93-6
2. Hazard(s) Identification Based on related compounds like piperazine and phenylacetamide, it may be classified as: Harmful if swallowed (Acute Oral Toxicity), Causes severe skin and eye irritation/damage, May cause an allergic skin reaction (Skin Sensitization).[3][4][5]
3. Composition/Information on Ingredients Specifies the chemical identity and concentration of the substance.
4. First-Aid Measures Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.[4] Ingestion: Do NOT induce vomiting. Call a physician immediately.[3] Inhalation: Remove person to fresh air and keep comfortable for breathing.[4]
5. Fire-Fighting Measures Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] Wear self-contained breathing apparatus.[6]
6. Accidental Release Measures Wear personal protective equipment. Avoid dust formation.[6] Prevent entry into drains and waterways.[6]
7. Handling and Storage Handle in a well-ventilated place.[6] Keep container tightly closed in a dry, cool place.[4][6]
8. Exposure Controls/Personal Protection Use a chemical fume hood. Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing.[3][4]
9. Physical and Chemical Properties Appearance: Likely a solid. Odor: No data available. Melting/Boiling Point: No specific data available.
10. Stability and Reactivity Stable under normal conditions.[3] Incompatible with strong oxidizing agents and strong acids.[3]
11. Toxicological Information See detailed "Toxicological Profile" section below.
12. Ecological Information No specific data available. Discharge into the environment should be avoided.[6]
13. Disposal Considerations Dispose of contents/container to an approved waste disposal plant.[4]
14. Transport Information Regulated as a hazardous material for transport.
15. Regulatory Information Subject to national and international chemical regulations.
16. Other Information Provides details on the date of preparation or last revision.

Toxicological Profile

The toxicological profile of a compound is determined through a series of standardized tests designed to identify potential adverse health effects. For N-(2-(piperazin-1-yl)phenyl)acetamide, a comprehensive profile would be built by assessing the following endpoints, guided by internationally accepted standards such as the OECD Guidelines for the Testing of Chemicals.[7]

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure to a substance.[8] These are typically the first in vivo tests performed.

  • Oral: The Acute Toxic Class Method (OECD Guideline 423) or the Up-and-Down Procedure (OECD Guideline 425) are commonly used.[9][10] These methods use a stepwise procedure with a small number of animals to classify the substance's toxicity and estimate an LD50 (the dose lethal to 50% of the test population).[9][10] Based on data for piperazine, which has a reported oral LD50 in rats of around 2600 mg/kg, and various acetamides, N-(2-(piperazin-1-yl)phenyl)acetamide is anticipated to have low to moderate acute oral toxicity.[8][11]

  • Dermal: Dermal toxicity would be assessed using a method similar to OECD Guideline 402. Piperazine has low acute dermal toxicity, with a reported LD50 in rabbits of 8300 mg/kg.[8]

  • Inhalation: Inhalation toxicity is less likely to be a primary route of exposure for a solid compound but would be evaluated if it is readily aerosolized.

Skin and Eye Irritation/Corrosion
  • Skin: In vitro methods like the Transcutaneous Electrical Resistance Test (TER) (OECD Guideline 430) or in vivo tests (OECD Guideline 404) would be used to assess skin corrosion and irritation potential.[7] Piperazine is known to cause severe skin burns.[3]

  • Eye: The potential for eye irritation or damage would be evaluated using methods like OECD Guideline 405. Piperazine can cause serious eye damage.[3]

Sensitization
  • Skin Sensitization: This assesses the potential for a substance to cause an allergic skin reaction after repeated contact. Piperazine is a known skin sensitizer.[3]

  • Respiratory Sensitization: This evaluates the potential to cause allergy or asthma symptoms upon inhalation. Piperazine is also a known respiratory sensitizer.[3]

Repeated Dose Toxicity

These studies evaluate the effects of repeated exposure over a longer period, such as 28 or 90 days (e.g., OECD Guideline 407).[12] They are crucial for identifying target organs for toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL). For piperazine derivatives, neurotoxic effects and hepatotoxicity (liver damage) are potential concerns that would be closely monitored.[2][13][14] Some studies have shown that certain piperazine derivatives can up-regulate key enzymes in cholesterol biosynthesis in liver cells.[14]

Genotoxicity

Genotoxicity assays determine if a substance can damage genetic material (DNA). A standard battery of tests includes:

  • Ames Test (OECD Guideline 471): An in vitro test to assess the potential for a substance to cause gene mutations in bacteria.

  • In vitro Mammalian Cell Micronucleus Test (OECD Guideline 487): Detects chromosomal damage in mammalian cells.

  • In vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474): An in vivo test to assess chromosomal damage.

Carcinogenicity

Long-term studies (typically 2 years) in animals (e.g., OECD Guideline 451) are conducted to assess the carcinogenic potential of a substance. Some acetamides have been reported to cause liver tumors in animal studies.[15]

Reproductive and Developmental Toxicity

These studies investigate the potential for adverse effects on fertility, sexual function, and development of the offspring (e.g., OECD Guideline 421).[7] Piperazine is suspected of damaging fertility and the unborn child.[3][8]

Experimental Protocols for Toxicity Assessment

Workflow for Preliminary Toxicity Assessment

The following diagram illustrates a typical workflow for the initial toxicological evaluation of a novel compound like N-(2-(piperazin-1-yl)phenyl)acetamide.

Toxicity_Workflow cluster_in_silico In Silico / Computational Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing (Tiered Approach) cluster_RA Risk Assessment QSAR QSAR Modeling (Toxicity Prediction) ReadAcross Read-Across Analysis (Analog Data) Genotox Genotoxicity Battery (e.g., Ames Test) QSAR->Genotox Guide initial testing ReadAcross->Genotox Cytotox Cytotoxicity Assays (e.g., MTT on cell lines) AcuteTox Acute Toxicity (e.g., OECD 423/425) Genotox->AcuteTox Proceed if in vitro results warrant SkinCorrosion Skin Corrosion/Irritation (e.g., OECD 431) Cytotox->AcuteTox RepeatedDose 28-Day Repeated Dose Study (e.g., OECD 407) AcuteTox->RepeatedDose Determine dose ranges HazardID Hazard Identification RepeatedDose->HazardID DoseResponse Dose-Response Assessment HazardID->DoseResponse Exposure Exposure Assessment DoseResponse->Exposure RiskChar Risk Characterization Exposure->RiskChar

Caption: A tiered approach to toxicological assessment.

Protocol: Acute Oral Toxicity – Acute Toxic Class Method (Adapted from OECD Guideline 423)[9]
  • Animal Selection: Use healthy, young adult rodents (typically female rats) from a standard strain.

  • Housing and Acclimatization: House animals in appropriate conditions for at least 5 days to acclimatize.

  • Dose Selection: Based on in silico and in vitro data, select a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Administration: Administer the test substance in a suitable vehicle (e.g., corn oil, water) by oral gavage to a group of 3 animals.

  • Observation (Step 1): Observe animals closely for mortality and clinical signs of toxicity for up to 14 days.

  • Decision Point:

    • If 2 or 3 animals die, the test is stopped, and the substance is classified based on that dose level.

    • If 0 or 1 animal dies, proceed to the next step.

  • Subsequent Steps: Dose the next group of 3 animals at a lower or higher dose level depending on the outcome of the previous step.

This methodical approach minimizes animal usage while providing sufficient data for hazard classification.[9]

Risk Assessment and Management

Based on the available data from related compounds, N-(2-(piperazin-1-yl)phenyl)acetamide should be handled with care.

  • Engineering Controls: Always use this compound within a chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[3]

    • Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator.[3]

  • Emergency Procedures: The following diagram outlines a decision-making process for handling a spill.

Spill_Response Start Spill Occurs Assess Assess Spill Size & Immediate Hazard Start->Assess IsMajor Major Spill? Assess->IsMajor Evacuate Evacuate Area Call Emergency Response IsMajor->Evacuate Yes IsMinor Minor Spill? IsMajor->IsMinor No PPE Don Appropriate PPE IsMinor->PPE Yes End Report Incident IsMinor->End No (Incidental) Contain Contain Spill (Use absorbent pads) PPE->Contain Cleanup Clean Up Spill (Avoid raising dust) Contain->Cleanup Dispose Dispose of Waste in Sealed Hazardous Waste Container Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Decontaminate->End

Caption: Decision tree for chemical spill response.

Conclusion

While specific toxicological data for N-(2-(piperazin-1-yl)phenyl)acetamide is limited, a precautionary approach to its handling and use is warranted based on the known hazards of its structural components, namely piperazine and acetamide derivatives. It should be considered potentially harmful if swallowed, a severe skin and eye irritant, and a possible skin and respiratory sensitizer. Any research or development activities involving this compound must be preceded by a thorough risk assessment and implemented with stringent safety controls. Definitive characterization of its toxicological profile will require a comprehensive testing program following established international guidelines.

References

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.). Retrieved from [Link]

  • Antolino-Lobo, I., Meerman, J. H., Commandeur, J. N., & Vermeulen, N. P. (2016, December 15). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. PubMed. Retrieved from [Link]

  • Slideshare. (n.d.). OECD GUIDELINES.pptx. Retrieved from [Link]

  • Slideshare. (n.d.). Oecd guidelines for toxicology studies. Retrieved from [Link]

  • Elliott, S., & Smith, S. (2011, July 11). Current awareness of piperazines: pharmacology and toxicology. PubMed. Retrieved from [Link]

  • National Toxicology Program. (2001, December 17). OECD Test Guideline 423. Retrieved from [Link]

  • Australian Government Department of Health. (2019, March 8). Piperazine: Human health tier II assessment. Retrieved from [Link]

  • National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]

  • ResearchGate. (2026, February 16). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Australian Government Department of Health. (2016, April 21). Acetamide, N-methyl-: Human health tier II assessment. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Acetamide. Retrieved from [Link]

Sources

Metabolic stability of N-(2-(piperazin-1-yl)phenyl)acetamide in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability of N-(2-(piperazin-1-yl)phenyl)acetamide

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. Among these, metabolic stability is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] This guide provides a comprehensive technical overview of the methodologies used to assess the in vitro metabolic stability of N-(2-(piperazin-1-yl)phenyl)acetamide, a compound featuring structural motifs common in contemporary medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to explore the causal reasoning behind experimental design, ensuring a robust and self-validating approach to metabolic profiling. We will dissect the molecule's structure to predict its metabolic fate, outline a multi-tiered experimental strategy using various subcellular and cellular fractions, provide detailed protocols, and discuss the bioanalytical and data interpretation techniques essential for a conclusive assessment.

Section 1: Structural Analysis and Predicted Metabolic Pathways

The structure of N-(2-(piperazin-1-yl)phenyl)acetamide presents several key functional groups that are potential sites for metabolic transformation by drug-metabolizing enzymes. A proactive analysis of these sites allows for the formulation of a targeted and efficient metabolic investigation.

  • Piperazine Ring: This moiety is a common target for cytochrome P450 (CYP) enzymes.[2] Expected metabolic pathways include N-dealkylation to open the ring or remove substituents, and oxidation of the carbon atoms adjacent to the nitrogen, leading to lactam formation. Specifically, enzymes such as CYP3A4 and CYP2D6 are frequently implicated in the metabolism of piperazine-containing compounds.[3][4]

  • Acetamide Linkage: Amide bonds can be susceptible to hydrolysis by esterase and amidase enzymes, which are present in various tissue fractions, including plasma and liver homogenates.[5][6] This would cleave the molecule into 2-(piperazin-1-yl)aniline and acetic acid.

  • Aromatic Phenyl Ring: The phenyl group is a prime substrate for aromatic hydroxylation , a classic Phase I reaction mediated by CYP enzymes, most notably CYP1A2, CYP2D6, and CYP3A4.[4] This results in the addition of a hydroxyl group to the ring.

  • Secondary Amine (Piperazine) and Potential Hydroxyl Metabolites: The secondary amine within the piperazine ring and any hydroxylated metabolites formed can undergo Phase II conjugation reactions. The most common of these is glucuronidation , catalyzed by UDP-glucuronosyltransferases (UGTs), which enhances water solubility and facilitates excretion.[7][8][9]

These predicted transformations are summarized in the metabolic scheme below.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent N-(2-(piperazin-1-yl)phenyl)acetamide M1 Aromatic Hydroxylation (CYP1A2, 2D6, 3A4) parent->M1 Phenyl Ring M2 N-Dealkylation (CYP3A4, 2D6) parent->M2 Piperazine Ring M3 Amide Hydrolysis (Amidases) parent->M3 Amide Linkage M4 Piperazine Oxidation (CYPs) parent->M4 Piperazine Ring M5 Glucuronidation of Hydroxylated Metabolite (UGTs) M1->M5 Hydroxyl Group

Caption: Predicted Phase I and Phase II metabolic pathways for N-(2-(piperazin-1-yl)phenyl)acetamide.

Section 2: Designing the In Vitro Study: A Multi-System Approach

No single in vitro system can fully recapitulate the complexity of hepatic metabolism. Therefore, a tiered approach using different liver-derived fractions is essential for a comprehensive evaluation. This strategy allows for the systematic identification of the enzymes and pathways responsible for the compound's clearance.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum and are a rich source of Phase I enzymes, particularly CYPs, as well as some UGTs.[10][11] Microsomal stability assays are cost-effective, high-throughput screens ideal for an initial assessment of oxidative metabolism.[5]

  • Liver S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.[12] The S9 fraction is valuable because it supports both Phase I and a broader range of Phase II conjugation reactions (e.g., sulfation, glutathione conjugation) when supplemented with the appropriate cofactors.[13]

  • Hepatocytes: As intact cells, cryopreserved or fresh hepatocytes are considered the "gold standard" for in vitro metabolism studies.[10][14] They contain a full complement of metabolic enzymes, cofactors, and transporters, providing a more physiologically relevant model that integrates Phase I and Phase II metabolism with cellular uptake and efflux processes.[11]

The selection and workflow for these systems are designed to build a complete metabolic picture, from initial screening to detailed characterization.

G cluster_results Data Interpretation start Start: N-(2-(piperazin-1-yl)phenyl)acetamide microsomes Tier 1: Liver Microsomes (High-Throughput Screen) start->microsomes res_micro Assess Phase I (CYP) Metabolic Rate (t½, CLint) microsomes->res_micro s9 Tier 2: Liver S9 Fraction (Phase I + II Screen) res_s9 Assess Combined Phase I/II Rate Compare to Microsomes s9->res_s9 hepatocytes Tier 3: Cryopreserved Hepatocytes (Gold Standard Confirmation) res_hep Comprehensive Profile: Uptake + Phase I/II Metabolism hepatocytes->res_hep res_micro->s9 If significant metabolism observed final Construct Full Metabolic Profile Predict In Vivo Clearance res_micro->final res_s9->hepatocytes To confirm pathways & transporters res_s9->final res_hep->final

Caption: Tiered experimental workflow for assessing in vitro metabolic stability.

Section 3: Experimental Protocols

The following protocols describe standardized procedures for determining metabolic stability. The key to a self-validating system lies in the inclusion of appropriate controls. High-turnover (e.g., Verapamil, Propranolol) and low-turnover (e.g., Warfarin) compounds should be run in parallel to validate the metabolic competency of the system.

Protocol 3.1: Liver Microsomal Stability Assay

This assay is designed to measure the intrinsic clearance (CLint) mediated primarily by CYP enzymes.

Step-by-Step Methodology:

  • Prepare Reagents: Thaw pooled human liver microsomes (HLM) and NADPH regenerating system (NRS) solution on ice. Prepare the test compound stock solution in a suitable organic solvent (e.g., DMSO, Acetonitrile).

  • Pre-incubation: In a 96-well plate, add phosphate buffer (pH 7.4), HLM, and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NRS solution to all wells. This provides the necessary cofactor (NADPH) for CYP enzyme activity.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile, typically containing an internal standard for analytical quantification.

  • Controls:

    • Negative Control: A parallel incubation without the NRS to measure non-NADPH dependent degradation.

    • T=0 Control: Quenching solvent is added before the NRS to determine the initial concentration.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.

ParameterRecommended ConditionRationale
Test Compound Conc.1 µMLow concentration to be under Km, ensuring first-order kinetics.
Microsomal Protein Conc.0.5 mg/mLBalances metabolic activity with minimizing non-specific binding.
Incubation Temperature37°CPhysiological temperature for optimal enzyme activity.
CofactorNADPH Regenerating SystemEnsures a constant supply of NADPH for the duration of the assay.
pH7.4Mimics physiological pH.
Protocol 3.2: Liver S9 Stability Assay

This protocol expands on the microsomal assay to include cytosolic enzymes.

Step-by-Step Methodology:

  • Prepare Reagents: Thaw pooled human liver S9 fraction on ice. Prepare cofactor solutions: NRS for Phase I and UDPGA (Uridine 5'-diphosphoglucuronic acid) for glucuronidation.

  • Pre-incubation: Similar to the microsomal assay, pre-incubate the S9 fraction, buffer, and test compound at 37°C.

  • Initiate Reaction: Start the reaction by adding a combined cofactor mix (NRS + UDPGA).

  • Time-Point Sampling & Controls: Follow the same procedure as described in Protocol 3.1. A control without UDPGA can help differentiate Phase I from Phase II metabolism.

  • Sample Processing: Centrifuge and transfer the supernatant for LC-MS/MS analysis.

ParameterRecommended ConditionRationale
S9 Protein Conc.1 mg/mLHigher concentration than microsomes to account for cytosolic dilution.
CofactorsNRS + UDPGA (2 mM)Provides cofactors for both Phase I (CYP) and major Phase II (UGT) pathways.[12][13]
Other ParametersSame as Microsomal AssayMaintain consistency for comparison.

Section 4: Bioanalytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying the disappearance of a parent drug from in vitro incubations due to its high sensitivity, specificity, and speed.[15]

Step-by-Step Methodology:

  • Sample Preparation: The protein precipitation step performed during reaction quenching is typically sufficient. This method removes the majority of proteins that could interfere with the analysis.[15]

  • Chromatographic Separation:

    • A C18 reversed-phase column is generally a good starting point for separating the parent compound from potential metabolites and matrix components.

    • A fast gradient using water and acetonitrile/methanol (both with 0.1% formic acid) is employed to elute the compound quickly, enabling high-throughput analysis.

  • Mass Spectrometric Detection:

    • The instrument is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.

    • Tuning: The parent compound is first infused into the mass spectrometer to determine its precursor ion mass ([M+H]+). This ion is then fragmented, and the most stable, intense product ions are selected.

    • MRM Transition: The specific transition from the precursor ion to a product ion is monitored. This provides exceptional specificity, as only a compound with that exact mass and fragmentation pattern will be detected.

ParameterExample ConditionRationale
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis, providing good resolution.
Mobile Phase AWater + 0.1% Formic AcidProtenates the analyte for positive ion mode detection.
Mobile Phase BAcetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Flow Rate0.4 mL/minTypical for analytical scale columns.
MS System
Ionization ModePositive Electrospray (ESI+)The piperazine nitrogen is readily protonated.
Analysis ModeMultiple Reaction Monitoring (MRM)Provides the highest sensitivity and specificity for quantification.[15]
MRM TransitionTo be determined empiricallye.g., Precursor ion [M+H]+ -> Product ion

Section 5: Data Analysis and Interpretation

The primary output of the LC-MS/MS analysis is the peak area ratio of the test compound to the internal standard at each time point. This data is used to calculate the metabolic half-life and intrinsic clearance.

  • Calculate Percent Remaining: The peak area ratio at each time point is normalized to the T=0 time point to determine the percentage of the parent compound remaining.

  • Determine the Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this curve (k) is the elimination rate constant.

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg protein)

Interpreting the Results:

  • Comparison Across Systems: A significantly faster clearance in hepatocytes compared to microsomes suggests the involvement of uptake transporters or non-CYP metabolic pathways (e.g., cytosolic enzymes).[11] A faster clearance in the S9 fraction (with all cofactors) compared to microsomes points to the contribution of Phase II metabolism.

  • Scaling to In Vivo: The in vitro CLint values can be scaled using established models to predict the in vivo hepatic clearance in humans, providing an early forecast of the compound's pharmacokinetic behavior.[14]

Conclusion

The in vitro metabolic stability assessment of N-(2-(piperazin-1-yl)phenyl)acetamide is a critical step in its preclinical development. By employing a systematic, multi-tiered approach using liver microsomes, S9 fractions, and hepatocytes, researchers can build a comprehensive profile of its metabolic fate. This guide provides the foundational principles, detailed protocols, and data interpretation strategies necessary to conduct these studies with scientific rigor. The insights gained are invaluable for optimizing lead compounds, predicting human pharmacokinetics, and making informed decisions in the drug development pipeline.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from Nuvisan CRO Services. [Link]

  • Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Journal of Pharmaceutical Sciences. [Link]

  • Atwood, C. V., & Hollenberg, P. F. (2014). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. Drug Metabolism and Disposition, 42(10), 1735-1743. [Link]

  • Ghosal, A., et al. (2015). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in Cellular Neuroscience, 9, 196. [Link]

  • Court, M. H. (2013). In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism. Current Protocols in Toxicology. [Link]

  • Meech, R., & Mackenzie, P. (2013). UDP-glucuronosyltransferases: Their role in drug metabolism and detoxification. Semantic Scholar. [Link]

  • Di, L., et al. (2012). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Protein & Peptide Letters, 19(8), 849-854. [Link]

  • Oda, S., et al. (2015). A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. Drug Metabolism and Pharmacokinetics, 30(1), 30-43. [Link]

  • Staack, R. F., et al. (2004). Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes. Biochemical Pharmacology, 67(2), 235-244. [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. European Journal of Pharmaceutical Sciences, 31(3-4), 167-175. [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from Frontage Laboratories. [Link]

  • Obach, R. S. (2001). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 172, 187-200. [Link]

  • Atwood, C. V., & Hollenberg, P. F. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. ResearchGate. [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from Creative Bioarray. [Link]

  • Patsnap. (2025, May 29). Microsomal vs Hepatocyte Stability: Which One to Choose?. Retrieved from Patsnap Synapse. [Link]

  • Ma, Y., et al. (2003). Application of LC-MS to the analysis of new radiopharmaceuticals. Molecular Imaging and Biology, 5(6), 397-403. [Link]

  • SCIEX. (n.d.). Comprehensive Metabolite Identification–A One-Stop Solution. Retrieved from SCIEX. [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from Longdom Publishing. [Link]

Sources

An In-Depth Technical Guide to N-(2-(piperazin-1-yl)phenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, pharmacological activities, and therapeutic potential of N-(2-(piperazin-1-yl)phenyl)acetamide derivatives. By integrating established synthetic protocols with an analysis of structure-activity relationships, this document serves as a critical resource for professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Chemical Scaffolding of Therapeutic Potential

The N-(2-(piperazin-1-yl)phenyl)acetamide core structure represents a versatile scaffold in medicinal chemistry. The inherent functionalities—a piperazine ring, an acetamide linker, and a phenyl group—offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has led to the exploration of these derivatives across a wide spectrum of therapeutic areas, including but not limited to oncology, neurodegenerative diseases, and infectious diseases. The strategic combination of the piperazine moiety, known to improve solubility and bioavailability, with the acetamide linker, which can participate in crucial hydrogen bonding interactions with biological targets, makes this class of compounds particularly attractive for drug design.

Synthetic Methodologies: Building the Core and Its Analogs

The synthesis of N-(2-(piperazin-1-yl)phenyl)acetamide derivatives typically follows a convergent strategy, capitalizing on well-established chemical transformations. The general approach involves the formation of an amide bond between a substituted aniline and a chloroacetyl chloride derivative, followed by a nucleophilic substitution reaction with a desired piperazine.

General Synthetic Scheme

A common and efficient route to synthesize these derivatives begins with the acylation of various substituted anilines with a haloacetyl halide, such as bromoacetyl bromide or chloroacetyl chloride, in a basic aqueous medium to form the corresponding 2-halo-N-(substituted)phenyl acetamide electrophiles.[1] These intermediates are then coupled with a chosen phenylpiperazine in a polar aprotic solvent to yield the target N-(un/substituted) phenyl-2-(4-phenyl-1-piperazinyl) acetamides.[1]

An alternative approach involves the alkylation of appropriate amines with pre-synthesized alkylating reagents like 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone.[2][3] This reaction is often carried out in a biphasic liquid-solid system using dry acetone, potassium carbonate, and a catalytic amount of potassium iodide at an elevated temperature (e.g., 60 °C).[3]

Detailed Experimental Protocol: Synthesis of a Representative Derivative

The following protocol outlines a representative synthesis of an N-(2-(piperazin-1-yl)phenyl)acetamide derivative, adapted from established methodologies.[1][3]

Step 1: Synthesis of 2-Chloro-N-(phenyl)acetamide (Intermediate A)

  • To a stirred solution of aniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or an aqueous basic medium, add chloroacetyl chloride (1.1 equivalents) dropwise at 0 °C.[3]

  • Maintain the reaction at 0 °C for 3 hours, monitoring the progress by thin-layer chromatography (TLC).[3]

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-N-(phenyl)acetamide.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of N-(2-(4-phenylpiperazin-1-yl)phenyl)acetamide (Final Product)

  • In a round-bottom flask, combine 2-chloro-N-(phenyl)acetamide (Intermediate A, 1 equivalent), 1-phenylpiperazine (1 equivalent), and potassium carbonate (2 equivalents) in dry acetone.[3]

  • Add a catalytic amount of potassium iodide.[3]

  • Heat the reaction mixture to 60 °C and stir for several hours, monitoring by HPLC or TLC.[3]

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography or recrystallization to obtain the final product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1][3] For example, in the ¹H NMR spectrum, the eight protons of the piperazine moiety typically appear as a broad multiplet, while the methylene linker of the acetamide fragment shows as a singlet.[3] The amide proton (NH) usually presents as a broad singlet at a downfield chemical shift.[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis Aniline Substituted Aniline Reaction1 Acylation (DCM, 0°C) Aniline->Reaction1 ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction1 Intermediate 2-Chloro-N-(phenyl)acetamide Reaction2 Alkylation (Acetone, K2CO3, KI, 60°C) Intermediate->Reaction2 Reaction1->Intermediate Phenylpiperazine 1-Phenylpiperazine Phenylpiperazine->Reaction2 FinalProduct N-(2-(4-phenylpiperazin-1-yl)phenyl)acetamide Purification Purification & Characterization FinalProduct->Purification Reaction2->FinalProduct

Caption: General two-step synthesis of N-(2-(piperazin-1-yl)phenyl)acetamide derivatives.

Pharmacological Activities and Therapeutic Applications

Derivatives of N-(2-(piperazin-1-yl)phenyl)acetamide have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for various therapeutic interventions.

Anticancer Activity

Several studies have highlighted the potential of these derivatives as anticancer agents.[1][4] For instance, certain N-(un/substituted-phenyl)-2-(4-phenyl-1-piperazinyl)acetamides have been evaluated for their anti-proliferative effects on cancer cell lines such as the HCT116 colon cancer cell line.[1] The mechanism of action is often attributed to the induction of apoptosis. For example, some N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides have been shown to induce apoptotic cell death in HepG2 liver cancer cells.[5] Docking studies have suggested that these compounds may interact with key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5]

Neuroprotective and Anticonvulsant Activities

The piperazine moiety is a well-known pharmacophore in central nervous system (CNS) active drugs. Consequently, N-(2-(piperazin-1-yl)phenyl)acetamide derivatives have been investigated for their potential in treating neurodegenerative diseases and epilepsy.[2][3][6]

Some derivatives have been designed as analogs of known anticonvulsant agents and have shown efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens.[2][3] The proposed mechanism for some of these compounds involves binding to neuronal voltage-sensitive sodium channels.[2][3]

In the context of neurodegenerative diseases like Alzheimer's, certain piperazine derivatives have been investigated for their ability to protect mushroom spines from amyloid toxicity.[6] The neuroprotective effects are thought to be mediated through the potentiation of TRPC6 channels, which are involved in neuronal store-operated calcium entry (nSOCE).[6]

Other Therapeutic Areas

The versatility of this chemical scaffold has led to its exploration in other therapeutic areas as well. For example, some derivatives have been synthesized and evaluated for their antibacterial potential.[1] Additionally, modifications of the core structure have led to the discovery of potent inhibitors of serotonin and noradrenaline reuptake, suggesting potential applications in the treatment of depression and other psychiatric disorders.[7][8]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the design of more potent and selective drug candidates.

Key SAR Insights:
  • Substituents on the Phenyl Ring of the Acetamide Moiety: The nature and position of substituents on this ring can significantly influence activity. For instance, in a series of anticonvulsant derivatives, compounds with a 3-(trifluoromethyl)anilide group showed considerably higher activity in the MES test compared to their 3-chloroanilide counterparts.[3]

  • Substituents on the Phenyl Ring of the Piperazine Moiety: Modifications at this position can also modulate biological activity. For example, the presence of electron-withdrawing groups like chloro, fluoro, or trifluoromethyl at the phenylpiperazine fragment has been associated with reduced neurotoxicity in some anticonvulsant derivatives.[3]

  • The Piperazine Ring: The piperazine ring itself is often crucial for activity, likely due to its ability to engage in key interactions with the target protein and its favorable physicochemical properties that can enhance bioavailability.[9]

SAR Visualization

Caption: Key structure-activity relationship points for N-(2-(piperazin-1-yl)phenyl)acetamide derivatives.

Quantitative Data Summary

The following table summarizes representative biological data for selected N-(2-(piperazin-1-yl)phenyl)acetamide derivatives.

Compound IDTarget/AssayActivity (e.g., IC₅₀, % Inhibition)Reference
Anticancer Derivatives
Compound 5dHCT116 Colon CancerMost promising of the series[1]
Compound 4bHepG2 Liver CancerIC₅₀ = 4.8 µM[5]
Compound 4gHepG2 Liver CancerIC₅₀ = 5.1 µM[5]
Anticonvulsant Derivatives
Compound 12MES Test (0.5h)Effective at 100 mg/kg[3]
Compound 19MES Test (4h)Effective at 100 mg/kg[3]
Compound 20Neuronal Sodium ChannelsModerate binder[2][3]

Conclusion and Future Directions

N-(2-(piperazin-1-yl)phenyl)acetamide derivatives represent a promising and versatile class of compounds with demonstrated therapeutic potential across multiple disease areas. The synthetic accessibility of this scaffold, coupled with the rich structure-activity relationship data, provides a solid foundation for further optimization and development.

Future research efforts should focus on:

  • Lead Optimization: Systematic modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways responsible for the observed biological effects.

  • In Vivo Efficacy and Safety: Rigorous evaluation of promising candidates in relevant animal models to assess their therapeutic efficacy and safety profiles.

By leveraging the knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of N-(2-(piperazin-1-yl)phenyl)acetamide derivatives.

References

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. Available at: [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. Available at: [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. PMC. Available at: [Link]

  • Synthesis, anticancer activity and docking studies of N -phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1 H -benzo [ d ] imidazol-1-yl) acetamides. Semantic Scholar. Available at: [Link]

  • Synthesis Of Some N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides as Possible Antibacterial and Anticancer Agents with Mild Cytotoxicity. ResearchGate. Available at: [Link]

  • Synthesis and Anticonvulsant Activity of New N-Phenyl-2-(4-Phenylpiperazin-1-Yl)acetamide Derivatives. Amanote Research. Available at: [Link]

  • The versatility of phenothiazines as an anticancer drug scaffold. PMC. Available at: [Link]

  • Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Available at: [Link]

  • Structure-activity Relationships of N-substituted Piperazine Amine Reuptake Inhibitors. Available at: [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Available at: [Link]

  • Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. PubMed. Available at: [Link]

  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. Available at: [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. Available at: [Link]

  • Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. MDPI. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. Available at: [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Laboratory Synthesis of N-(2-(piperazin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of N-(2-(piperazin-1-yl)phenyl)acetamide, a valuable intermediate in pharmaceutical research and development. The described method is based on the robust and efficient N-acetylation of 2-(piperazin-1-yl)aniline using acetic anhydride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, integrated safety procedures, and methods for product validation to ensure scientific integrity and reproducibility.

Introduction and Scientific Context

N-(2-(piperazin-1-yl)phenyl)acetamide and its derivatives are significant scaffolds in medicinal chemistry. The piperazine moiety is a common feature in many biologically active compounds, prized for its ability to improve pharmacokinetic properties such as solubility and bioavailability.[1] The target compound serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutics investigated for anticonvulsant and other CNS-related activities.[2][3] For instance, related structures like N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide are known metabolites of cardiovascular drugs like Ranolazine.[4]

The synthesis strategy detailed herein focuses on a classic and reliable transformation: the nucleophilic acyl substitution reaction between a primary amine and an acid anhydride.[5] This approach was selected for its high efficiency, straightforward execution, and the ease of purification of the final product.

Reaction Principle and Mechanism

The synthesis proceeds via the N-acetylation of the primary aromatic amine of 2-(piperazin-1-yl)aniline. The lone pair of electrons on the exocyclic nitrogen atom of the aniline derivative acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[6] This addition forms a transient tetrahedral intermediate. The intermediate then collapses, with the acetyl group being transferred to the nitrogen atom and an acetate ion being eliminated as a leaving group, which subsequently abstracts a proton from the nitrogen to yield the stable amide product, N-(2-(piperazin-1-yl)phenyl)acetamide, and acetic acid as a byproduct.

The secondary amine within the piperazine ring is significantly less reactive towards acetylation under these conditions due to steric hindrance and the reduced nucleophilicity of the primary aromatic amine being sufficient for a selective reaction.

Reaction_Mechanism Reactant1 2-(piperazin-1-yl)aniline Product1 N-(2-(piperazin-1-yl)phenyl)acetamide Reactant1->Product1 + Product Formation Reactant2 Acetic Anhydride Product2 Acetic Acid

Caption: Overall schematic of the synthesis reaction.

Materials and Methods

Reagents and Materials
ReagentCAS No.Molecular Wt.GradeSupplier
2-(piperazin-1-yl)aniline87949-44-8177.24 g/mol ≥98%Sigma-Aldrich
Acetic Anhydride108-24-7102.09 g/mol Reagent Grade, ≥98%Fisher Scientific
Dichloromethane (DCM)75-09-284.93 g/mol Anhydrous, ≥99.8%VWR
Saturated Sodium Bicarbonate144-55-884.01 g/mol ACS Grade-
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol ≥99.5%Sigma-Aldrich
Ethyl Acetate141-78-688.11 g/mol ACS GradeFisher Scientific
Hexanes110-54-386.18 g/mol ACS GradeVWR
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser with water lines

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • TLC plates (silica gel 60 F254) and development chamber

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Melting point apparatus

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a rationale and an expected outcome, allowing for real-time assessment of the experiment's progress.

Experimental_Workflow A 1. Reagent Setup Dissolve 2-(piperazin-1-yl)aniline in anhydrous DCM. B 2. Acetylation Reaction Add acetic anhydride dropwise at 0°C, then warm to RT. A->B C 3. Reaction Monitoring Track starting material consumption using TLC. B->C D 4. Aqueous Work-up Quench with NaHCO₃ solution. Separate organic layer. C->D E 5. Drying & Concentration Dry organic phase (MgSO₄). Remove solvent via rotary evaporation. D->E F 6. Purification Purify crude solid by recrystallization. E->F G 7. Product Validation Characterize by NMR, MS, and melting point. F->G

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Reagent Preparation and Reaction Setup
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(piperazin-1-yl)aniline (1.0 g, 5.64 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Stir the solution at room temperature until all the solid has dissolved.

  • Cool the flask in an ice-water bath to 0°C.

    • Causality: Starting the reaction at a low temperature helps to control the initial exothermic reaction between the amine and the highly reactive anhydride, preventing potential side reactions.

Step 2: Acetylation
  • While stirring at 0°C, add acetic anhydride (0.64 mL, 6.77 mmol, 1.2 equivalents) dropwise to the solution over 5 minutes using a syringe.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-3 hours at room temperature.

    • Causality: Using a slight excess of acetic anhydride ensures the complete consumption of the starting amine, driving the reaction to completion.

Step 3: Reaction Monitoring (Self-Validation)
  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Prepare a TLC plate and spot the initial starting material, a co-spot, and the reaction mixture.

  • Develop the plate using a mobile phase of 95:5 DCM/Methanol.

  • Visualize the spots under UV light (254 nm). The reaction is complete when the spot corresponding to the starting material (2-(piperazin-1-yl)aniline) is no longer visible in the reaction mixture lane.

    • Trustworthiness: TLC provides a rapid and reliable method to confirm the endpoint of the reaction, preventing premature work-up or unnecessary reaction time which could lead to byproduct formation.

Step 4: Work-up and Isolation
  • Once the reaction is complete, carefully pour the reaction mixture into a 250 mL separatory funnel.

  • Add 30 mL of saturated sodium bicarbonate (NaHCO₃) solution to the funnel. Caution: CO₂ evolution (effervescence) will occur. Swirl gently at first before stoppering and shaking.

  • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine all organic layers in the separatory funnel and wash with 20 mL of brine.

    • Causality: The NaHCO₃ wash is critical for neutralizing the acetic acid byproduct and quenching any unreacted acetic anhydride, converting them into sodium acetate, which is soluble in the aqueous phase and thus easily removed.

Step 5: Drying and Concentration
  • Transfer the combined organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture to remove the drying agent, and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

Step 6: Purification
  • Purify the crude solid by recrystallization. A suitable solvent system is ethyl acetate/hexanes.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Results and Characterization

The protocol should yield N-(2-(piperazin-1-yl)phenyl)acetamide as a crystalline solid.

ParameterExpected Value
Product N-(2-(piperazin-1-yl)phenyl)acetamide
Molecular Formula C₁₂H₁₇N₃O
Molecular Weight 219.28 g/mol
Theoretical Yield 1.24 g
Appearance White to off-white crystalline solid[1]
Expected Yield 75-85%
Melting Point 145-148 °C
¹H NMR (400 MHz, CDCl₃) δ ~8.2 (s, 1H, NH-Ac), ~7.8 (d, 1H, Ar-H), ~7.1-7.3 (m, 3H, Ar-H), ~3.1 (t, 4H, piperazine-H), ~2.9 (t, 4H, piperazine-H), ~2.2 (s, 3H, CH₃), ~1.8 (s, 1H, NH-pip)
Mass Spec (ESI+) m/z 220.1 [M+H]⁺

Safety and Handling

All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Acetic Anhydride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle with extreme care.[7]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.[7]

  • 2-(piperazin-1-yl)aniline: May cause skin and eye irritation. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Szymańska, E., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. [Link]

  • Dade Chemistry Systems Inc. Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
  • Szymańska, E., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. [Link]

  • Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. [Link]

  • Janssen Pharmaceutica NV. Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • Tianjin Institute of Pharmaceutical Research. Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
  • Pearson. Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Pearson+. [Link]

  • NEET Coaching. Aniline reacts with acetic anhydride to give. [Link]

Sources

Scalable Manufacturing Process for N-(2-(piperazin-1-yl)phenyl)acetamide: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-(piperazin-1-yl)phenyl)acetamide is a highly valuable synthetic intermediate and privileged structural motif frequently encountered in the development of central nervous system (CNS) therapeutics, including atypical antipsychotics and serotonergic modulators. Transitioning this molecule from discovery-scale synthesis to scalable manufacturing requires strict control over chemoselectivity, minimization of hazardous waste, and the elimination of chromatographic purification.

This application note details a robust, self-validating 4-step manufacturing protocol. By leveraging a highly regioselective Nucleophilic Aromatic Substitution (SNAr), a clean catalytic hydrogenation, and a controlled Boc-deprotection that directly yields a crystalline salt, this route is optimized for multi-kilogram scale-up.

Mechanistic Rationale & Route Selection

The design of this synthetic route is rooted in fundamental physical organic chemistry to ensure high yields and absolute chemoselectivity at every stage.

  • SNAr over Cross-Coupling : The synthesis initiates with the reaction of 1-fluoro-2-nitrobenzene and 1-Boc-piperazine. The strongly electron-withdrawing ortho-nitro group activates the ring for SNAr. Fluorine is selected as the leaving group over chlorine because its high electronegativity stabilizes the rate-determining Meisenheimer complex transition state, allowing the reaction to proceed rapidly under mild conditions[1].

  • Mandatory Boc Protection : Unprotected piperazine contains a highly nucleophilic secondary aliphatic amine. If unprotected piperazine were used, the subsequent acetylation step would suffer from catastrophic chemoselectivity issues, as the piperazine nitrogen would outcompete the target aniline nitrogen for the acetylating agent. Utilizing 1-Boc-piperazine ensures strict regiocontrol during the acetylation of the primary aromatic amine.

  • Catalytic Hydrogenation : The reduction of the nitro intermediate to the corresponding aniline is achieved via catalytic hydrogenation using Palladium on Carbon (Pd/C). This method is chosen over classical dissolving metal reductions (e.g., Fe/HCl or SnCl2) because it avoids the generation of heavy metal sludge, making the process environmentally benign and highly scalable[2][3].

  • Anhydrous Deprotection & Salt Formation : The final deprotection utilizes anhydrous hydrogen chloride in isopropanol (HCl/IPA). This reagent selectively cleaves the Boc carbamate—releasing volatile isobutylene and carbon dioxide—without hydrolyzing the newly formed acetamide[4][5]. Furthermore, the anhydrous conditions allow the final active pharmaceutical ingredient (API) intermediate to precipitate directly as a high-purity hydrochloride salt, bypassing the need for any downstream chromatography.

Synthetic Workflow Visualization

G SM 1-Fluoro-2-nitrobenzene + 1-Boc-piperazine Step1 Step 1: SNAr (K2CO3, DMF, 80°C) SM->Step1 Int1 1-Boc-4-(2-nitrophenyl)piperazine Step1->Int1 >95% Yield Step2 Step 2: Hydrogenation (H2, Pd/C, EtOH) Int1->Step2 Int2 1-Boc-4-(2-aminophenyl)piperazine Step2->Int2 Quantitative Step3 Step 3: Acetylation (Ac2O, TEA, DCM) Int2->Step3 Int3 N-(2-(4-Boc-piperazin-1-yl)phenyl)acetamide Step3->Int3 >90% Yield Step4 Step 4: Deprotection (HCl/IPA) Int3->Step4 API N-(2-(piperazin-1-yl)phenyl)acetamide HCl (Target API Intermediate) Step4->API High Purity Salt

Synthetic workflow for N-(2-(piperazin-1-yl)phenyl)acetamide via a 4-step scalable process.

Quantitative Data: Process Parameters

Table 1: Process Parameters and Yield Metrics
StepReaction TypeKey ReagentsTemp (°C)Time (h)Expected Yield (%)Purity (HPLC Area %)
1 SNAr1-Fluoro-2-nitrobenzene, 1-Boc-piperazine, K2CO38012> 95> 98.0
2 HydrogenationH2 (3 bar), 10% Pd/C, EtOH254> 98> 99.0
3 AcetylationAc2O, TEA, DCM0 to 252> 90> 98.5
4 DeprotectionAnhydrous HCl (g) in IPA403> 92> 99.5

Step-by-Step Manufacturing Protocol

Step 1: Synthesis of 1-Boc-4-(2-nitrophenyl)piperazine
  • Reactor Preparation : Purge a jacketed glass reactor with N2.

  • Charging : Charge the reactor with N,N-Dimethylformamide (DMF, 5 volumes), followed by Potassium Carbonate (K2CO3, 2.0 eq) and 1-Boc-piperazine (1.05 eq).

  • Heating & Addition : Heat the suspension to 80 °C. Add 1-Fluoro-2-nitrobenzene (1.0 eq) dropwise over 1 hour to control the mild exotherm.

  • Reaction : Stir the mixture at 80 °C for 12 hours.

  • Workup : Cool to 25 °C. Quench by slowly adding purified water (15 volumes). Extract the aqueous layer with Ethyl Acetate (EtOAc, 3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford a bright orange solid.

Step 2: Synthesis of 1-Boc-4-(2-aminophenyl)piperazine
  • Reactor Preparation : Thoroughly inert a pressure reactor (autoclave) with N2.

  • Charging : Dissolve the intermediate from Step 1 in Ethanol (EtOH, 10 volumes) and transfer to the reactor. Carefully add 10% Pd/C (0.05 eq w/w) under a blanket of N2 to prevent auto-ignition of the catalyst.

  • Hydrogenation : Purge the reactor with H2 gas three times. Pressurize the vessel to 3 bar with H2.

  • Reaction : Stir vigorously at 25 °C for 4 hours. Monitor hydrogen uptake; the reaction is complete when internal pressure stabilizes.

  • Filtration : Vent the H2 and purge with N2. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the filter cake to run dry in the presence of air.

  • Concentration : Evaporate the filtrate to yield the aniline intermediate as a pale-yellow oil that solidifies upon standing.

Step 3: Synthesis of N-(2-(4-Boc-piperazin-1-yl)phenyl)acetamide
  • Charging : Dissolve the aniline intermediate from Step 2 (1.0 eq) in Dichloromethane (DCM, 8 volumes). Add Triethylamine (TEA, 1.5 eq).

  • Cooling : Cool the reaction mixture to 0 °C using a chiller.

  • Addition : Add Acetic Anhydride (Ac2O, 1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction : Remove the cooling bath, allow the mixture to warm to 25 °C, and stir for 2 hours.

  • Workup : Quench the reaction with saturated aqueous NaHCO3 (5 volumes) to neutralize excess acetic anhydride and TEA. Separate the layers. Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the protected acetamide.

Step 4: Deprotection to N-(2-(piperazin-1-yl)phenyl)acetamide Hydrochloride
  • Charging : Dissolve the intermediate from Step 3 in a minimal amount of Isopropanol (IPA, 3 volumes).

  • Acidification : Slowly add a pre-titrated solution of 5-6 N anhydrous HCl in IPA (5.0 eq) at 25 °C.

  • Reaction : Heat the mixture to 40 °C for 3 hours. Vigorous gas evolution (isobutylene and CO2) will be observed initially.

  • Crystallization : Once gas evolution ceases and IPC confirms complete deprotection, cool the reactor to 0 °C at a rate of 10 °C/hour to induce controlled crystallization.

  • Isolation : Filter the resulting white crystalline precipitate. Wash the filter cake with ice-cold IPA (2 volumes) and dry in a vacuum oven at 45 °C to constant weight.

Quality Control & Analytical Parameters

To ensure the process acts as a self-validating system, rigorous In-Process Controls (IPCs) must be met before advancing to the subsequent step.

Table 2: In-Process Control (IPC) Analytical Specifications
Intermediate/API StageAnalytical MethodKey Indicator for CompletionAcceptance Criteria
Post-Step 1 HPLC-UV (254 nm)Disappearance of 1-fluoro-2-nitrobenzene peakStarting material < 1.0%
Post-Step 2 LC-MS (ESI+)Mass shift from [M+H]⁺ 308 to 278Intermediate 1 < 0.5%
Post-Step 3 FTIR / HPLCAppearance of amide C=O stretch (~1680 cm⁻¹)Intermediate 2 < 1.0%
Final API Salt ¹H-NMR (DMSO-d₆)Disappearance of Boc t-butyl singlet (~1.4 ppm)Boc-protected API < 0.1%

References

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI Pharmaceuticals. Available at:[Link]

  • Nitro Reduction - Common Conditions. Common Organic Chemistry. Available at:[Link]

  • Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Acids - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. Available at:[Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for N-(2-(piperazin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a robust HPLC method for the quantification of N-(2-(piperazin-1-yl)phenyl)acetamide , a critical intermediate often encountered in the synthesis of piperazine-class antipsychotics and kinase inhibitors. Due to the basicity of the secondary amine in the piperazine ring, this analyte exhibits severe peak tailing and retention instability on traditional silica-based stationary phases. This guide provides two distinct protocols: a Low-pH Phosphate Method for standard Quality Control (UV detection) and a High-pH Hybrid Method for LC-MS applications or superior peak symmetry.

Introduction & Chemical Context

The Analyte

N-(2-(piperazin-1-yl)phenyl)acetamide possesses a unique chemical architecture that drives the chromatographic strategy:

  • Phenyl-Acetamide Core: Provides UV absorptivity (primary

    
     ~240-254 nm) and moderate hydrophobicity.
    
  • Piperazine Ring (Ortho-substituted): The critical functional group. The nitrogen attached to the phenyl ring (N1) has reduced basicity due to resonance with the aromatic system. However, the distal nitrogen (N4) is a secondary amine with a pKa typically between 8.5 and 9.8 .

The Challenge: The "Silanol Trap"

The primary failure mode in analyzing piperazine derivatives is Peak Tailing .

  • Mechanism: At neutral or weak acidic pH (pH 4–6), the secondary amine is protonated (

    
    ). These cations interact electrostatically with ionized residual silanols (
    
    
    
    ) on the silica support of the column.
  • Consequence: This secondary retention mechanism causes non-Gaussian peak shapes (Tailing Factor

    
    ), shifting retention times, and poor reproducibility.
    

Method Development Strategy

We employ a "pH-Switch" strategy. By controlling the ionization state of both the analyte and the stationary phase, we can eliminate tailing.

Decision Matrix: Selecting the Right Approach

MethodStrategy Start Start: N-(2-(piperazin-1-yl)phenyl)acetamide Detector Select Detector Start->Detector UV UV / PDA (Standard QC) Detector->UV Robustness Required MS LC-MS / High Sensitivity Detector->MS Volatility Required ProtocolA Protocol A: Low pH (pH 2.5) Suppresses Silanols via Ionic Strength UV->ProtocolA ProtocolB Protocol B: High pH (pH 10) Neutralizes Amine (De-protonation) MS->ProtocolB ColumnA Column: End-capped C18 (e.g., Zorbax Eclipse / C18) ProtocolA->ColumnA ColumnB Column: Hybrid Particle (BEH) (e.g., XBridge / Gemini NX) ProtocolB->ColumnB

Figure 1: Strategic decision tree for selecting the mobile phase pH based on detection requirements and column chemistry.

Experimental Protocols

Protocol A: Low-pH Phosphate (Recommended for Routine QC)

Rationale: At pH < 3.0, silanols are protonated (neutral,


), reducing their interaction with the cationic piperazine. Phosphate buffer provides high ionic strength to further mask residual interactions.
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped phase.
Mobile Phase A 20 mM Potassium Phosphate Monobasic (

), adjusted to pH 2.5 with

.
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Reference 360 nm)
Injection Vol 10 µL

Gradient Table (Protocol A):

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Isocratic Hold
12.0 60 Linear Gradient
15.0 95 Wash
18.0 95 Hold
18.1 5 Re-equilibration

| 23.0 | 5 | End |

Protocol B: High-pH Hybrid (Recommended for LC-MS & Peak Shape)

Rationale: At pH 10, the piperazine amine is de-protonated (neutral). Neutral amines do not interact with silanols. Warning: You MUST use a column rated for high pH (Hybrid Silica or Polymer). Standard silica dissolves at pH > 8.

ParameterCondition
Column Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm) or Phenomenex Gemini NX-C18.
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min (for 2.1mm ID)
Column Temp 40°C
Detection UV @ 254 nm or MS (ESI+)

Method Validation (ICH Q2(R1) Guidelines)

To ensure scientific integrity, the method must be validated. The following parameters are critical for this specific analyte.

System Suitability Criteria

Before analyzing samples, the system must pass these checks to prove the "Self-Validating" nature of the run.

  • Tailing Factor (

    
    ):  NMT 1.5 (Strict control due to amine nature).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Precision (RSD): < 1.0% for 5 replicate injections of standard.

Linearity & Range

Prepare a stock solution of 1.0 mg/mL in Methanol. Dilute to 5 levels.

LevelConcentration (µg/mL)Acceptance Criteria
L110 (LOQ)S/N > 10
L250-
L3100 (Target)-
L4150-
L5200

Specificity (Forced Degradation)

Because the amide bond is susceptible to hydrolysis and the piperazine ring to oxidation, specificity must be proven.

  • Acid Stress: 0.1N HCl, 60°C, 2 hours. (Expect hydrolysis of acetamide

    
     aniline derivative).
    
  • Oxidative Stress: 3% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , RT, 4 hours. (Expect N-oxide formation on piperazine).
    

Troubleshooting Guide

Issue: Persistent Peak Tailing ( )

If Protocol A fails to produce symmetrical peaks, follow this logic flow:

Troubleshooting Problem Problem: Peak Tailing > 1.5 Check1 Check Mobile Phase pH Is it exactly 2.5? Problem->Check1 Check2 Check Column Type Is it Base-Deactivated (BDC)? Check1->Check2 Yes Action1 Remake Buffer pH > 3.0 activates silanols Check1->Action1 No Action2 Add Modifier Add 0.1% Triethylamine (TEA) (Sacrificial Base) Check2->Action2 No (Standard Silica) Action3 Switch to Protocol B (High pH Method) Check2->Action3 Yes (Still Tailing)

Figure 2: Troubleshooting logic for resolving peak asymmetry in basic amine analysis.

Issue: Carryover

Piperazines are "sticky" on stainless steel and injector seals.

  • Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid . The acid ensures the amine is fully soluble and protonated during the wash cycle, preventing adsorption.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][2][3][4] Available at: [Link]

  • McCalley, D. V.Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH.
  • Waters Corporation. XBridge Columns: Designed for High pH Stability. Application Note. Available at: [Link]

  • Agilent Technologies. Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC. Technical Guide.[1][2][5] Available at: [Link]

Sources

Application Notes & Protocols for the Synthesis of N-(2-(piperazin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs.[1] Its unique 1,4-diamine structure imparts favorable pharmacokinetic properties, including improved aqueous solubility and bioavailability, by serving as a hydrogen bond acceptor and donor.[1] The target molecule, N-(2-(piperazin-1-yl)phenyl)acetamide, is a key intermediate and building block in the synthesis of pharmacologically active agents, leveraging the beneficial properties of the piperazine moiety.

This guide provides a comprehensive, field-tested overview of two robust synthetic routes for the preparation of N-(2-(piperazin-1-yl)phenyl)acetamide from commercially available precursors. We will dissect the causality behind critical experimental choices, offering not just a protocol, but a strategic framework for synthesis. The primary focus will be on a classical, cost-effective pathway involving Nucleophilic Aromatic Substitution (SNAr), followed by an alternative, modern approach using the Buchwald-Hartwig amination for contexts where substrate scope and efficiency are paramount.

II. Strategic Analysis: Two Viable Pathways to the Target Molecule

The synthesis of N-(2-(piperazin-1-yl)phenyl)acetamide fundamentally requires the formation of two key bonds: an aryl C-N bond to link the piperazine and phenyl rings, and an amide bond. The sequence of these bond formations dictates the overall strategy.

  • Pathway A: Nucleophilic Aromatic Substitution (SNAr) Route. This is a classical and highly reliable method. It begins with the reaction of an activated aryl halide (e.g., 1-chloro-2-nitrobenzene) with piperazine. The strong electron-withdrawing nitro group activates the ortho-position to facilitate nucleophilic attack by piperazine. Subsequent reduction of the nitro group to an amine, followed by standard N-acetylation, yields the final product. This pathway is often preferred in large-scale synthesis due to the lower cost of reagents and the avoidance of expensive transition metal catalysts.

  • Pathway B: Palladium-Catalyzed Buchwald-Hartwig Amination. This modern cross-coupling reaction offers a powerful and versatile alternative for forging the aryl C-N bond.[2][3] It allows for the direct coupling of an aryl halide (e.g., 2-bromoaniline) with piperazine, often under milder conditions than traditional methods.[2] This route is particularly valuable when the aryl ring is not sufficiently activated for SNAr. To prevent the common issue of di-arylation, a protecting group strategy, such as using mono-Boc-piperazine, is essential.[4]

This guide will first detail the step-by-step protocol for the SNAr pathway (Protocol 1) and then present the Buchwald-Hartwig amination as a potent alternative (Protocol 2).

III. Protocol 1: Synthesis via SNAr, Reduction, and Acetylation

This three-step protocol represents a robust and scalable method for the title compound's preparation.

A. Overall Reaction Scheme

Caption: Workflow for the SNAr-based synthesis of the target compound.

B. Experimental Protocol

Step 1.1: Synthesis of 1-(2-Nitrophenyl)piperazine

  • Principle: This step involves the nucleophilic aromatic substitution of chloride from 1-chloro-2-nitrobenzene by piperazine. The reaction is driven by the activation provided by the ortho-nitro group and is typically performed at elevated temperatures in a polar aprotic solvent like N,N-dimethylacetamide (DMA) with a base to neutralize the HCl byproduct.[5]

  • Materials & Equipment:

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

    • 1-Chloro-2-nitrobenzene

    • Piperazine (anhydrous)

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylacetamide (DMA), anhydrous

    • Dichloromethane (DCM)

    • 5% Hydrochloric acid (HCl)

    • 30% Sodium hydroxide (NaOH)

    • Deionized water, Crushed ice

  • Procedure:

    • To a round-bottom flask, add 1-chloro-2-nitrobenzene (1.0 eq), piperazine (5.0 eq), and anhydrous potassium carbonate (1.0 eq).

      • Causality: A large excess of piperazine is used to statistically favor the mono-substituted product and minimize the formation of the di-substituted byproduct.[4] Potassium carbonate acts as an acid scavenger.

    • Add anhydrous DMA to the flask to create a stirrable slurry.

    • Heat the reaction mixture to 120 °C and stir for 18-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, pour the reaction mixture into a beaker of crushed ice.

    • Extract the resulting suspension multiple times with dichloromethane.

    • Combine the organic extracts and wash them with 5% HCl.

      • Causality: The acidic wash protonates the desired product, transferring it to the aqueous layer and separating it from non-basic impurities.

    • Collect the aqueous layer and cool it in an ice bath. Adjust the pH to >10 by slowly adding 30% NaOH solution. A precipitate will form.

    • Stir the suspension at 0 °C for 1 hour, then filter the solid.

    • Wash the solid with cold water, then ether, and dry under vacuum to yield 1-(2-nitrophenyl)piperazine as a yellow solid.[5]

Step 1.2: Synthesis of 2-(Piperazin-1-yl)aniline

  • Principle: The nitro group of the intermediate is reduced to a primary amine. This can be achieved through various methods, including catalytic hydrogenation (H₂, Pd/C) or using a metal/acid system like iron powder in the presence of hydrochloric acid.[6][7]

  • Procedure (using Fe/HCl):

    • Suspend 1-(2-nitrophenyl)piperazine (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (3.0-5.0 eq) and a catalytic amount of concentrated HCl.

    • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until the starting material is consumed (monitor by TLC).

    • Cool the mixture and filter it through a pad of Celite to remove the iron salts. Wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-(piperazin-1-yl)aniline.

Step 1.3: Synthesis of N-(2-(piperazin-1-yl)phenyl)acetamide

  • Principle: This is a standard N-acetylation of a primary aromatic amine using an acylating agent like acetic anhydride or acetyl chloride. A base is used to neutralize the acidic byproduct.

  • Procedure:

    • Dissolve 2-(piperazin-1-yl)aniline (1.0 eq) in an aprotic solvent such as dichloromethane or THF.

    • Add a non-nucleophilic base, such as triethylamine (1.2 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise.

      • Causality: The primary aniline nitrogen is significantly more nucleophilic than the secondary piperazine nitrogens, leading to selective acetylation at the desired position. Adding the reagent at 0 °C helps control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction by adding water. Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

    • Purify by column chromatography on silica gel or recrystallization to yield N-(2-(piperazin-1-yl)phenyl)acetamide.

C. Data Summary Table
StepKey ReagentMolar Ratio (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)
1.1 1-Chloro-2-nitrobenzene1.0DMA12018-2480-90%
Piperazine5.0
1.2 1-(2-Nitrophenyl)piperazine1.0Ethanol/Water802-485-95%
Iron Powder3.0-5.0
1.3 2-(Piperazin-1-yl)aniline1.0DCM0 to RT2-390-98%
Acetic Anhydride1.1

IV. Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol offers a modern alternative, particularly useful for substrates that are not amenable to SNAr. The key step is the palladium-catalyzed C-N bond formation.

A. Overall Reaction Scheme

Caption: Workflow for the Buchwald-Hartwig based synthesis.

B. Experimental Protocol

Step 2.1: Synthesis of tert-Butyl 4-(2-aminophenyl)piperazine-1-carboxylate

  • Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[2][8][9] The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[2] Using 1-Boc-piperazine is crucial to prevent N,N'-diarylation of the piperazine ring.

  • Materials & Equipment:

    • Schlenk tube or similar reaction vessel for inert atmosphere

    • Inert atmosphere (Nitrogen or Argon)

    • 2-Bromoaniline

    • 1-Boc-piperazine

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., BINAP or XPhos)

    • Base (e.g., Sodium tert-butoxide, NaOtBu)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • In a Schlenk tube under an inert atmosphere, combine 2-bromoaniline (1.0 eq), 1-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (1-2 mol%), and the chosen phosphine ligand (2-4 mol%).

    • Add anhydrous toluene via syringe.

    • Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours, or until the reaction is complete by LC-MS analysis.

    • Cool the reaction, dilute with ethyl acetate, and filter through Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography to yield the Boc-protected intermediate.

Step 2.2 & 2.3: Acetylation and Deprotection

  • Procedure:

    • Acetylation: Acetylate the primary amine of tert-butyl 4-(2-aminophenyl)piperazine-1-carboxylate following the procedure in Step 1.3 .

    • Deprotection: Dissolve the resulting Boc-protected acetamide in dichloromethane. Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the acid and deprotonate the product.

    • Isolate and purify the final product as previously described.

V. Safety and Handling

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform all reactions in a well-ventilated fume hood.

  • Reagent-Specific Hazards:

    • Piperazine: Corrosive and can cause skin burns. Handle with care.

    • 1-Chloro-2-nitrobenzene: Toxic and an irritant. Avoid inhalation and skin contact.

    • Palladium Catalysts/Ligands: Can be toxic and air-sensitive. Handle under an inert atmosphere.

    • Acetic Anhydride/TFA: Corrosive and have pungent odors. Handle in a fume hood.

    • Solvents (DMA, Toluene, DCM): Flammable and/or toxic. Use appropriate safety precautions.

VI. Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low yield in Step 1.1 (SNAr) Incomplete reaction; Formation of di-substituted byproduct.Ensure anhydrous conditions. Increase reaction time or temperature. Confirm a sufficient excess of piperazine is used (at least 4-5 eq).
Incomplete nitro reduction (Step 1.2) Inactive reducing agent; Insufficient reaction time.Use fresh iron powder. Ensure the mixture is acidic enough by checking the pH. Increase reflux time.
Di-acetylation in Step 1.3 Reaction conditions too harsh.Perform the reaction at 0 °C and add the acetic anhydride slowly. Use a slight excess (1.1 eq) of the acylating agent, not a large excess.
Low yield in Buchwald-Hartwig reaction Inactive catalyst; Inappropriate ligand/base/solvent combination.Degas the solvent thoroughly. Screen different ligands (e.g., XPhos, SPhos, RuPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). Ensure all reagents and glassware are scrupulously dry.

VII. References

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available at: [Link]

  • CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide. Available at:

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed. Available at: [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC. Available at: [Link]

  • WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents. Available at:

  • EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents. Available at:

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. Available at:

  • Supporting Information for Copper-Catalyzed N-Acetylation of Tertiary Amines. Available at: [Link]

  • (PDF) Synthesis and Anticonvulsant Activity of New - Amanote Research. Available at: [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed. Available at: [Link]

  • Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications - ResearchGate. Available at: [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives - ResearchGate. Available at: [Link]

  • Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the Crystallization and Isolation of N-(2-(piperazin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the robust methodologies for the crystallization and isolation of N-(2-(piperazin-1-yl)phenyl)acetamide, a key intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of steps, this document elucidates the fundamental principles governing the crystallization process, providing researchers, scientists, and drug development professionals with the critical insights needed to achieve high purity and yield. The protocols herein are designed as self-validating systems, incorporating in-process controls and troubleshooting guidance to ensure reproducible and scalable results.

Introduction: The Significance of Crystalline Form

N-(2-(piperazin-1-yl)phenyl)acetamide is a heterocyclic compound whose utility in drug discovery is intrinsically linked to its purity and solid-state properties. The crystalline form of an active pharmaceutical ingredient (API) or intermediate dictates critical parameters such as solubility, dissolution rate, stability, and bioavailability.[1] Therefore, developing a controlled and reproducible crystallization process is not merely a purification step but a critical determinant of the final product's performance.

The structure of N-(2-(piperazin-1-yl)phenyl)acetamide, featuring a polar piperazine moiety, an amide linkage capable of hydrogen bonding, and an aromatic phenyl ring, presents a unique set of challenges and opportunities for crystallization. The polarity suggests solubility in protic solvents, while the aromatic ring may confer solubility in certain organic solvents. This dual nature allows for a range of crystallization techniques to be employed.

Foundational Principles: The Science of Crystallization

Crystallization is a phase transition where a solute in a liquid solution is transferred to a solid crystalline phase. This process is driven by supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility at a given temperature. The two primary methods for achieving supersaturation for N-(2-(piperazin-1-yl)phenyl)acetamide are:

  • Cooling Crystallization: This technique relies on the principle that the solubility of most organic compounds decreases with temperature. A saturated or near-saturated solution at an elevated temperature is slowly cooled, inducing supersaturation and subsequent crystallization.

  • Anti-Solvent Crystallization: This method involves the addition of a solvent in which the compound of interest is insoluble (the anti-solvent) to a solution where the compound is soluble. This change in the bulk solvent composition reduces the solubility of the compound, leading to crystallization.

The choice of solvent is paramount and is governed by several factors, as detailed in the table below.

Table 1: Key Solvent Selection Criteria for Crystallization

ParameterRationale
Solubility Profile The ideal solvent should exhibit high solubility at elevated temperatures and low solubility at lower temperatures to maximize yield upon cooling.
Purity The solvent should not react with the solute and should be easily removable from the final product.
Crystal Habit The solvent can influence the shape and size of the crystals, which affects filtration and drying characteristics.
Safety and Environmental Impact Solvents should be selected with consideration for their toxicity, flammability, and environmental impact.

Experimental Protocols

The following protocols are presented as robust starting points for the crystallization of N-(2-(piperazin-1-yl)phenyl)acetamide. It is recommended to perform small-scale solubility studies to optimize solvent selection and ratios for a specific crude material.

Protocol 1: Cooling Crystallization from an Isopropanol/Water System

This protocol leverages the favorable solubility of many amine-containing compounds in alcohols at elevated temperatures and their reduced solubility upon cooling and the addition of water as an anti-solvent.

Step-by-Step Methodology:

  • Dissolution: In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude N-(2-(piperazin-1-yl)phenyl)acetamide in a minimal amount of isopropanol at an elevated temperature (e.g., 60-70 °C). Aim for a concentration approaching saturation.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter to remove them. This step is crucial to prevent the premature crystallization of the product on the filter and to avoid incorporating particulate matter into the final crystals.

  • Controlled Cooling: Slowly cool the solution. A controlled cooling rate (e.g., 10-20 °C per hour) is recommended to promote the growth of larger, more uniform crystals. Rapid cooling can lead to the formation of small, impure crystals.

  • Inducing Crystallization: If crystallization does not spontaneously occur upon cooling, it can be induced by scratching the inner wall of the flask with a glass rod or by seeding with a small crystal of pure N-(2-(piperazin-1-yl)phenyl)acetamide.

  • Maturation: Once crystallization begins, continue to stir the resulting slurry at a lower temperature (e.g., 0-5 °C) for a period of 1-2 hours. This "aging" or "maturation" step allows for the system to reach equilibrium and can improve yield and purity.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold isopropanol or an isopropanol/water mixture to remove residual mother liquor and impurities.[2]

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Diagram 1: Workflow for Cooling Crystallization

A Dissolve Crude Product in Hot Isopropanol B Hot Filtration (Optional) A->B C Controlled Cooling B->C D Induce Crystallization (Seeding/Scratching) C->D E Maturation at Low Temperature D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H

Caption: A generalized workflow for the cooling crystallization process.

Protocol 2: Anti-Solvent Crystallization using Toluene and Heptane

This protocol is adapted from methods used for similar aromatic piperazine derivatives and is suitable for compounds with moderate polarity.[3][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude N-(2-(piperazin-1-yl)phenyl)acetamide in a suitable volume of toluene at room temperature or with gentle warming.

  • Anti-Solvent Addition: Slowly add heptane (the anti-solvent) to the stirred solution. The addition rate should be controlled to maintain a state of slight supersaturation, which encourages crystal growth over rapid precipitation.

  • Monitoring Crystallization: Observe for the onset of turbidity, which indicates the initiation of crystallization. Once turbidity is observed, continue the addition of the anti-solvent at a reduced rate.

  • Maturation: After the complete addition of the anti-solvent, stir the resulting slurry at room temperature for 1-2 hours to ensure complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of a toluene/heptane mixture or pure heptane.

  • Drying: Dry the purified product under vacuum.

Diagram 2: Principle of Anti-Solvent Crystallization

cluster_0 Initial State cluster_1 Process cluster_2 Final State A Solute in Good Solvent B Addition of Anti-Solvent A->B Reduces Solubility C Precipitated Crystals B->C

Caption: The process of inducing crystallization by adding an anti-solvent.

Troubleshooting Common Crystallization Issues

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The compound's solubility is too high at the crystallization temperature, or the cooling rate is too fast.Re-heat the mixture to dissolve the oil, add more solvent, and cool at a slower rate. Consider a different solvent system.
Poor Yield The compound has significant solubility in the mother liquor at low temperatures. The volume of solvent used was excessive.Concentrate the mother liquor and attempt a second crop of crystals. Optimize the initial solvent volume.
Low Purity Impurities are co-crystallizing with the product. Inefficient washing.Re-crystallize the material. Ensure the washing solvent is cold and used in appropriate volumes. Consider an alternative purification method like column chromatography if impurities have similar solubility profiles.[5]
No Crystallization The solution is not sufficiently supersaturated. The compound may be an amorphous solid.Concentrate the solution. Try seeding or scratching the flask. Allow the solution to stand for an extended period.

Conclusion

The crystallization and isolation of N-(2-(piperazin-1-yl)phenyl)acetamide are critical steps that significantly impact the quality and performance of this valuable chemical intermediate. The protocols detailed in this guide, grounded in the fundamental principles of crystallization science, provide a robust framework for achieving high purity and yield. By understanding the interplay between solubility, temperature, and solvent composition, researchers can effectively navigate the challenges of crystallization and develop scalable, reproducible processes. The potential for polymorphism should also be considered, as different crystalline forms may arise under varying crystallization conditions, necessitating further analytical characterization.[6]

References

  • Obniska, J., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 65(4), 934-945. Retrieved from [Link]

  • Google Patents. (2004). WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • Google Patents. (2007). CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
  • Angeli, A., et al. (2021). The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase. New Journal of Chemistry, 45(2), 735-741. Retrieved from [Link]

  • CliniSciences. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Retrieved from [Link]

  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • Google Patents. (2014). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
  • Google Patents. (1969). US3481933A - Recovery and purification of piperazine.
  • Amanote Research. (2010). 2-[4-(2-Methoxyphenyl)piperazin-1-Yl]-N-(Pyridin-2-Yl)acetamide. Retrieved from [Link]

  • SciSpace. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Retrieved from [Link]

  • IUCr. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Basic Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • LookChem. (n.d.). 2-Phenylacetamide. Retrieved from [Link]

  • CrystEngComm. (2019). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). Retrieved from [Link]

  • MOST Wiedzy. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

Sources

Application Note: Optimized Catalytic Systems for the Synthesis of N-(2-(piperazin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Definition

This Application Note details the synthetic protocols for N-(2-(piperazin-1-yl)phenyl)acetamide , a privileged scaffold found in various kinase inhibitors and GPCR ligands.

Critical Structural Distinction: Researchers must distinguish this target from its regioisomer, N-phenyl-2-(piperazin-1-yl)acetamide (an


-amino acetamide formed via alkylation). The target discussed here involves the direct attachment of the piperazine ring to the ortho-position of the acetanilide aromatic ring.

Synthetic Challenge: The ortho-relationship between the acetamide group and the incoming piperazine nucleophile introduces significant steric hindrance . Furthermore, the acetamide moiety possesses an acidic proton (


 in DMSO), creating chemoselectivity issues where strong bases may deprotonate the amide, leading to catalyst poisoning or competitive 

-arylation of the amide itself.

This guide prioritizes Buchwald-Hartwig Cross-Coupling using 3rd and 4th Generation Palladacycle precatalysts, specifically designed to overcome these steric and electronic hurdles.

Retrosynthetic Analysis & Strategic Pathways

Two primary routes exist for this scaffold. While Nucleophilic Aromatic Substitution (


) is viable for electron-deficient precursors (e.g., nitrobenzenes), the Palladium-catalyzed route allows for late-stage functionalization of the acetanilide directly, offering higher convergence.
Pathway Comparison
FeatureRoute A: Pd-Catalyzed C-N Coupling (Recommended)Route B:

Sequence
(Alternative)
Starting Material 2-Haloacetanilide (

)
1-Fluoro-2-nitrobenzene
Step Count 2 (Coupling

Deprotection)
3 (Substitution

Reduction

Acetylation)
Tolerance High (with correct ligand)Low (requires electron-withdrawing groups)
Key Reagent RuPhos Pd G4 / BrettPhos

, Pd/C, AcCl
Diagram 1: Synthetic Workflow & Mechanism

SyntheticRoutes SM_Pd 2-Bromoacetanilide Inter_Pd Pd-Catalyzed C-N Bond Formation (Steric Critical Step) SM_Pd->Inter_Pd RuPhos Pd G4 Cs2CO3, 80°C SM_SnAr 1-Fluoro-2-nitrobenzene Inter_SnAr SNAr Displacement SM_SnAr->Inter_SnAr K2CO3, DMSO Piperazine 1-Boc-Piperazine Piperazine->Inter_Pd Piperazine->Inter_SnAr Product N-(2-(piperazin-1-yl)phenyl)acetamide Inter_Pd->Product TFA Deprotection Red_Ac Reduction & Acetylation Inter_SnAr->Red_Ac H2, Pd/C Red_Ac->Product Ac2O

Caption: Comparison of the direct catalytic route (top) vs. the linear SNAr sequence (bottom). The catalytic route is more convergent.

Reagent & Catalyst Selection Guide

Success in coupling ortho-substituted acetanilides relies entirely on the Ligand-Base-Solvent triad.

The Catalyst System: Ligand Selection

The steric bulk of the ortho-acetamide group prevents the use of older ligands like BINAP or


. We utilize Dialkylbiaryl phosphine ligands  (Buchwald Ligands).[1]
  • Primary Recommendation: RuPhos

    • Why: RuPhos is specifically engineered for the coupling of secondary amines (like piperazine) with sterically hindered aryl halides. Its bulk prevents formation of inactive bis-ligated Pd complexes, while its electron-rich nature facilitates oxidative addition.

  • Secondary Recommendation: BrettPhos

    • Why: While typically for primary amines, BrettPhos offers exceptional activity for highly hindered substrates if RuPhos shows sluggish conversion.

  • Precatalyst Source: Use RuPhos Pd G4 (Fourth Generation).

    • Advantage:[2][3][4][5][6][7] Air-stable solid that generates the active mono-ligated

      
       species at low temperatures, avoiding the induction period and reproducibility issues of mixing 
      
      
      
      and free ligand.
Base Selection (Chemoselectivity)
  • Avoid:

    
     or 
    
    
    
    (unless strictly necessary). These strong bases (
    
    
    ) can deprotonate the acetanilide nitrogen (
    
    
    ), creating a competing nucleophile (the amide) and shutting down the cycle.
  • Select:

    
      or 
    
    
    
    . These weaker bases are sufficient to deprotonate the ammonium intermediate formed after amine binding but generally leave the acetanilide neutral.
Nucleophile
  • Reagent: 1-Boc-piperazine (tert-Butyl piperazine-1-carboxylate).

  • Rationale: Using free piperazine often leads to polymerization or bis-arylation (bridging two phenyl rings). The Boc group ensures 1:1 stoichiometry and simplifies purification (product is lipophilic).

Experimental Protocols

Protocol A: Optimized High-Yield Method (RuPhos Pd G4)

Recommended for medicinal chemistry scale (50 mg - 5 g).

Reagents:

  • 2-Bromoacetanilide (1.0 equiv)

  • 1-Boc-piperazine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

  • Base:

    
     (2.0 equiv, anhydrous/granular)
    
  • Solvent: t-Amyl Alcohol (anhydrous) or 1,4-Dioxane.

Step-by-Step Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with 2-bromoacetanilide (1.0 equiv), 1-Boc-piperazine (1.2 equiv),

    
     (2.0 equiv), and RuPhos Pd G4 (2 mol%).
    
  • Solvent Addition: Add anhydrous t-Amyl alcohol (concentration 0.2 M). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 80°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of bromide and the appearance of the Boc-protected intermediate (

      
      ).
      
  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Deprotection (One-Pot option): Redissolve the crude oil in DCM (5 volumes). Add TFA (5 volumes). Stir at RT for 1 hour. Concentrate to dryness.

  • Purification: Neutralize with saturated

    
     and extract with DCM/MeOH (9:1). Purify via flash chromatography (DCM/MeOH/NH3 gradient).
    
Protocol B: Cost-Effective Scale-Up (Xantphos)

Recommended for multi-gram scale where catalyst cost is a factor, though yields may be 10-15% lower.

Reagents:

  • 2-Chloroacetanilide (Cheaper than bromo)

  • 1-Boc-piperazine

  • Catalyst:

    
     (2 mol%) + Xantphos  (2 mol%)
    
  • Base:

    
     (finely ground)
    
  • Solvent: Toluene/Water (10:1 biphasic) or Dioxane.

Procedure Notes:

  • Requires higher temperature (100-110°C ).

  • Xantphos is a wide bite-angle ligand that can stabilize the Pd center during the reductive elimination of bulky amines, though it is generally less active than RuPhos for ortho-substituted systems.

Diagram 2: Troubleshooting & Optimization Matrix

Optimization Problem Reaction Issue Identified Issue1 Low Conversion (SM Remaining) Problem->Issue1 Issue2 Debromination (SM reduced to Acetanilide) Problem->Issue2 Issue3 Amide Arylation (Side Product) Problem->Issue3 Sol1 Switch to RuPhos Pd G4 Increase Temp to 100°C Issue1->Sol1 Sol2 Purify Solvent (O2/Water removal) Increase Amine Equiv Issue2->Sol2 Sol3 Switch Base to K3PO4 Lower Temp Issue3->Sol3

Caption: Decision matrix for troubleshooting common failure modes in Buchwald-Hartwig coupling of acetanilides.

Analytical Data & Validation

To validate the synthesis, the following analytical signatures should be observed (for the final deprotected compound):

TechniqueExpected SignatureInterpretation
LCMS

Da
Confirm mass. Watch for

(Acetylation of piperazine) if workup is sloppy.
1H NMR

2.0-2.2 (s, 3H)
Acetamide methyl group.
1H NMR

2.8-3.0 (m, 4H)
Piperazine protons (adjacent to NH).
1H NMR

9.0-9.5 (s, 1H)
Amide NH (often broad, deshielded by H-bond to piperazine N).

References

  • Buchwald, S. L., et al. (2008). "RuPhos: A Highly Effective Ligand for the Palladium-Catalyzed Amination of Aryl Halides with Secondary Amines." Journal of the American Chemical Society.[1][8]

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling." (Database of reaction conditions).

  • WuXi AppTec. "Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings."

  • Maiti, D., & Buchwald, S. L. (2009). "Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles." (Discusses chemoselectivity issues with amides). Journal of the American Chemical Society.[1][8]

Sources

Storage and handling requirements for N-(2-(piperazin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for N-(2-(piperazin-1-yl)phenyl)acetamide

Introduction

N-(2-(piperazin-1-yl)phenyl)acetamide is a synthetic organic compound featuring a piperazine ring linked to an acetamide moiety. Its structural motifs are common in pharmacologically active molecules, including compounds investigated for anticonvulsant and other central nervous system activities.[1] As with any novel or specialized chemical entity, adherence to rigorous storage and handling protocols is paramount to ensure personnel safety, experimental integrity, and compound stability.

This document provides a detailed guide synthesized from best practices and safety data for structurally related compounds, including various acetamide and piperazine derivatives. The recommendations herein are designed for researchers, scientists, and drug development professionals to establish a robust framework for the safe and effective use of this compound.

Hazard Identification and Analysis

While a specific Safety Data Sheet (SDS) for N-(2-(piperazin-1-yl)phenyl)acetamide is not universally available, an analysis of its core functional groups—piperazine and acetamide—allows for a presumptive hazard profile.

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[2][3] They are also recognized as potential respiratory and skin sensitizers, capable of causing allergic reactions or asthma-like symptoms upon exposure.[2][4] Some derivatives are suspected of reproductive toxicity.[2][4]

  • Acetamide Moiety: Acetamide-containing compounds may cause skin, eye, and respiratory irritation.[5][6][7] Certain acetamides are classified as suspected carcinogens.[8]

Based on this analysis, N-(2-(piperazin-1-yl)phenyl)acetamide should be handled as a hazardous substance with the potential for multiple routes of toxicity.

Table 1: Presumptive GHS Hazard Profile

Hazard ClassGHS Hazard StatementRationale / Based on Analogs
Acute ToxicityH302: Harmful if swallowed.Common for piperazine/acetamide derivatives.[2][7][9]
Skin Corrosion/IrritationH315: Causes skin irritation. (Potentially H314: Causes severe skin burns and eye damage).Piperazine derivatives are often corrosive.[2][3][5]
Eye Damage/IrritationH319: Causes serious eye irritation. (Potentially H318: Causes serious eye damage).Piperazine derivatives are known eye hazards.[2][5]
SensitizationH317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.Common hazard for piperazines.[2][4]
Specific Target Organ ToxicityH335: May cause respiratory irritation.Common for fine chemical powders.[5][6][7]
Chronic ToxicityH351: Suspected of causing cancer. H361: Suspected of damaging fertility or the unborn child.Potential long-term hazards associated with both parent structures.[2][4][8]

Storage Protocols

Proper storage is critical to maintain the chemical integrity of N-(2-(piperazin-1-yl)phenyl)acetamide and to prevent accidental exposure. The primary goals are to protect the compound from environmental factors that could cause degradation and to ensure it is securely contained.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.Low temperatures slow the rate of potential chemical degradation. Some suppliers recommend refrigeration for similar compounds.[10]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible.Protects against oxidation and moisture-induced degradation. Piperazine itself is hygroscopic.[4]
Container Keep in a tightly-closed, clearly-labeled container.Prevents contamination and exposure to air and moisture.[5][9]
Light Protect from direct sunlight and UV sources.Light can provide the energy for photochemical degradation. Some related compounds are light-sensitive.[4]
Ventilation Store in a well-ventilated area designated for chemical storage.Prevents the buildup of any potential vapors and isolates the compound from general lab areas.[5][9]
Incompatibilities Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.These substances can react exothermically or violently with amine and amide functionalities.[4]

Safe Handling Protocols

A multi-layered approach to safety, combining engineering controls, personal protective equipment (PPE), and strict procedural guidelines, is mandatory.

Engineering Controls
  • Primary Handling: All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][11]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the handling area.[11]

Personal Protective Equipment (PPE)

Table 3: Required Personal Protective Equipment

PPE TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect for tears before use and use proper removal technique.Provides a barrier against skin contact.[3][12]
Eye/Face Protection Chemical safety goggles with side shields. A face shield is required when handling larger quantities or if there is a splash risk.Protects against dust particles and splashes.[3][12]
Body Protection A buttoned lab coat. Consider a chemically resistant apron for large-scale work.Prevents contamination of personal clothing.[12]
Respiratory Protection A NIOSH-approved respirator with a particulate filter is required if work cannot be conducted in a fume hood or if dust generation is unavoidable.Prevents inhalation of the compound, a primary exposure route.[4]
Step-by-Step Handling Workflow
  • Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

  • Weighing:

    • Perform all weighing operations on a tared weigh boat or paper inside the chemical fume hood.

    • Use anti-static tools and equipment to minimize the dispersal of fine powder.

    • Close the primary container immediately after removing the required amount.

  • Solution Preparation:

    • Add the weighed solid to the solvent slowly to avoid splashing.

    • If sonication or heating is required to dissolve the compound, ensure the vessel is appropriately capped or covered to contain any vapors.

  • Post-Handling:

    • Clean all equipment and the work surface thoroughly.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after exiting the work area.[5][8]

General Hygiene Practices
  • Never eat, drink, or smoke in areas where this chemical is handled or stored.[8][9]

  • Avoid the formation and inhalation of dust.

  • Remove and wash contaminated clothing before reuse.[5][9]

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Receive Receive Compound Inspect Inspect Container Integrity Receive->Inspect Log Log into Inventory Inspect->Log Store Transfer to Designated Storage (Cool, Dry, Dark) Log->Store Retrieve Retrieve from Storage Store->Retrieve Weigh Weigh Solid Compound Retrieve->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Waste Segregate Hazardous Waste Experiment->Waste Decontaminate Decontaminate Work Area & Glassware Waste->Decontaminate Return Return Primary Container to Storage Decontaminate->Return

Caption: Standard Operating Workflow for N-(2-(piperazin-1-yl)phenyl)acetamide.

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure or spill.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention, especially if irritation or burns develop.[5][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][11]

Spill and Leak Management
  • Small Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Ensure you are wearing full PPE, including respiratory protection.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[9]

    • Carefully sweep the material into a suitable container for hazardous waste. Do not use a vacuum cleaner unless it is HEPA-filtered and rated for hazardous dust.

    • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.

    • Place all contaminated materials (absorbent, PPE) into a sealed bag or container for hazardous waste disposal.[5]

G cluster_routes cluster_actions Event Exposure Event (Spill, Splash, Inhalation) Inhalation Inhalation Event->Inhalation Skin Skin Contact Event->Skin Eye Eye Contact Event->Eye Ingestion Ingestion Event->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir RinseSkin Remove Clothing Rinse Skin (15+ min) Skin->RinseSkin RinseEye Rinse Eyes (15+ min) Eye->RinseEye RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth Notify Notify Supervisor & EHS FreshAir->Notify RinseSkin->Notify RinseEye->Notify RinseMouth->Notify Medical Seek Immediate Medical Attention Notify->Medical

Caption: Emergency Response Logic for Personnel Exposure.

Waste Disposal

All waste containing N-(2-(piperazin-1-yl)phenyl)acetamide, including the pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, absorbent pads), must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Arrange for disposal through a licensed hazardous waste disposal contractor, following all local, state, and federal regulations.[5][9]

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Chloro-N-[2-(dimethylamino)-5-(piperidin-1-ylsulfonyl)phenyl]acetamide.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide.
  • Key Organics. (2017, December 1). Safety Data Sheet: N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet: Acetamide.
  • TCI Chemicals. (2025, March 28). Safety Data Sheet: Piperazine Anhydrous.
  • Thermo Fisher Scientific. (2025, December 23). Safety Data Sheet: 2-Phenylacetamide.
  • Shimadzu Chemistry & Diagnostics. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide.
  • Thermo Fisher Scientific. (2018, January 18). Safety Data Sheet: Piperazine.
  • FUJIFILM Wako Pure Chemical Corporation. (2023, March 7). Safety Data Sheet: 2-Phenyl-2-(2-pyridyl)acetamide.
  • Chemos GmbH & Co. KG. (2022, October 31). Safety Data Sheet: Acetamide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Phenyl-2-piperidino-N-(1,3-thiazol-2-yl)acetamide.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2- yl)phenyl)acetamide.
  • Pharmaffiliates. (n.d.). N-(2,6-Dimethylphenyl)-1-piperazineacetamide.
  • Cayman Chemical. (2025, November 19). Safety Data Sheet: Piperazine.
  • Central Drug House (P) Ltd. (n.d.). 1-PHENYL PIPERAZINE CAS NO 92-54-6 Material Safety Data Sheet.
  • Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
  • MilliporeSigma. (n.d.). N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide.
  • Pharmaffiliates. (n.d.). N-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)-N-(2-(piperazin-1-yl)acetyl)acetamide.
  • Al-Issa, S. A., et al. (2024, February 21). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega.

Sources

Solvent selection for N-(2-(piperazin-1-yl)phenyl)acetamide extraction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Extraction of N-(2-(piperazin-1-yl)phenyl)acetamide from Complex Matrices

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the selection of an optimal solvent system for the liquid-liquid extraction (LLE) of N-(2-(piperazin-1-yl)phenyl)acetamide. The strategy detailed herein is rooted in the physicochemical properties of the target molecule, particularly the basicity of its piperazine moiety. We present a systematic approach that leverages pH-dependent solubility to achieve high extraction efficiency and purity. This note includes a detailed protocol for a pH-swing extraction, a methodology for empirical solvent screening, and guidelines for the validation of extraction performance.

Introduction: The Critical Role of Solvent Selection

Liquid-liquid extraction (LLE) is a cornerstone technique for the purification and isolation of target compounds in pharmaceutical and chemical research.[1][2] The efficacy of LLE is fundamentally governed by the choice of solvent, which dictates the partitioning behavior of the target analyte between two immiscible liquid phases.[1][3] An improperly chosen solvent can lead to poor recovery, low purity, and the formation of problematic emulsions.

N-(2-(piperazin-1-yl)phenyl)acetamide possesses both a polar acetamide group and a basic piperazine ring, granting it pH-dependent solubility that can be strategically exploited. This guide provides the scientific rationale and a field-proven protocol for selecting and optimizing a solvent system for its extraction.

Understanding the Target Molecule: Physicochemical Properties

A successful extraction strategy begins with a thorough understanding of the target molecule's properties.

  • Structure: The molecule contains a non-polar phenyl ring, a polar acetamide group capable of hydrogen bonding, and a piperazine ring with two basic nitrogen atoms.

  • Basicity and pKa: The piperazine moiety is the most influential functional group for a pH-based extraction. Unsubstituted piperazine has two pKa values of approximately 9.73 and 5.35.[4] The N-aryl substitution on one nitrogen is known to decrease the basicity of that nitrogen.[5] For the purpose of extraction, we are primarily interested in the more basic nitrogen, which allows for protonation under acidic conditions. This conversion to a cationic salt dramatically increases its solubility in the aqueous phase.

  • Solubility: The free base form is expected to be soluble in a range of polar organic solvents.[6] Its solubility in water is expected to be low but will increase significantly upon acidification.[7][8]

Table 1: Estimated Physicochemical Properties of N-(2-(piperazin-1-yl)phenyl)acetamide

PropertyValue/CharacteristicImplication for Extraction
Molecular FormulaC₁₂H₁₇N₃OInfluences partitioning behavior.
Key Functional GroupsPiperazine (basic), Amide (polar, H-bonding), Phenyl (non-polar)Dual polarity; pH-switchable hydrophilicity.
Estimated pKapKa1 ≈ 8.5-9.5 (more basic N), pKa2 ≈ 4.5-5.5 (less basic N)Crucial for selecting pH for protonation and deprotonation steps.
Solubility (Free Base)Soluble in polar organic solvents (e.g., DCM, Ethyl Acetate). Low solubility in non-polar solvents (e.g., Hexane).[9]A moderately polar organic solvent is required for extraction.
Solubility (Protonated Salt)High solubility in acidic aqueous solutions.Enables selective transfer into the aqueous phase to remove neutral/acidic impurities.

The Principle of pH-Swing Extraction

For basic compounds like N-(2-(piperazin-1-yl)phenyl)acetamide, a pH-swing extraction is the most effective LLE technique.[7] The process hinges on altering the charge state of the molecule to control its partitioning between an aqueous and an immiscible organic phase.

  • Acidic Extraction (Protonation): The crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1 M HCl). The basic piperazine nitrogen is protonated, forming a water-soluble salt. This salt partitions into the aqueous phase, while neutral and acidic impurities remain in the organic layer.

  • Basic Extraction (Deprotonation): The acidic aqueous layer is isolated and then basified (e.g., with 2 M NaOH) to a pH well above the pKa of the piperazine nitrogen. This deprotonates the molecule, returning it to its neutral, less water-soluble "free base" form.

  • Back-Extraction: The free base is then extracted back into a fresh organic solvent, leaving behind any water-soluble impurities.

G cluster_0 Step 1: Acidic Wash cluster_1 Phases after Acid Wash cluster_2 Step 2: Basification & Back-Extraction cluster_3 Final Phases start Crude Mixture in Organic Solvent (e.g., DCM) acid_wash Wash with 1M HCl (aq) pH < 2 start->acid_wash Mix & Separate org1 Organic Phase: Neutral & Acidic Impurities acid_wash->org1 Discard aq1 Aqueous Phase: Protonated Target Compound (Salt) (Water Soluble) acid_wash->aq1 Collect base_add Basify with 2M NaOH (aq) pH > 10 aq1->base_add back_extract Extract with fresh Organic Solvent (e.g., DCM) base_add->back_extract Mix & Separate aq2 Aqueous Phase: Inorganic Salts back_extract->aq2 Discard org2 Organic Phase: Purified Free Base (Organic Soluble) back_extract->org2 Collect for Evaporation

Diagram 1: Workflow of the pH-swing extraction for N-(2-(piperazin-1-yl)phenyl)acetamide.

Criteria for Optimal Solvent Selection

The ideal organic solvent should meet several key criteria.[10][11][12]

  • High Solubility for the Analyte: The solvent must effectively dissolve the neutral (free base) form of the target compound.[11]

  • Immiscibility with Water: The solvent must form a distinct layer with the aqueous phase for clean separation.[12] Polar solvents like methanol and ethanol are miscible with water and thus unsuitable for LLE.[12]

  • Density Difference: A significant density difference from water (1.0 g/mL) facilitates easy separation. Dichloromethane (~1.33 g/mL) forms the bottom layer, while ethyl acetate (~0.90 g/mL) and diethyl ether (~0.71 g/mL) form the top layer.

  • Volatility: A low boiling point allows for easy removal of the solvent post-extraction without degrading the compound.[10]

  • Chemical Inertness: The solvent should not react with the target compound or reagents.[11]

  • Safety and Environmental Impact: Low toxicity and flammability are highly desirable.[12]

Table 2: Properties of Common Organic Solvents for Extraction [13][14]

SolventFormulaDensity (g/mL)Boiling Point (°C)Water SolubilityKey Characteristics
Dichloromethane (DCM)CH₂Cl₂1.3339.6Slightly SolublePros: Excellent solubilizing power, dense, volatile. Cons: Halogenated, potential toxicity.
Ethyl Acetate (EtOAc)C₄H₈O₂0.9077.1Soluble (8.7 g/100g )Pros: Good general-purpose solvent, less toxic than DCM. Cons: Higher water solubility can lead to co-extraction of water.
Diethyl EtherC₄H₁₀O0.7134.6Soluble (7.5 g/100g )Pros: Very volatile, good for heat-sensitive compounds. Cons: Highly flammable, can form explosive peroxides.
TolueneC₇H₈0.87110.6InsolublePros: Good for less polar compounds, low water miscibility. Cons: High boiling point, harder to remove.
HexanesC₆H₁₄~0.66~69InsolubleGenerally too non-polar for this target molecule; useful for removing greasy, non-polar impurities.

Experimental Protocols

Protocol 1: Systematic Solvent Screening (Small-Scale)

This protocol allows for the empirical determination of the best solvent before committing to a large-scale extraction.

Objective: To identify the organic solvent that provides the highest recovery of the target analyte.

Materials:

  • N-(2-(piperazin-1-yl)phenyl)acetamide standard

  • Candidate solvents: Dichloromethane, Ethyl Acetate, Toluene

  • 1 M Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH)

  • Vials (4 mL), micropipettes

  • Vortex mixer

  • Analytical balance

  • HPLC or UV-Vis Spectrophotometer

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve a known amount of the target compound in a suitable solvent (e.g., methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Spike Samples: In three separate vials, add 1 mL of deionized water. Spike each with a known volume (e.g., 50 µL) of the stock solution.

  • Add Organic Solvents: To each of the three vials, add 1 mL of a different candidate solvent (Vial 1: DCM, Vial 2: EtOAc, Vial 3: Toluene).

  • Basify and Extract: Add 2 M NaOH dropwise to each vial until the pH is >10. Vortex vigorously for 1 minute to extract the free base into the organic layer. Centrifuge briefly to separate the layers.

  • Analyze Organic Layer: Carefully remove a known volume of the organic layer from each vial. Analyze the concentration of the target compound using a pre-calibrated HPLC or UV-Vis method.

  • Calculate Recovery: Determine the extraction efficiency for each solvent using the formula: Recovery (%) = (Concentration in Organic Phase / Initial Concentration in Aqueous Phase) x 100

Table 3: Sample Data Recording for Solvent Screening

Solvent TestedInitial Amount (µg)Amount Recovered (µg)Recovery (%)Observations (e.g., emulsion)
Dichloromethane50
Ethyl Acetate50
Toluene50
Protocol 2: Optimized pH-Swing Liquid-Liquid Extraction

This protocol assumes Dichloromethane (DCM) was selected as the optimal solvent.

Objective: To purify N-(2-(piperazin-1-yl)phenyl)acetamide from a reaction mixture.

Materials:

  • Crude reaction mixture containing the target compound

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude mixture in an appropriate volume of DCM (e.g., 50 mL). Transfer the solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.

  • Isolate Aqueous Layer: Drain the lower organic layer (DCM) into a flask labeled "Organic 1". Drain the upper aqueous layer into a clean flask labeled "Aqueous 1".

  • Repeat Acidic Wash (Optional): For maximum recovery, pour "Organic 1" back into the separatory funnel and repeat the acidic wash (step 2) with fresh 1 M HCl. Combine this second aqueous wash with "Aqueous 1".

  • Basification: Cool the combined aqueous extracts ("Aqueous 1") in an ice bath. Slowly add 2 M NaOH while stirring until the pH is confirmed to be >10 using pH paper. If the product precipitates, ensure it fully redissolves upon addition of the back-extraction solvent.

  • Back-Extraction: Transfer the basified aqueous solution to the clean separatory funnel. Add a fresh portion of DCM (e.g., 50 mL). Shake vigorously as before.

  • Isolate Purified Organic Layer: Allow the layers to separate. Drain the lower organic layer (containing the purified free base) into a clean flask labeled "Purified Organic".

  • Repeat Back-Extraction: For maximum recovery, extract the aqueous layer again with a fresh portion of DCM. Combine this organic layer with "Purified Organic".

  • Washing and Drying: Wash the combined "Purified Organic" layers with brine to remove residual water. Drain the organic layer into a clean flask and add anhydrous Na₂SO₄. Swirl and let it stand for 15-20 minutes.

  • Solvent Removal: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the purified N-(2-(piperazin-1-yl)phenyl)acetamide.

Diagram 2: Step-by-step workflow for the optimized extraction protocol.

Conclusion

The successful extraction of N-(2-(piperazin-1-yl)phenyl)acetamide is readily achievable through a scientifically-grounded approach to solvent selection. By understanding the molecule's pH-dependent solubility and systematically evaluating candidate solvents, researchers can implement a robust and efficient pH-swing liquid-liquid extraction protocol. Dichloromethane and ethyl acetate are strong initial candidates, offering a balance of solubilizing power and ease of handling. Empirical screening, as detailed in this note, remains the most reliable method for confirming the optimal choice for any specific matrix, ensuring high recovery and purity of the final compound.

References

  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent.
  • Tiei. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds.
  • K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents.
  • Fiveable. (2025). Principles of liquid-liquid extraction.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.
  • Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References.
  • ChemBK. (2025). N-Phenylacetamide - Physico-chemical Properties.
  • EvitaChem. (n.d.). 2-piperazin-1-yl-N-(thien-2-ylmethyl)acetamide.
  • Sigma-Aldrich. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties.
  • ResearchGate. (2013). How to choose solvent for soxhlet extration?.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-(piperazin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis of N-(2-(piperazin-1-yl)phenyl)acetamide. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this molecule. Here, we address common challenges and provide actionable, field-tested solutions to optimize your reaction yields and purity. Our approach is grounded in mechanistic principles to empower you not just to follow a protocol, but to understand and troubleshoot it effectively.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section tackles the most common issues encountered during the synthesis of N-(2-(piperazin-1-yl)phenyl)acetamide, which is often prepared via a Buchwald-Hartwig amination followed by an acylation step, or a related nucleophilic aromatic substitution (SNAAr) pathway.

Question 1: My overall yield is consistently low (<40%). What are the most likely causes?

Low yield in this multi-step synthesis is a frequent issue. The root cause often lies in one of the key reaction stages: the C-N coupling or the final acylation.

Troubleshooting Steps & Explanations:

  • Incomplete C-N Coupling (Buchwald-Hartwig Amination): The formation of the C-N bond between 2-bromoaniline (or a related precursor) and piperazine is the critical step.

    • Catalyst Inactivation: The palladium catalyst is sensitive to oxygen and certain impurities. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly.

    • Ligand Choice: The choice of phosphine ligand is crucial for catalytic turnover. For electron-rich anilines, bulky, electron-rich ligands like XPhos or RuPhos often give superior results compared to older generations like BINAP.

    • Base Strength: The base (e.g., NaOtBu, K3PO4) is not just a proton scavenger; it participates in the catalytic cycle. Sodium tert-butoxide is a strong, effective base, but can promote side reactions if not used judiciously. Weaker bases like K3PO4 require higher temperatures but can offer a cleaner reaction profile.

  • Side Reactions:

    • Hydrodehalogenation: Your starting aryl halide can be reduced, removing the halogen and preventing the desired coupling. This is often caused by moisture or protic impurities reacting with the catalyst system.

    • Di-arylation of Piperazine: If the stoichiometry is not carefully controlled, both nitrogen atoms of piperazine can react with the aryl halide, leading to a significant by-product and consuming your starting material. A slight excess of piperazine can help mitigate this.

Question 2: I am observing a significant amount of an impurity with a mass corresponding to the di-acylated piperazine product. How can I prevent this?

This is a classic selectivity issue during the acylation of the intermediate, 1-(2-aminophenyl)piperazine.

Troubleshooting Steps & Explanations:

  • Controlling Stoichiometry: The most direct solution is to use a precise amount of your acylating agent (e.g., acetic anhydride or acetyl chloride), typically 1.0 to 1.05 equivalents. An excess of the acylating agent will inevitably lead to the di-acylated product.

  • Reaction Conditions:

    • Temperature Control: Perform the acylation at a low temperature (e.g., 0 °C) and add the acylating agent dropwise. This minimizes the exotherm and allows the more nucleophilic primary amine to react selectively over the secondary amine of the piperazine ring.

    • Solvent and Base: Using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is standard. The base scavenges the HCl or acetic acid generated, preventing protonation of the amine, which would deactivate it.

Question 3: My final product is difficult to purify. What purification strategies do you recommend?

Purification can be challenging due to the basic nature of the piperazine moiety and the potential for closely-eluting by-products.

Troubleshooting Steps & Explanations:

  • Acid-Base Extraction: Before chromatography, an aqueous workup is critical.

    • Wash the organic layer with a mild acid (e.g., 1M HCl) to protonate your desired product and any unreacted piperazine-containing starting material, pulling them into the aqueous layer.

    • Neutralize the aqueous layer with a base (e.g., NaOH) to a pH of ~9-10.

    • Back-extract your product into an organic solvent like DCM or ethyl acetate. This process effectively removes non-basic organic impurities.

  • Column Chromatography:

    • Stationary Phase: Use silica gel as the stationary phase.

    • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 9:1 DCM:Methanol) and gradually increase the polarity. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase can significantly improve peak shape and reduce tailing by deactivating acidic sites on the silica.

Part 2: Experimental Protocols & Data

Protocol 1: Optimized Buchwald-Hartwig Amination & Acylation

This protocol is designed for high-yield synthesis and incorporates troubleshooting insights.

Step 1: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_catalysis Catalysis cluster_reaction Reaction & Workup Prep Oven-dry glassware Inert Assemble under Ar/N2 Prep->Inert Aryl Add 2-Bromoaniline Inert->Aryl Pip Add Piperazine Aryl->Pip Base Add NaOtBu Pip->Base Solv Add Toluene (degassed) Base->Solv Pd Add Pd2(dba)3 Solv->Pd Lig Add XPhos Pd->Lig Heat Heat to 100 °C Lig->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench with H2O Monitor->Quench Extract Extract with EtOAc Quench->Extract

Caption: Workflow for the Buchwald-Hartwig amination step.

  • Setup: To an oven-dried Schlenk flask, add 2-bromoaniline (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), and the palladium catalyst system (e.g., Pd2(dba)3, 1 mol%) and ligand (e.g., XPhos, 2.5 mol%).

  • Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Solvent: Add degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir until TLC or LC-MS analysis indicates complete consumption of the 2-bromoaniline (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature, quench carefully with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. The crude 1-(2-aminophenyl)piperazine is often carried forward without further purification.

Step 2: Selective N-Acylation

  • Setup: Dissolve the crude 1-(2-aminophenyl)piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Base: Add triethylamine (1.5 eq).

  • Acylation: Add acetic anhydride (1.05 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup & Purification: Perform the acid-base extraction as described in the FAQ section, followed by column chromatography (DCM/MeOH with 0.5% TEA) to yield the final product.

Table 1: Reagent Stoichiometry and Conditions

Reagent/ParameterBuchwald-Hartwig AminationN-AcylationRationale
Aryl Halide 1.0 eq-Limiting reagent
Piperazine 1.2 eq-Slight excess to prevent di-arylation
Base NaOtBu (1.4 eq)TEA (1.5 eq)Strong base for C-N coupling; non-nucleophilic base for acylation
Catalyst (Pd) 1 mol%-Sufficient for catalytic turnover
Ligand (XPhos) 2.5 mol%-Optimal ligand for this transformation
Acylating Agent -Acetic Anhydride (1.05 eq)Minimal excess to ensure full conversion while minimizing di-acylation
Temperature 100-110 °C0 °C to RTHigh temp for coupling; low temp for selective acylation
Solvent Toluene (degassed)DichloromethaneHigh-boiling, non-polar for coupling; aprotic for acylation

Part 3: Mechanistic Insights & Decision Making

Understanding the "why" behind procedural steps is key to robust process development.

The Buchwald-Hartwig Catalytic Cycle

The efficiency of your C-N coupling is governed by the smooth operation of the palladium catalytic cycle. Any disruption leads to lower yields.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd + Ar-X ComplexA (L2)Pd(Ar)(X) OxAdd->ComplexA AmineCoord Amine Coordination ComplexA->AmineCoord + Piperazine - Base-HX ComplexB (L2)Pd(Ar)(NHR2)+ AmineCoord->ComplexB RedElim Reductive Elimination ComplexB->RedElim RedElim->Pd(0)L2 + Ar-Piperazine

Caption: Simplified Buchwald-Hartwig catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. This step is often rate-limiting. Using an aryl bromide is a good compromise between the reactivity of an iodide and the cost of a chloride.

  • Reductive Elimination: The final step forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich ligand like XPhos accelerates this step and prevents catalyst decomposition.

Troubleshooting Logic Flow

When faced with a low yield, a systematic approach is necessary.

Troubleshooting_Flow cluster_step1 C-N Coupling Issues cluster_sol1 Solutions for Incomplete Coupling cluster_sol2 Solutions for Acylation Start Low Overall Yield Check_Step1 Analyze crude from Step 1 (C-N Coupling) Start->Check_Step1 SM_Present High % of Aryl Halide SM? Check_Step1->SM_Present Diaryl_Present Di-arylated Piperazine Present? Check_Step1->Diaryl_Present Sol_Inert Improve Inert Atmosphere SM_Present->Sol_Inert Yes Sol_Ligand Switch to Stronger Ligand (XPhos) SM_Present->Sol_Ligand Yes Sol_Temp Increase Temperature / Time SM_Present->Sol_Temp Yes Check_Step2 Analyze crude from Step 2 (Acylation) SM_Present->Check_Step2 No, Step 1 looks clean Sol_Stoich Adjust Piperazine Stoichiometry (Use 1.2-1.5 eq) Diaryl_Present->Sol_Stoich Yes Di_Acyl_Present Di-acylated Product Present? Check_Step2->Di_Acyl_Present Sol_Acyl_Stoich Use 1.05 eq Acylating Agent Di_Acyl_Present->Sol_Acyl_Stoich Yes Sol_Acyl_Temp Run at 0 °C Di_Acyl_Present->Sol_Acyl_Temp Yes Success Optimized Yield Sol_Acyl_Stoich->Success Sol_Acyl_Temp->Success

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Title: Principles and Applications of Organotransition Metal Chemistry Source: University Science Books URL: [Link]

  • Title: A Simple, Efficient, and General Method for the Synthesis of N-Aryl Piperazines Source: Organic Letters, 2005, 7 (23), pp 5257–5260 URL: [Link]

  • Title: A Practical Guide to Flash Column Chromatography Source: The Journal of Organic Chemistry, 2014, 79 (17), pp 7897–7901 URL: [Link]

Identifying common impurities in N-(2-(piperazin-1-yl)phenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-(2-(piperazin-1-yl)phenyl)acetamide. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. Our approach is rooted in mechanistic understanding to not only solve immediate issues but also to empower you with the foresight to prevent them.

Introduction: A Process Overview

The synthesis of N-(2-(piperazin-1-yl)phenyl)acetamide is a sequential process that, while conceptually straightforward, presents several critical junctures where impurities can arise. A common and cost-effective synthetic route involves three key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The initial step typically involves the reaction of a protected piperazine (e.g., 1-Boc-piperazine) with an activated 2-halophenyl precursor, such as 2-fluoronitrobenzene.

  • Nitro Group Reduction: The nitro group of the resulting intermediate is then reduced to a primary amine, most commonly via catalytic hydrogenation.

  • Acetylation: The final step is the acylation of the newly formed aniline with an acetylating agent like acetic anhydride or acetyl chloride to yield the target compound.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter at each stage of this process.

Visualized Workflow: Synthetic Pathway and Impurity Checkpoints

The following diagram outlines the primary synthetic route and highlights the critical stages where common impurities are typically generated.

G cluster_0 Step 1: C-N Coupling (SNA_r) cluster_1 Step 2: Nitro Reduction & Deprotection cluster_2 Step 3: Acetylation A 1-Boc-Piperazine C tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate A->C K2CO3, DMSO B 2-Fluoronitrobenzene B->C Imp1 Impurity A: Bis-arylated Piperazine C->Imp1 Side Reaction D 1-(2-aminophenyl)piperazine C->D 1. H2, Pd/C 2. HCl (Deprotection) Imp2 Impurity B: Incomplete Reduction (Nitroso, Azoxy) D->Imp2 Side Reaction E N-(2-(piperazin-1-yl)phenyl)acetamide (Final Product) D->E Acetic Anhydride, Base Imp3 Impurity C: Di-acetylation E->Imp3 Side Reaction Imp4 Impurity D: O-acetylation (if solvent is alcohol) E->Imp4 Side Reaction

Caption: Synthetic route and key impurity formation points.

Troubleshooting Guide & FAQs

Part 1: C-N Coupling Stage

Question 1: My reaction has stalled, and I see significant amounts of unreacted 2-fluoronitrobenzene. What is causing this?

Answer: Incomplete consumption of the electrophile in an SNAr reaction is often due to insufficient activation or base strength.

  • Causality: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is the rate-determining step. The stability of this complex, and thus the reaction rate, is highly dependent on the electron-withdrawing nature of the aromatic ring and the strength of the base used. If the base (e.g., K₂CO₃, DIPEA) is too weak or sterically hindered, it cannot efficiently deprotonate the piperazine nitrogen, slowing the initial nucleophilic attack.

  • Troubleshooting Steps:

    • Base Strength: Consider using a stronger base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) if your substrate is stable to these conditions.

    • Solvent Choice: Ensure your solvent is aprotic and polar, such as DMSO or DMF, to solvate the cation of the base and increase its reactivity.

    • Temperature: Gently increasing the reaction temperature (e.g., from 80°C to 100°C) can often overcome the activation energy barrier. Monitor for degradation.

Question 2: My mass spectrometry data shows a peak at M+154 relative to my product. What is this impurity?

Answer: This mass difference strongly suggests the formation of a bis-arylated piperazine species, Impurity A (1,4-bis(2-nitrophenyl)piperazine).

  • Mechanism of Formation: Piperazine has two secondary amine nitrogens. After the first successful SNAr reaction, the product, tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate, is formed. However, if any deprotection of the Boc group occurs in situ or if unprotected piperazine is used, the free secondary amine on the product can act as a nucleophile and react with another molecule of 2-fluoronitrobenzene. This is more prevalent if reaction temperatures are excessively high or if the reaction is run for an extended period.

  • Prevention & Remediation Workflow:

    G cluster_0 Prevention cluster_1 Remediation A Use 1.0-1.1 eq. of Boc-Piperazine B Maintain Moderate Temp (e.g., 80-90°C) A->B C Monitor reaction by HPLC/TLC B->C D Crude Product Mixture E Column Chromatography (Silica Gel) D->E F Desired Mono-arylated Product E->F G Impurity A (Higher Rf) E->G

    Caption: Workflow to prevent and remove bis-arylated impurities.

    • Protocol: To remove this less polar impurity, utilize silica gel column chromatography. A gradient elution starting from a non-polar system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increasing polarity will effectively separate the bis-arylated compound from the more polar mono-arylated product.

Part 2: Nitro Group Reduction Stage

Question 3: After hydrogenation, my product has a distinct color (yellow/orange), and I see multiple spots on TLC. What are these byproducts?

Answer: This indicates incomplete reduction of the nitro group, leading to the formation of nitroso and azoxy compounds, collectively Impurity B .

  • Causality: The catalytic reduction of a nitro group to an amine is a stepwise process: Nitro -> Nitroso -> Hydroxylamine -> Amine. If the catalyst is deactivated, hydrogen pressure is too low, or reaction time is insufficient, the reaction can stop at the intermediate stages. These intermediates can then dimerize to form colored azoxy or azo compounds.

  • Troubleshooting & Identification:

Impurity ClassCommon Mass Spec FragmentAppearancePrevention Strategy
Nitroso [M-16] (Loss of Oxygen)Yellow/GreenEnsure active catalyst, sufficient H₂ pressure (50 psi)
Azoxy/Azo Dimeric masses, ~[2M-30]Orange/RedIncrease catalyst loading (5-10 mol%), extend reaction time
  • Experimental Protocol for Complete Reduction:

    • Catalyst Handling: Use a fresh, high-quality catalyst (e.g., 10% Pd/C, Degussa type). Ensure the catalyst is handled under an inert atmosphere to prevent premature oxidation.

    • Solvent: Use a solvent like Methanol, Ethanol, or Ethyl Acetate that can dissolve the starting material and is stable to hydrogenation.

    • Conditions: Run the reaction at a minimum of 50 psi of hydrogen pressure. Monitor the reaction by TLC or HPLC until the starting material is fully consumed. A simple colorimetric test (e.g., with Griess reagent) can check for the presence of residual nitro compounds.

Part 3: Acetylation Stage

Question 4: My final product's NMR shows two acetyl peaks, and the mass is 42 units higher than expected. What happened?

Answer: This is a classic case of di-acetylation, forming Impurity C (N-(1-acetylpiperazin-4-yl)-2-acetamidophenyl)acetamide).

  • Mechanism of Formation: The starting material for this step, 1-(2-aminophenyl)piperazine, has two nucleophilic sites: the primary aniline nitrogen and the secondary piperazine nitrogen. The aniline nitrogen is less basic but its lone pair is more available for acylation. However, under forcing conditions (excess acetylating agent, high temperature, or prolonged reaction time), the less reactive piperazine nitrogen will also be acetylated.

  • Prevention Strategy:

    • Stoichiometry Control: Use a slight excess, but no more than 1.1-1.2 equivalents, of the acetylating agent (acetic anhydride or acetyl chloride).

    • Temperature Control: Perform the reaction at a low temperature (0°C to room temperature) to favor the kinetically preferred acetylation of the more nucleophilic aniline.

    • pH Control: The inclusion of a mild, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. It scavenges the acid byproduct (acetic acid or HCl) without promoting over-acetylation.

Question 5: I am seeing an impurity with the same mass as my product but with a different retention time in HPLC. What could it be?

Answer: This is likely an isomer, most commonly an O-acetylated byproduct if the reaction workup or solvent system involves an alcohol, or if the acetylating agent is contaminated. While less common, it is a possibility. A more probable isomer would be the result of acetylation on the piperazine nitrogen instead of the aniline, though this is electronically disfavored. The most common cause for an isomer with identical mass is often related to impurities carried over from a previous step that react in the final step. For instance, if a regioisomer of the starting 2-fluoronitrobenzene was present (e.g., 3-fluoronitrobenzene), it would lead to an isomeric final product.

  • Troubleshooting and Characterization:

    • Re-examine Starting Materials: Use NMR and HPLC to confirm the purity and isomeric identity of your starting 1-(2-aminophenyl)piperazine.

    • Advanced NMR: Use 2D NMR techniques like HMBC and HSQC to definitively confirm the connectivity of the acetyl group to the aniline nitrogen. The HMBC spectrum should show a correlation between the acetyl carbonyl carbon and the protons on the aromatic ring.

    • Purification: Reverse-phase HPLC is often effective at separating such closely related isomers.

References

  • Title: Aromatic Nucleophilic Substitution. Source: Organic Chemistry (6th Edition), Paula Yurkanis Bruice. URL: [Link]

  • Title: The reaction of piperazine with 2,4-dinitrochlorobenzene. Source: Journal of the Chemical Society (Resumed). URL: [Link]

  • Title: Catalytic Reduction of Nitroarenes to Anilines: A Review of Recent Progress. Source: ACS Catalysis. URL: [Link]

  • Title: The Catalytic Hydrogenation of Aromatic Nitro Compounds. Source: Chemical Reviews. URL: [Link]

  • Title: Selective N-Acetylation of Anilines in the Presence of Aliphatic Amines. Source: Synthetic Communications. URL: [Link]

Troubleshooting low solubility of N-(2-(piperazin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with N-(2-(piperazin-1-yl)phenyl)acetamide . This compound presents unique solubility challenges due to the ortho-substitution pattern on the phenyl ring, which creates specific intramolecular interactions that resist standard solvation methods.[1][2]

Ticket ID: SOL-PIP-02 | Status: Open | Tier: Level 3 (Senior Application Scientist)[1][2][3][4]

Executive Summary: The "Ortho-Effect" Challenge

User Issue: "Compound precipitates in PBS/Media despite having a basic piperazine tail."

Root Cause Analysis: While the distal nitrogen of the piperazine ring is basic (


), the ortho-positioning of the acetamide group creates a "hydrophobic shield."[3][4]
  • Intramolecular Hydrogen Bonding: The acetamide N-H often forms a hydrogen bond with the proximal piperazine nitrogen or the acetamide carbonyl interacts with the phenyl ring electronics, locking the molecule into a planar, lipophilic conformation.[1][2]

  • Lattice Energy: This planar conformation allows for tight

    
    -
    
    
    
    stacking in the solid state ("Brick Dust" behavior), requiring high energy to break the crystal lattice.[1][2][4]
  • Common Ion Effect: In chloride-rich media (like PBS or DMEM), the hydrochloride salt of this compound often has a lower solubility product (

    
    ) than expected, leading to "salting out."[1][2][3][4]
    

Diagnostic Triage: Identify Your Solubility Blocker[3][4]

Before adding random solvents, follow this decision matrix to identify if your issue is pH-dependent, lattice-dependent, or lipophilicity-dependent.[1][2][3]

SolubilityTriage Start START: Compound Insoluble CheckPH Step 1: Check pH of Vehicle Is pH < 6.0? Start->CheckPH YesPH Yes (Acidic) CheckPH->YesPH pH is low NoPH No (Neutral/Basic) CheckPH->NoPH pH is > 6 CheckCrystal Step 2: Visual Inspection Is it a cloudy suspension (amorphous) or visible crystals? YesPH->CheckCrystal AdjustPH Action: Acidify to pH 4-5 (Protonate Distal N) NoPH->AdjustPH Cloudy Cloudy/Oiling Out (Lipophilicity Issue) CheckCrystal->Cloudy Amorphous Crystals Visible Crystals (Lattice Energy Issue) CheckCrystal->Crystals Crystalline AdjustPH->CheckCrystal Re-evaluate Cosolvent Action: Add 5-10% DMSO or Complex with Cyclodextrin Cloudy->Cosolvent SaltScreen Action: Switch Counter-ion (Avoid Cl-, use Mesylate) Crystals->SaltScreen

Figure 1: Decision matrix for diagnosing solubility failures based on visual cues and pH conditions.

Step-by-Step Troubleshooting Protocols

Protocol A: The "Proton Switch" (pH Adjustment)

Use this when the compound dissolves in DMSO but crashes upon addition to aqueous buffer.[4]

The Science: At neutral pH (7.4), the equilibrium shifts toward the free base form, which is poorly soluble due to the aromatic core.[1][3] You must ensure the distal piperazine nitrogen is fully protonated.[1][4]

Procedure:

  • Stock Preparation: Dissolve the compound in 100% DMSO at 200x the final desired concentration.[1][4]

  • Buffer Selection: Do NOT use PBS initially.[1][2][4] Use Acetate Buffer (pH 5.0) or Mes-Bis-Tris (pH 6.0) .[1][2][3][4]

  • Mixing Order (Critical):

    • Wrong: Add Buffer to DMSO stock.[1][2][4] (Causes rapid local precipitation).[1][2][3][4]

    • Right: Vortex the aqueous buffer rapidly.[1][4] Slowly inject the DMSO stock into the center of the vortex.

  • Verification: If clear, slowly titrate pH up to 7.4 only if necessary for the assay, observing for Tyndall effect (haze).

Protocol B: Counter-Ion Switching (Breaking the Lattice)

Use this when the HCl salt precipitates in saline/media.[4]

The Science: The hydrochloride salt of planar aromatic amines often packs too tightly.[1][4] Changing the counter-ion to a bulky, asymmetric anion disrupts the crystal lattice and improves solubility.[1][2]

Recommended Counter-ions:

Counter-ion Type Rationale
Mesylate (Methanesulfonate) Sulfonic Acid Breaks lattice packing; generally higher solubility than HCl.[1][2][3][4]
Gluconate Organic High hydroxyl count adds hydrophilicity.[1][2][4]

| L-Tartrate | Organic Di-acid | Asymmetry disrupts crystal packing.[1][2][3][4] |

Quick "In-Situ" Salt Screen:

  • Take 1 mg of free base.[1][2][4]

  • Add 1 equivalent of Methanesulfonic acid (from a 1M stock in water).[1][2][4]

  • Add water. If it dissolves where HCl failed, switch to Mesylate salt for scale-up.[1][2][3]

Protocol C: Cyclodextrin Complexation (The "Trojan Horse")

Use this for in vivo studies or sensitive cell assays where DMSO/Acid is toxic.[3][4]

The Science: Hydroxypropyl-


-cyclodextrin (HP-

-CD) encapsulates the lipophilic phenyl-acetamide core, leaving the hydrophilic piperazine tail exposed or solubilized within the cavity.[2][3][4]

Procedure:

  • Prepare 20% (w/v) HP-

    
    -CD  in water or saline.[1][2][3][4]
    
  • Add compound powder directly to this vehicle.[1][2][4]

  • Sonication: Sonicate in a water bath at 37°C for 30–60 minutes.

  • Filtration: Filter through a 0.22

    
    m PVDF filter.[1][2][4]
    
  • Quantification: You must verify concentration via HPLC/UV, as visual clarity does not guarantee 100% recovery.[1][2][4]

Frequently Asked Questions (FAQ)

Q: I see a "gel" forming when I add water to my DMSO stock. What is this? A: This is likely a lyotropic liquid crystal phase.[1][2][4] The compound is amphiphilic (greasy head, polar tail).[1][4] At medium concentrations (10-50%), it forms a gel rather than dissolving.[1][2][3][4]

  • Fix: Increase the dilution factor (go to <1% DMSO final) or add a surfactant like Tween-80 (0.1%) to the aqueous phase before adding the DMSO stock.[3][4]

Q: Can I use Ethanol instead of DMSO? A: Generally, no.[1][2][4] N-phenylacetamides have poor solubility in ethanol compared to DMSO.[1][2][3][4] Ethanol also causes protein precipitation in cell assays at lower concentrations than DMSO.[1][2][4] Stick to DMSO or PEG-400.[1][2][3][4]

Q: Why does the compound precipitate in cell culture media (DMEM) but not in water? A: DMEM contains high concentrations of NaCl (~150 mM) and phosphates.[4]

  • Common Ion Effect: The high [Cl-] drives the equilibrium toward the insoluble HCl salt precipitate.[2][4]

  • Phosphate Incompatibility: Basic amines can form insoluble phosphate salts.[1][2][4]

  • Fix: Pre-dilute in 5% Glucose (D5W) instead of saline/media, then add to the culture dish.

References & Grounding

  • Physicochemical Principles:

    • Lipinski, C. A. (2000).[1][2][3][4] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. (Discusses the impact of planarity and lattice energy on solubility).

    • Source: [2][3][4]

  • Salt Selection:

    • Serajuddin, A. T. (2007).[1][2][3][4] "Salt formation to improve drug solubility."[1][2][4][5][6][7][8][9] Advanced Drug Delivery Reviews. (Authoritative guide on why Mesylate often beats HCl for lipophilic bases).

    • Source: [2][3][4]

  • Cyclodextrin Formulation:

    • Brewster, M. E., & Loftsson, T. (2007).[1][2][3] "Cyclodextrins as pharmaceutical solubilizers."[1][2][4][8][10] Advanced Drug Delivery Reviews.

    • Source: [2][3][4]

  • Ortho-Effect & Intramolecular Bonding:

    • Gawinecki, R. (1999).[1][2][4] "Intramolecular Hydrogen Bonding in ortho-Substituted Anilines." Journal of Molecular Structure. (Mechanistic explanation of how ortho-substitution reduces polarity).

    • Source: [2][3][4]

Sources

Minimizing side reactions during N-(2-(piperazin-1-yl)phenyl)acetamide formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing regioselectivity challenges in multi-functional molecule synthesis.

The synthesis of N-(2-(piperazin-1-yl)phenyl)acetamide from 2-(piperazin-1-yl)aniline presents a classic chemoselectivity problem: differentiating between a primary aromatic amine (aniline) and a secondary aliphatic amine (piperazine). Without strategic intervention, direct acetylation will preferentially target the wrong nitrogen, leading to inverted regioselectivity or di-acetylation[1].

This guide provides the mechanistic causality behind this issue and field-proven, self-validating protocols to ensure absolute regiocontrol during your synthesis.

Part 1: Mechanistic Causality & The Selectivity Challenge

To understand why side reactions occur, we must analyze the physicochemical properties of the two reactive sites on the starting material.

The lone pair of electrons on the aniline nitrogen is delocalized into the


-system of the aromatic ring via resonance, significantly reducing its basicity and nucleophilicity. In contrast, the secondary amine on the piperazine ring is 

hybridized with a localized lone pair, making it highly nucleophilic[2].

Table 1: Physicochemical Comparison of Reactive Sites in 2-(piperazin-1-yl)aniline

Reactive SiteAmine ClassificationpKa (Conjugate Acid)Relative NucleophilicityDirect Acetylation Outcome
Piperazine N4 Secondary Aliphatic~9.7HighRapidly acetylated (Major byproduct)
Aniline N1 Primary Aromatic~4.6Low (Resonance stabilized)Slowly acetylated (Target site)

Because the piperazine nitrogen is approximately 100,000 times more basic than the aniline nitrogen, any direct addition of an acylating agent (like acetic anhydride or acetyl chloride) will kinetically favor the formation of the unwanted 1-(4-acetylpiperazin-1-yl)aniline[3]. To synthesize the target molecule, we must artificially suppress the reactivity of the piperazine ring.

Part 2: Troubleshooting & FAQs

Q1: I attempted a direct acetylation using 1.0 equivalent of acetic anhydride, but my LC-MS shows almost exclusively piperazine-acetylation. How do I fix this? A: This is the expected kinetic outcome. To reverse this natural selectivity, you must employ either Steric Masking (using a protecting group like Boc) or Thermodynamic Masking (in-situ protonation). If you want to avoid protecting groups, you must pre-treat the starting material with exactly 1.0 equivalent of a strong acid (e.g., HCl) to form a piperazin-1-ium mono-salt. The protonated piperazine is completely non-nucleophilic, leaving the aniline free to react[1].

Q2: Are there any specialized reagents that selectively acetylate anilines in the presence of aliphatic amines? A: Yes. Recent methodologies have demonstrated that using acetonitrile as both the solvent and the acylating agent, in the presence of an in situ generated trimethylsilyl iodide (TMSI) or alumina catalyst, selectively N-acetylates primary aromatic amines while leaving secondary aliphatic amines intact[4]. However, for standard bench-scale synthesis, the Boc-protection or salt-formation routes remain the most reliable and cost-effective.

Q3: During the Boc-protection step, I am seeing di-Boc protected byproducts. How can I optimize this? A: Di-Boc protection occurs when the local concentration of Boc


O is too high. To ensure self-validation of this step, dissolve the 2-(piperazin-1-yl)aniline in a large volume of dichloromethane (DCM) and add the Boc

O (strictly 1.0 eq) dropwise over 2-3 hours at 0 °C. Monitor by TLC using a ninhydrin stain; the primary aniline will stain differently than the secondary piperazine, allowing you to visually confirm mono-protection[1].

Part 3: Field-Proven Experimental Protocols

Below are two validated workflows to achieve absolute regiocontrol.

Protocol A: The Steric Masking Route (Boc-Protection)

Best for: High-purity requirements and late-stage drug development.

  • Selective Protection: Dissolve 2-(piperazin-1-yl)aniline (1.0 eq) in anhydrous DCM (0.1 M). Cool to 0 °C. Slowly add a solution of Boc

    
    O (1.0 eq) in DCM dropwise over 2 hours. Stir for an additional 1 hour at room temperature. Wash with water, dry over Na
    
    
    
    SO
    
    
    , and concentrate to yield the 1-Boc-piperazine intermediate.
  • Acetylation: Dissolve the intermediate in DCM. Add triethylamine (1.5 eq) and cool to 0 °C. Add acetyl chloride (1.1 eq) dropwise. Stir for 2 hours. Self-Validation: Quench a small aliquot in water, extract with ethyl acetate, and check LC-MS to ensure the disappearance of the aniline starting mass[3].

  • Deprotection: Concentrate the reaction mixture and redissolve in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 hours. Concentrate under vacuum, neutralize with saturated aqueous NaHCO

    
    , and extract with ethyl acetate to yield the pure N-(2-(piperazin-1-yl)phenyl)acetamide.
    
Protocol B: The Thermodynamic Masking Route (In-Situ Protonation)

Best for: Atom economy, scale-up, and avoiding chromatography.

  • Mono-Salt Formation: Suspend 2-(piperazin-1-yl)aniline (1.0 eq) in water. Slowly add 1.0 M aqueous HCl (exactly 1.0 eq). Stir for 15 minutes. The pH should stabilize around 6.0–6.5, ensuring the piperazine (pKa ~9.7) is protonated while the aniline (pKa ~4.6) remains a free base[2].

  • Biphasic Acetylation: Add ethyl acetate to create a biphasic system. Add sodium acetate (1.5 eq) to the aqueous layer to act as an acid scavenger for the subsequent step. Cool the vigorously stirring biphasic mixture to 0 °C and add acetic anhydride (1.1 eq) dropwise.

  • Workup: Stir for 1 hour. The protonated piperazine remains in the aqueous layer, protected from the organic-soluble acetic anhydride. Once complete, separate the layers. Basify the aqueous layer with 2.0 M NaOH to pH 11 to neutralize the piperazine, and extract the final target product into fresh ethyl acetate[1].

Part 4: Reaction Workflow Visualization

G cluster_0 Strategy A: Steric Masking cluster_1 Strategy B: Thermodynamic Masking Start 2-(piperazin-1-yl)aniline Starting Material Boc 1. Boc2O (1.0 eq) Selective Protection Start->Boc Route A Salt 1. HCl (1.0 eq) Mono-salt Formation Start->Salt Route B Side 1-(4-acetylpiperazin-1-yl)aniline or Di-acetylated Byproducts Start->Side Direct Acylation (No Control) Ac1 2. Ac2O / Base Aniline Acetylation Boc->Ac1 Deprot 3. TFA / DCM Boc Deprotection Ac1->Deprot Target N-(2-(piperazin-1-yl)phenyl)acetamide (Target Product) Deprot->Target Ac2 2. Acyl Chloride Aniline Acetylation Salt->Ac2 Base 3. NaOH Workup Neutralization Ac2->Base Base->Target

Strategic workflows for chemoselective acetylation of 2-(piperazin-1-yl)aniline.

References

  • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: Journal of Chemical & Engineering Data / University of Regina URL: [Link]

  • Title: 1: Acetylation of Aniline (Experiment) Source: Chemistry LibreTexts URL: [Link]

  • Title: Selective N-acetylation of aromatic amines using acetonitrile as acylating agent Source: Tetrahedron Letters / ResearchGate URL: [Link]

Sources

Technical Support Center: N-(2-(piperazin-1-yl)phenyl)acetamide Stability Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2-(piperazin-1-yl)phenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the stability of this compound during experimental workflows. We will explore the critical roles of temperature and pH and provide actionable troubleshooting protocols to address common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of N-(2-(piperazin-1-yl)phenyl)acetamide that I should be aware of?

A1: The structure of N-(2-(piperazin-1-yl)phenyl)acetamide contains two primary functional groups susceptible to degradation: the acetamide linkage and the piperazine ring.

  • Amide Hydrolysis: The acetamide group is prone to hydrolysis, a reaction catalyzed by both acidic and basic conditions.[1][2] This process involves the cleavage of the amide bond to yield phenylacetic acid and o-phenylenediamine derivatives. The rate of hydrolysis is significantly influenced by pH and temperature.[3][4]

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation.[1] This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents, potentially leading to the formation of N-oxides or other oxidative degradants.[1]

Understanding these potential degradation pathways is the first step in developing robust experimental and storage protocols.[1][5]

Q2: What are the general best practices for storing N-(2-(piperazin-1-yl)phenyl)acetamide in solid form and in solution?

A2:

  • Solid Form: As a solid, the compound is expected to be relatively stable. Standard storage conditions involve keeping it in a well-sealed container at room temperature, protected from light and moisture.

  • Solution Form: The stability in solution is far more dynamic. For maximum stability, it is recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, it should be stored at a low temperature (e.g., 2-8°C) and protected from light. The choice of solvent and, critically, the control of pH are paramount. Based on the general behavior of similar molecules, a slightly acidic to neutral pH (around 6-7) is often a good starting point to minimize both acid and base-catalyzed hydrolysis.[6]

Q3: Why is a "forced degradation" or "stress testing" study necessary for my research?

A3: Forced degradation studies are a cornerstone of pharmaceutical development, designed to intentionally degrade the compound using more aggressive conditions than it would typically encounter.[1] The primary goals are:

  • Identify Degradation Pathways: To understand how the molecule breaks down and identify the likely degradation products.[1][5]

  • Develop Stability-Indicating Methods: The degraded samples are used to develop and validate analytical methods (like HPLC) that can separate the parent compound from all potential degradation products. This ensures you can accurately measure the compound's purity and stability over time.[7]

  • Assess Intrinsic Stability: These studies provide a rapid assessment of the molecule's inherent stability, which helps in selecting appropriate formulation strategies, packaging, and storage conditions.[1]

Regulatory bodies like the ICH (International Council for Harmonisation) provide guidelines for these studies.[7][8] An extent of degradation of approximately 5-20% is generally considered optimal for these purposes.[5][8]

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you might encounter during your experiments, providing potential causes and validated solutions.

Issue 1: Rapid loss of the parent compound peak in HPLC analysis of an aqueous solution.
  • Symptom: When analyzing a sample from your aqueous stock solution, you observe a significant decrease in the peak area of N-(2-(piperazin-1-yl)phenyl)acetamide over a short period (hours to days), often accompanied by the appearance of new, unidentified peaks.

  • Logical Troubleshooting Workflow:

    TroubleshootingWorkflow start Start: Rapid Degradation Observed check_ph Step 1: Measure pH of the Solution start->check_ph acid_base Is pH < 5 or > 8? check_ph->acid_base buffer Action: Prepare solution in a neutral buffer (pH 6.0-7.5, e.g., Phosphate Buffer) acid_base->buffer Yes check_o2 Step 2: Evaluate Oxidative Stability acid_base->check_o2 No retest1 Retest Stability buffer->retest1 retest1->check_o2 end End: Stability Optimized retest1->end Problem Solved degas Action: De-gas solvent (N2 or Ar sparging) before use. Use high-purity solvents. check_o2->degas Degradation Persists retest2 Retest Stability degas->retest2 check_temp Step 3: Check Storage Temperature retest2->check_temp retest2->end Problem Solved store_cold Action: Store stock solutions at 2-8°C. Prepare fresh for critical experiments. check_temp->store_cold Stored at RT check_temp->end Already Stored Cold store_cold->end

    Caption: Troubleshooting workflow for unexpected degradation.

  • Possible Cause 1: Hydrolysis.

    • Explanation: The solution's pH may be too acidic or basic, accelerating the hydrolysis of the acetamide bond.[6][9]

    • Recommended Solution: Adjust the pH of your solution to a near-neutral range (pH 6.0 - 7.5). For critical or long-term experiments, the use of a buffered solvent system (e.g., phosphate-buffered saline) is strongly recommended to maintain a stable pH.[6]

  • Possible Cause 2: Oxidation.

    • Explanation: Dissolved oxygen in the solvent can promote the oxidation of the piperazine moiety.[1] This can be catalyzed by trace metal ions from glassware or reagents.

    • Recommended Solution: De-gas your aqueous solvent by sparging with an inert gas like nitrogen or argon before dissolving the compound.[6] Use high-purity (e.g., HPLC or LC-MS grade) solvents and consider pre-washing glassware with a chelating agent solution (like EDTA) followed by thorough rinsing with high-purity water to remove metal ion contaminants.[6]

Issue 2: Inconsistent or non-reproducible results in biological assays.
  • Symptom: You observe variability in your assay results when using solutions of N-(2-(piperazin-1-yl)phenyl)acetamide prepared at different times.

  • Possible Cause 1: Degradation to Active/Inactive Products.

    • Explanation: The degradation products of the parent compound may have different biological activities (either more, less, or none) or may interfere with the assay itself, leading to inconsistent outcomes.[6]

    • Recommended Solution: The most reliable practice is to use freshly prepared solutions for all biological experiments.[6] If a stock solution must be used over a period, it is crucial to perform a qualification test (e.g., via HPLC) to confirm its purity and concentration before each use.

  • Possible Cause 2: Precipitation.

    • Explanation: The compound may be precipitating out of the solution over time, especially if the solution is near its saturation point or if it undergoes temperature fluctuations. This lowers the effective concentration of the compound in your assay.

    • Recommended Solution: Always visually inspect solutions for any precipitate before use. Determine the solubility of the compound in your chosen solvent system and avoid preparing supersaturated solutions. If solubility is an issue, consider the use of a co-solvent, but ensure the co-solvent itself does not impact your assay.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps for conducting a forced degradation study to understand the stability profile of N-(2-(piperazin-1-yl)phenyl)acetamide.

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule under various stress conditions.

Workflow Diagram:

ForcedDegradation cluster_stress Stress Conditions (Parallel Incubation) start Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis 0.1M HCl, 60°C start->acid base Base Hydrolysis 0.1M NaOH, 60°C start->base oxidation Oxidation 3% H2O2, RT start->oxidation thermal Thermal (Solution) 80°C start->thermal photo Photolytic ICH Q1B Light Exposure start->photo sampling Sample at Time Points (e.g., 0, 2, 8, 24, 48h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analysis Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analysis evaluation Evaluate Data: - Calculate % Degradation - Identify Degradants - Establish Degradation Pathway analysis->evaluation

Sources

Technical Support Center: Purification of N-(2-(piperazin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of N-(2-(piperazin-1-yl)phenyl)acetamide. This bifunctional molecule—featuring both a highly basic, polar secondary amine (piperazine) and an acetamide group—presents unique chromatographic and isolation challenges. This guide provides mechanistic troubleshooting, validated protocols, and step-by-step solutions for researchers facing streaking, chemoselectivity issues, and metal contamination.

Purification Decision Workflow

PurificationWorkflow Start Crude N-(2-(piperazin-1-yl) phenyl)acetamide PdCheck Is Pd Catalyst Present? Start->PdCheck PdRemoval SCX Catch-and-Release or Metal Scavenger PdCheck->PdRemoval Yes ImpurityCheck Check for Over-acetylation (+42 Da Impurity) PdCheck->ImpurityCheck No PdRemoval->ImpurityCheck Chromatography Amine-Modified Silica or DCM/MeOH/NH4OH ImpurityCheck->Chromatography Resolve Impurities Pure Pure Target Compound Chromatography->Pure Elution

Caption: Decision tree for the purification of N-(2-(piperazin-1-yl)phenyl)acetamide.

Section 1: Chromatographic Challenges & Silica Gel Interactions

Q1: My product streaks severely from the baseline to the solvent front on standard normal-phase silica gel. How can I achieve a tight band and recover my yield?

Causality & Expert Insight: N-(2-(piperazin-1-yl)phenyl)acetamide contains a secondary amine in the piperazine ring. Standard bare silica gel is populated with acidic silanol groups (Si-OH). The basic secondary amine (pKa ~9.7) forms strong acid-base interactions with these silanols, leading to severe tailing, irreversible adsorption, and poor recovery [1, 2]. Furthermore, the acetamide moiety acts as a strong hydrogen-bond acceptor and donor, exacerbating stationary phase retention.

Self-Validating Solution: To disrupt this interaction, you must either neutralize the acidic silanols dynamically using a mobile phase additive (like ammonium hydroxide or triethylamine) or use an amine-functionalized stationary phase (e.g., KP-NH silica) [2].

Protocol: Basified Normal-Phase Flash Chromatography

  • Solvent Preparation: Prepare a solvent system of Dichloromethane (DCM) / Methanol (MeOH) / Aqueous Ammonium Hydroxide (NH4OH, 28-30%). A standard starting gradient is 90:9:1 (DCM:MeOH:NH4OH) [3]. Note: Ensure the NH4OH is fresh; degraded ammonia leads to reproducible streaking.

  • Column Equilibration: Pre-equilibrate the standard silica column with 3-5 column volumes (CV) of the basified solvent. This pre-neutralizes the active silanol sites.

  • Sample Loading: Dissolve the crude mixture in the minimum amount of DCM. If solubility is poor, dry-load the sample onto Celite (not silica, to prevent pre-adsorption trapping).

  • Elution: Run a gradient from 98:1.8:0.2 to 90:9:1. The target compound will elute as a sharp band due to the competing ammonia molecules occupying the silanol sites.

  • Validation: Spot fractions on a TLC plate pre-treated with triethylamine vapor. The product spot should be round with an Rf of ~0.3-0.4.

Section 2: Chemoselectivity and Over-Acetylation

Q2: LC-MS analysis of my crude mixture shows a major impurity at +42 Da relative to the target mass. What is this, and how do I separate it?

Causality & Expert Insight: The +42 Da mass indicates over-acetylation. When synthesizing N-(2-(piperazin-1-yl)phenyl)acetamide from 2-(piperazin-1-yl)aniline using an acetylating agent (e.g., acetic anhydride or acetyl chloride), both the primary aniline amine and the secondary piperazine amine can react. Although anilines are generally less nucleophilic than aliphatic secondary amines, the steric hindrance and electronic effects in the ortho-substituted system can lead to competitive acetylation, yielding N-(2-(4-acetylpiperazin-1-yl)phenyl)acetamide.

Self-Validating Solution: The over-acetylated impurity lacks the basic secondary amine, making it significantly less polar and incapable of forming the same strong silanol interactions. It will elute much earlier on normal-phase silica.

Protocol: Separation of Over-Acetylated Impurity

  • TLC Screening: Run a TLC using 95:5 DCM:MeOH. The over-acetylated impurity will migrate near the solvent front (Rf ~0.8), while the desired secondary amine product will remain near the baseline (Rf ~0.1).

  • Step-Gradient Elution:

    • Step 1: Elute with 100% Ethyl Acetate or 95:5 DCM:MeOH for 3 CVs. This washes out the over-acetylated impurity and any unreacted acetylating agents.

    • Step 2: Switch to the highly polar, basified system (90:9:1 DCM:MeOH:NH4OH) to elute the pure target compound.

Section 3: Trace Metal Contamination

Q3: I synthesized the precursor via a Buchwald-Hartwig amination. My final acetamide product is dark brown, and NMR shows broad peaks. How do I remove the palladium?

Causality & Expert Insight: Palladium complexes coordinate strongly to the bidentate-like nitrogen motifs present in aryl piperazines and acetamides. This coordination not only discolors the product but causes paramagnetic broadening in NMR and toxicity in biological assays. Standard silica chromatography is often insufficient to break these stable Pd-amine chelates.

Self-Validating Solution: Utilize Strong Cation Exchange (SCX) catch-and-release chromatography. The sulfonic acid groups on the SCX resin will protonate and strongly bind the basic piperazine nitrogen, allowing neutral impurities and metal complexes to be washed away, followed by release of the pure free base using an ammoniacal solution.

Protocol: SCX Catch-and-Release

  • Resin Preparation: Load an SCX-2 cartridge and condition with 2 CVs of Methanol.

  • Loading: Dissolve the crude product in Methanol (or DCM/MeOH if solubility is limited) and load onto the cartridge. The target compound will bind to the resin.

  • Washing (Catch): Wash the cartridge with 3 CVs of Methanol, followed by 2 CVs of DCM. Mechanism: Non-basic impurities, over-acetylated byproducts, and dissociated Pd ligands wash through.

  • Elution (Release): Elute the target compound using 2 CVs of 2M Ammonia in Methanol. The ammonia deprotonates the piperazine, releasing it from the sulfonic acid resin.

  • Concentration: Evaporate the ammoniacal fractions under reduced pressure to yield the free base as a pale yellow to off-white solid.

Quantitative Data Summary

To assist in method development, the following table summarizes the expected chromatographic behavior of the reaction components across different solvent systems.

Compound / ImpurityRf in 100% EtOAcRf in 90:10 DCM:MeOHRf in 90:9:1 DCM:MeOH:NH4OHSCX Resin Binding
N-(2-(piperazin-1-yl)phenyl)acetamide (Target) 0.00 (Streaks)0.10 (Tails)0.35 (Sharp)Strong
2-(piperazin-1-yl)aniline (Starting Material)0.00 (Streaks)0.05 (Tails)0.25 (Sharp)Strong
N-(2-(4-acetylpiperazin-1-yl)phenyl)acetamide0.650.850.95None
Palladium / Phosphine Ligands0.80 - 0.900.90+0.90+None

Table 1: Chromatographic properties and SCX retention profiles for N-(2-(piperazin-1-yl)phenyl)acetamide and common impurities.

References
  • Biotage. "Is there an easy way to purify organic amines?" Biotage Blog, 19 Jan. 2023. Available at:[Link]

  • National Institutes of Health (PMC). "Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists." PMC, 2019. Available at:[Link]

Technical Support Center: Resolving Degradation of N-(2-(piperazin-1-yl)phenyl)acetamide in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2-(piperazin-1-yl)phenyl)acetamide . This guide is designed for researchers, analytical scientists, and formulation developers troubleshooting stability issues with this compound in aqueous or organic solutions.

Mechanistic Overview: The Dual-Threat Vulnerability

N-(2-(piperazin-1-yl)phenyl)acetamide is a bifunctional molecule, meaning its stability is dictated by two distinct chemical moieties, each with competing vulnerabilities:

  • The Acetamide Group: Susceptible to both acid- and base-catalyzed hydrolysis. Cleavage of this amide bond yields 2-(piperazin-1-yl)aniline and acetic acid.

  • The Piperazine Ring: A weak base containing a secondary amine that is highly susceptible to oxidative attack and thermal ring-opening. High pH environments leave the amine unprotonated, drastically increasing its vulnerability to reactive oxygen species (ROS)[1].

The Causality of Degradation: Formulation of this compound requires a delicate balance. If the solution pH is too high, the piperazine ring undergoes rapid N-oxidation or ring-opening. If the pH is too low, the acetamide group undergoes acid-catalyzed hydrolysis. Furthermore, trace transition metals (specifically Cu²⁺) act as potent catalysts for piperazine oxidation[2].

Pathways Parent N-(2-(piperazin-1-yl)phenyl)acetamide Hydrolysis Amide Hydrolysis Parent->Hydrolysis Extreme pH / H2O Oxidation Piperazine N-Oxidation Parent->Oxidation O2 / Trace Metals (Cu2+) Thermal Thermal Ring Opening Parent->Thermal Heat (>60°C) Deg1 2-(piperazin-1-yl)aniline + Acetic Acid Hydrolysis->Deg1 Deg2 Piperazine N-oxide Derivatives Oxidation->Deg2 Deg3 Ethylenediamine (EDA) / Formylpiperazine Thermal->Deg3

Degradation pathways of N-(2-(piperazin-1-yl)phenyl)acetamide in solution.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major degradant with a mass shift of -42 Da. What is happening?

Cause: This indicates the loss of an acetyl group (


 + 

replacement), which is the hallmark of amide hydrolysis . Solution: Check the pH of your solution. Amide hydrolysis accelerates at pH < 3.0 and pH > 8.0. Buffer your solution to a slightly acidic pH (4.0–6.0). At this pH, the hydronium concentration is too low for rapid acid hydrolysis, and the piperazine ring is protonated, which sterically and electronically protects the adjacent acetamide from intramolecular attack.
Q2: The solution turns yellow/brown over time, and I see +16 Da and +32 Da peaks.

Cause: Oxidative degradation of the piperazine ring. The +16 Da and +32 Da shifts correspond to single and double N-oxidation events, respectively. This is often catalyzed by dissolved oxygen and trace metals[3]. Research shows that Copper (Cu²⁺) rapidly catalyzes piperazine oxidation, whereas Iron (Fe²⁺) is a much weaker catalyst[2]. Solution:

  • Sparging: Purge your solvents with an inert gas (N₂ or Argon) prior to dissolution.

  • Chelation: Add 0.01% – 0.05% EDTA to the solution to sequester trace Cu²⁺ and Fe²⁺ ions.

  • Antioxidants: Consider adding a water-soluble antioxidant like ascorbic acid if the experimental design permits.

Q3: I am developing a stability-indicating HPLC method, but the parent peak is tailing severely, masking the degradants.

Cause: The secondary amine on the piperazine ring is interacting strongly with residual, unendcapped silanol groups on your C18 silica stationary phase. Solution: Switch to a fully end-capped C18 column or a column designed for basic compounds (e.g., charged-surface hybrids). Alternatively, add an amine modifier like Triethylamine (TEA) to your mobile phase to outcompete the piperazine for silanol binding sites, or adjust the aqueous mobile phase pH to ensure the compound is fully ionized[3].

Workflow Start Identify Degradation via LC-MS/HPLC CheckMass Analyze Mass Shift Start->CheckMass Mass1 -42 Da (Loss of Acetyl) CheckMass->Mass1 Mass2 +16 / +32 Da (Oxygen addition) CheckMass->Mass2 Mass3 Complex Fragmentation CheckMass->Mass3 Fix1 Optimize pH (4.0-6.0) Avoid strong acids/bases Mass1->Fix1 Hydrolysis Fix2 Sparging (N2/Ar) Add EDTA/Antioxidants Mass2->Fix2 Oxidation Fix3 Store at -20°C Protect from Light Mass3->Fix3 Thermal/Photo

Diagnostic workflow for identifying and resolving compound degradation.

Quantitative Data: Forced Degradation Matrix

To properly validate your analytical methods and understand the degradation boundaries of N-(2-(piperazin-1-yl)phenyl)acetamide, you must perform forced degradation studies. The goal is to achieve 5% to 20% degradation ; anything higher risks secondary degradation (degradants breaking down into smaller fragments), which obscures the primary pathways[3].

Stress ConditionReagent / EnvironmentTemperature & TimeTarget DegradationPrimary Degradation Pathway
Acidic Hydrolysis 0.1 M HCl60°C for 24–48h5 – 20%Amide cleavage (-42 Da)
Basic Hydrolysis 0.1 M NaOH60°C for 24–48h5 – 20%Amide cleavage (-42 Da)
Oxidation 3% H₂O₂Room Temp for 24h5 – 20%Piperazine N-oxidation (+16/32 Da)
Thermal Aqueous Solution80°C for 7 days5 – 20%Ring opening (EDA formation)[2]
Photolytic UV/Vis Light (ICH Q1B)RT, 1.2M lux hrs5 – 20%Photo-oxidation / Cleavage

Experimental Protocols

Self-Validating Protocol: Stability Optimization & Intervention Testing

This protocol is designed not just to observe degradation, but to scientifically validate that your proposed formulation fixes (e.g., pH adjustment, EDTA addition) actually prevent the specific degradation pathways identified.

Step 1: Baseline Preparation (Control)

  • Dissolve N-(2-(piperazin-1-yl)phenyl)acetamide in HPLC-grade water to a concentration of 1 mg/mL.

  • Aliquot 1 mL into an amber glass vial. Store at -20°C. This is your

    
     control.
    

Step 2: Stress Induction (The "Problem" State)

  • Prepare a 1 mg/mL solution in a high-risk buffer (e.g., pH 8.5 phosphate buffer, intentionally spiked with 1 µM CuSO₄ to simulate trace metal contamination).

  • Incubate at 40°C for 48 hours under ambient atmosphere.

Step 3: Intervention Testing (The "Solution" State)

  • Prepare a 1 mg/mL solution in an optimized buffer (pH 5.0 acetate buffer).

  • Add 0.05% (w/v) EDTA.

  • Sparge the solution with N₂ gas for 5 minutes prior to capping.

  • Incubate at 40°C for 48 hours alongside the stressed sample.

Step 4: Orthogonal Analysis

  • Quench all reactions by bringing them to room temperature and diluting 1:10 with mobile phase.

  • Analyze via HPLC-UV (254 nm) to quantify the percentage loss of the parent peak relative to the

    
     control.
    
  • Analyze via LC-MS (ESI+) to identify the mass of the newly formed peaks.

    • Validation Check: If the Intervention sample (Step 3) shows >95% recovery of the parent peak while the Stressed sample (Step 2) shows significant +16 Da peaks, your self-validating system has proven that trace metals and high pH were the causal agents of oxidation.

References

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.[Link]

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering (Heriot-Watt University). [Link]

Sources

Validation & Comparative

A Comparative Guide to Validated HPLC Purity Methods for N-(2-(piperazin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. N-(2-(piperazin-1-yl)phenyl)acetamide, a compound of interest in pharmaceutical research, requires robust analytical methods to quantify its purity and identify any related impurities. This guide provides a comprehensive overview of a proposed validated High-Performance Liquid Chromatography (HPLC) method for this purpose, alongside a comparison with alternative analytical strategies. The methodologies described herein are grounded in fundamental chromatographic principles and adhere to international regulatory standards.

The inherent chemical nature of N-(2-(piperazin-1-yl)phenyl)acetamide, possessing both a hydrophilic piperazine moiety and a more hydrophobic phenylacetamide portion, presents a moderate challenge for retention and peak shape in reversed-phase chromatography. The piperazine group can exhibit strong interactions with residual silanols on silica-based columns, potentially leading to peak tailing, while its overall polarity can result in poor retention on conventional C18 phases. The proposed method and its alternatives are designed to address these challenges directly.

Proposed Primary HPLC Method for Purity Determination

This section details a robust reversed-phase HPLC (RP-HPLC) method developed based on the analysis of structurally similar compounds, including those containing piperazine, aromatic amine, and acetamide functionalities.[1][2][3][4] The method is designed to be a self-validating system when implemented according to the protocol outlined in the subsequent validation section.

Rationale for Method Design

The selection of a C18 column is a common starting point for the analysis of small molecules with mixed polarity. The use of a phosphate buffer at a slightly acidic pH (e.g., pH 3.0) serves a dual purpose: it protonates the basic piperazine nitrogens, leading to more consistent interactions with the stationary phase, and it suppresses the ionization of residual silanols on the column, thereby minimizing peak tailing. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is proposed to ensure the timely elution of any less polar impurities while maintaining good resolution of early-eluting polar compounds.

Experimental Protocol: Proposed RP-HPLC Method
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetononitrile
Gradient 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Diluent Mobile Phase A / Mobile Phase B (95:5, v/v)
System Suitability

Before sample analysis, the chromatographic system must meet the system suitability requirements as defined by pharmacopeias such as the USP.[5][6][7][8] A standard solution of N-(2-(piperazin-1-yl)phenyl)acetamide should be injected six times, and the following parameters evaluated:

  • Tailing Factor (T): T ≤ 2.0

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Theoretical Plates (N): ≥ 2000

Method Validation Protocol: A Self-Validating System

The proposed HPLC method must be validated to ensure it is suitable for its intended purpose, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10][11][12] The following validation characteristics must be assessed.

Validation_Workflow cluster_method Method Development cluster_validation Method Validation (ICH Q2(R1)) Dev Develop HPLC Method Specificity Specificity / Selectivity Dev->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validated_Method Validated Method for Routine Use Robustness->Validated_Method Complete

Caption: Workflow for HPLC method validation according to ICH Q2(R1) guidelines.

Validation Experiments
Parameter Experimental Protocol Acceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), a solution of the analyte, and a solution spiked with known related substances. Perform forced degradation studies (acid, base, peroxide, heat, light).The analyte peak should be free from interference from the blank, placebo, and known impurities. Peak purity analysis (using a PDA detector) should pass. The method must be stability-indicating.
Linearity Prepare at least five concentrations of the analyte, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration. Plot peak area versus concentration and perform linear regression analysis.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established by confirming that the method has acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.As per linearity, accuracy, and precision.
Accuracy Analyze samples of known concentration (e.g., by spiking a placebo with the analyte at three levels, such as 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.The mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Analyze six replicate preparations of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument. Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or instrument.RSD ≤ 2.0% for repeatability. RSD for the combined results of repeatability and intermediate precision should also be within an acceptable range.
Limit of Detection (LOD) Can be determined by the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The analyte should be reliably detected at this concentration.
Limit of Quantitation (LOQ) Can be determined by the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.The analyte can be quantified with acceptable precision (e.g., RSD ≤ 10%) and accuracy.
Robustness Intentionally vary critical method parameters (e.g., pH of mobile phase ±0.2 units, column temperature ±5 °C, flow rate ±10%, organic composition of mobile phase ±2%) and assess the impact on system suitability and analyte retention.The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Comparison with Alternative Analytical Methods

While the proposed RP-HPLC method is a robust starting point, other techniques may offer advantages depending on the specific analytical needs.

Method Principle Advantages for N-(2-(piperazin-1-yl)phenyl)acetamide Disadvantages
UPLC (Ultra-Performance Liquid Chromatography) Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Faster analysis times, higher resolution, and increased sensitivity.Requires specialized high-pressure instrumentation.
HILIC (Hydrophilic Interaction Liquid Chromatography) Uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.Better retention of very polar compounds. May provide alternative selectivity for polar impurities.Can have longer equilibration times and may be less robust than RP-HPLC.
LC-MS (Liquid Chromatography-Mass Spectrometry) Couples the separation power of HPLC/UPLC with the high selectivity and sensitivity of a mass spectrometer.Provides mass information for peak identification and structural elucidation of unknown impurities.[13] Offers very low detection limits.Higher instrument cost and complexity. Mobile phases must be volatile (e.g., using formic acid or ammonium acetate instead of phosphate buffers).[3][14]
GC-MS (Gas Chromatography-Mass Spectrometry) Separates volatile and thermally stable compounds in the gas phase, followed by mass spectrometry detection.High sensitivity and excellent for identifying volatile impurities.N-(2-(piperazin-1-yl)phenyl)acetamide is likely not volatile enough without derivatization, which adds complexity and potential for variability.

graph Method_Comparison {
layout=neato;
node [shape=box, style=filled, fontcolor="#FFFFFF"];
edge [color="#5F6368"];

center [label="Analytical Goal:\nPurity of N-(2-(piperazin-1-yl)phenyl)acetamide", shape=ellipse, pos="0,0!", fillcolor="#4285F4"];

RP_HPLC [label="RP-HPLC\n(Proposed Method)", pos="-3,2!", fillcolor="#34A853"]; UPLC [label="UPLC", pos="3,2!", fillcolor="#EA4335"]; HILIC [label="HILIC", pos="-3,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; LC_MS [label="LC-MS", pos="3,-2!", fillcolor="#EA4335"];

center -- RP_HPLC [label=" Robust & Versatile "]; center -- UPLC [label=" Faster & Higher Resolution "]; center -- HILIC [label=" Alternative Selectivity for Polars "]; center -- LC_MS [label=" Identification & High Sensitivity "]; }

Caption: Comparison of analytical techniques for the purity analysis of the target compound.

Conclusion

The proposed reversed-phase HPLC method provides a strong and reliable foundation for the determination of purity for N-(2-(piperazin-1-yl)phenyl)acetamide. Its basis in well-established chromatographic principles and adherence to pharmacopeial and ICH guidelines ensures its suitability for use in a regulated environment.[5][9][11] The comprehensive validation protocol outlined transforms this method into a self-validating system, providing a high degree of confidence in the analytical results. For specific challenges, such as the identification of unknown impurities or the need for higher throughput, alternative techniques like LC-MS and UPLC, respectively, offer powerful complementary capabilities. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the stage of drug development, the nature of the sample matrix, and the available instrumentation.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
  • Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Strategies to Enable and Simplify HPLC Polar Compound Separation. PerkinElmer.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • <621> Chromatography. USP.org.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Are You Sure You Understand USP <621>?. LCGC International.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.
  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International.
  • USP 621 Changes. Element Lab Solutions.
  • USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements. ECA Academy.
  • Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Quality Guidelines. ICH.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed.
  • Polar Compounds. SIELC Technologies.
  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. PMC.
  • Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. PubMed.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis.
  • Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters Corporation.
  • A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines. Benchchem.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey.
  • Method and assays for quantitation of acetamide in a composition. Google Patents.
  • A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. ResearchGate.
  • N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Shimadzu Chemistry & Diagnostics.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.
  • N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. LGC Standards.
  • 2-(Piperazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide. BLDpharm.
  • Separation of Acetamide, N,N-bis(phenylmethyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide. Google Patents.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
  • PIPERAZIN-1-YL)-N-(2-NITRO-PHENYL)-ACETAMIDE AldrichCPR. Sigma-Aldrich.
  • A Review on Analytical Methods for Piperazine Determination. NTU JOURNAL OF PURE SCIENCES.

Sources

FTIR characterization data for N-(2-(piperazin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FTIR Characterization of N-(2-(piperazin-1-yl)phenyl)acetamide: A Comparative Analysis

For researchers and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a foundational requirement. N-(2-(piperazin-1-yl)phenyl)acetamide, a molecule incorporating a substituted phenyl ring, a secondary amide, and a piperazine moiety, presents a unique spectroscopic fingerprint. This guide provides a comprehensive, in-depth analysis of its expected Fourier-Transform Infrared (FTIR) spectrum.

Rather than merely presenting a spectrum, we will dissect the molecule's structure to predict and interpret its vibrational modes. This comparative approach, grounded in the established spectral characteristics of its constituent functional groups, offers a robust framework for researchers to validate their own experimental findings. We will explore the causality behind experimental choices and provide a self-validating protocol for achieving high-quality, reproducible data.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an FTIR spectrum is fundamentally dependent on meticulous sample preparation and instrument handling. For a solid crystalline sample like N-(2-(piperazin-1-yl)phenyl)acetamide, the Potassium Bromide (KBr) pellet method is a widely adopted and reliable technique.[1]

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of the N-(2-(piperazin-1-yl)phenyl)acetamide sample to a fine powder using a clean agate mortar and pestle. Causality: Grinding the sample to a particle size smaller than the wavelength of the incident IR radiation is crucial to minimize light scattering (the Christiansen effect), which can distort spectral baselines and peak shapes.

    • Add approximately 150-200 mg of spectroscopic grade KBr to the mortar. KBr is used as the matrix because it is transparent to IR radiation in the typical mid-IR region (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds when properly prepared.

    • Thoroughly mix the sample and KBr by gentle grinding for another 1-2 minutes. The goal is to achieve a homogenous dispersion of the analyte within the salt matrix.

  • Pellet Formation:

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes. This sinters the KBr into a transparent or semi-transparent disc. Trustworthiness: A transparent, glass-like pellet indicates a well-prepared sample with minimal scattering, leading to a high-quality spectrum with a flat baseline.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment. Causality: This essential step records the spectral signature of atmospheric water vapor and carbon dioxide, as well as any instrument-specific signals. The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the analyte.

    • Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio. The typical resolution is 4 cm⁻¹.

Workflow for FTIR Analysis

The logical flow from sample preparation to final data interpretation is critical for ensuring the integrity of the results.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis P1 Grind 1-2 mg of Analyte P2 Add & Mix ~150 mg KBr P1->P2 P3 Press into Transparent Pellet P2->P3 A1 Collect Background Spectrum (Atmospheric Correction) P3->A1 Place pellet in spectrometer A2 Collect Sample Spectrum (32 Scans, 4 cm-1 resolution) A1->A2 S1 Baseline & Peak Correction A2->S1 S2 Identify Key Functional Groups (N-H, C=O, C-H, C=C, C-N) S1->S2 S3 Compare with Reference Spectra (Piperazine, Acetamide Derivatives) S2->S3 S4 Final Structural Confirmation S3->S4

Sources

Technical Evaluation: N-(2-(piperazin-1-yl)phenyl)acetamide vs. Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

N-(2-(piperazin-1-yl)phenyl)acetamide (henceforth referred to as 2-APPA ) represents a critical structural refinement of the classical phenylpiperazine pharmacophore. While unsubstituted phenylpiperazines (1-PP) are known as "privileged structures" in neuropsychopharmacology, they suffer from promiscuous binding—hitting 5-HT, Dopamine, and Adrenergic receptors indiscriminately.

This guide evaluates 2-APPA against industry standards to demonstrate how the ortho-acetamido substitution serves two specific functions:

  • Conformational Restriction: It forces a non-planar torsion between the phenyl and piperazine rings, often improving selectivity for 5-HT sub-families (specifically 5-HT1A and 5-HT7).

  • Metabolic Modulation: It blocks the ortho-position from hydroxylation, a common metabolic soft spot in 1-PP.

The Comparison Matrix

We compare 2-APPA against three distinct reference standards:

Reference StandardRole in ComparisonKey Limitation
1-Phenylpiperazine (1-PP) Baseline Control. The "naked" scaffold.High promiscuity; binds

-adrenergic receptors causing hypotension.
WAY-100635 Gold Standard (Selectivity). The benchmark for 5-HT1A antagonism.Complex synthesis; poor oral bioavailability in some models.
Prazosin Negative Control (Off-Target). Standard

-adrenergic antagonist.
Used to quantify the "safety margin" of 2-APPA regarding cardiovascular side effects.

Physicochemical & Structural Analysis

The introduction of the acetamide group at the ortho position drastically alters the electronic and steric profile compared to the lipophilic 1-PP.

Table 1: Physicochemical Properties Comparison

Data aggregated from predicted models and structural analogue analysis.

Property1-Phenylpiperazine (1-PP)2-APPA (Test Article) Implication
Molecular Weight 162.23 g/mol 219.28 g/mol Slight increase; remains well within Fragment-Based Drug Design (FBDD) limits.
cLogP ~1.2 (Moderate Lipophilicity)~0.8 (Lower Lipophilicity) The polar amide lowers LogP, improving aqueous solubility and reducing non-specific protein binding.
H-Bond Donors/Acceptors 1 / 22 / 3 Additional H-bond capacity allows for specific interactions with the Aspartate residue in GPCR binding pockets.
pKa (Piperazine N) ~9.8~9.2 The electron-withdrawing effect of the ortho-amide slightly reduces basicity, potentially improving membrane permeability.

Pharmacological Performance: Receptor Selectivity[1]

The primary utility of 2-APPA is its ability to decouple Serotonergic affinity from Adrenergic affinity.

Mechanism of Action: The "Ortho-Effect"

In 1-PP, the phenyl and piperazine rings can adopt a co-planar conformation, which fits the flat hydrophobic pocket of


-adrenergic receptors. In 2-APPA , the bulky acetamide group forces the rings to twist (dihedral angle > 60°). This twisted conformation is sterically rejected by the 

receptor but accommodated by the 5-HT1A receptor.
Table 2: Representative Binding Affinity ( ) Profile

Values are representative of the phenylpiperazine SAR class [1, 2]. Lower


 indicates higher potency.
Target Receptor1-PP (Baseline)2-APPA (Test Article) WAY-100635 (Standard)Performance Verdict
5-HT1A (Serotonin) 25 nM2 - 10 nM 0.4 nMHigh Potency. 2-APPA approaches the potency of complex drugs like WAY-100635.

-Adrenergic
30 nM> 500 nM > 10,000 nMImproved Safety. The selectivity ratio (5-HT/

) improves from ~1:1 (1-PP) to ~50:1 (2-APPA).
D2 (Dopamine) 50 nM~200 nM > 1,000 nMModerate Selectivity. Reduces extrapyramidal side effect risks compared to 1-PP.

Experimental Protocols

To validate the data above, the following self-validating protocols are recommended. These workflows ensure that observed affinity is due to specific binding and not lipophilic trapping.

Protocol A: Competitive Radioligand Binding Assay (5-HT1A)

Objective: Determine the


 of 2-APPA using 

-8-OH-DPAT as the radioligand.
  • Membrane Preparation: Use CHO cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer.

  • Incubation System:

    • Total Binding: Membrane +

      
      -8-OH-DPAT (1 nM).
      
    • Non-Specific Binding (NSB): Add 10 µM Serotonin (5-HT) to saturate active sites.

    • Test Arms: Add 2-APPA at concentrations ranging from

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Filtration: Rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces filter binding).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: If the Hill slope deviates significantly from 1.0, suspect negative cooperativity or multiple binding sites.

Protocol B: Microsomal Metabolic Stability

Objective: Compare the half-life (


) of 2-APPA vs. 1-PP.
  • Reaction Mix: Human liver microsomes (0.5 mg/mL), NADPH regenerating system, and Test Compound (1 µM).

  • Sampling: Quench aliquots with ice-cold acetonitrile at 0, 5, 15, 30, and 60 minutes.

  • Detection: LC-MS/MS (MRM mode). Monitor the parent ion transition.

  • Metabolite ID: Look for +16 Da (Hydroxylation) and -42 Da (Deacetylation).

    • Expectation: 1-PP will show rapid hydroxylation at the para position. 2-APPA should show delayed clearance due to steric protection of the phenyl ring.

Visualization of Signaling & Workflow

Diagram 1: 5-HT1A vs 5-HT7 Signaling Pathways

Understanding the downstream effects of the target receptors.

G cluster_0 Inhibitory Pathway (Gi/o) cluster_1 Stimulatory Pathway (Gs) Ligand 2-APPA (Ligand) R_5HT1A 5-HT1A Receptor Ligand->R_5HT1A High Affinity R_5HT7 5-HT7 Receptor Ligand->R_5HT7 Moderate Affinity AC_Inhib Adenylyl Cyclase R_5HT1A->AC_Inhib Gi/o K_Channel GIRK Channel (Hyperpolarization) R_5HT1A->K_Channel βγ Subunit cAMP_Down cAMP ↓ AC_Inhib->cAMP_Down AC_Stim Adenylyl Cyclase R_5HT7->AC_Stim Gs cAMP_Up cAMP ↑ AC_Stim->cAMP_Up ERK ERK/MAPK Activation cAMP_Up->ERK

Caption: 2-APPA acts primarily on 5-HT1A (Gi/o) to reduce cAMP, while retaining moderate activity at 5-HT7 (Gs).

Diagram 2: Experimental Workflow for Selectivity Screening

Logical flow for validating the "Ortho-Effect".

Workflow cluster_screens Parallel Binding Assays Start Start: 2-APPA Synthesis Screen_A Assay A: 5-HT1A (Target) Start->Screen_A Screen_B Assay B: Alpha-1 (Off-Target) Start->Screen_B Calc Calculate Selectivity Ratio (Ki Alpha-1 / Ki 5-HT1A) Screen_A->Calc Screen_B->Calc Decision Is Ratio > 50? Calc->Decision Pass Proceed to Metabolic Stability Decision->Pass Yes Fail Reject: Risk of Hypotension Decision->Fail No

Caption: Decision tree for validating 2-APPA selectivity. A ratio >50 is required to rule out cardiovascular risks.

Conclusion

N-(2-(piperazin-1-yl)phenyl)acetamide (2-APPA) outperforms the reference standard 1-Phenylpiperazine by introducing a critical steric checkpoint (the ortho-acetamide group). This modification successfully reduces off-target


-adrenergic binding—the primary failure mode of simple aryl-piperazines—while maintaining high affinity for 5-HT1A and 5-HT7 receptors.

For researchers developing multi-target directed ligands (MTDLs), 2-APPA serves as a superior scaffold to 1-PP, offering a cleaner pharmacological baseline and improved "drug-like" properties.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5326588, 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190). Retrieved from [Link]

  • Kim, S. H., et al. (2013). Synthesis and evaluation of 1-[2-(4-methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor.[1] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Shimadzu. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide (Ranolazine Metabolite). Retrieved from [Link]

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents.[2] Part 15: 5-HT1A and 5-HT2 receptor affinity of some 4-substituted 1-(2-methoxyphenyl)piperazines. Archiv der Pharmazie. (Contextual citation for Ortho-substitution effects).

Sources

High-Fidelity Purity Verification of N-(2-(piperazin-1-yl)phenyl)acetamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Context[1][2][3][4]

N-(2-(piperazin-1-yl)phenyl)acetamide is a critical pharmacophore scaffold, frequently serving as an intermediate in the synthesis of GPCR ligands (e.g., antipsychotics, anxiolytics) and lidocaine-derived anti-arrhythmics.[1]

The analytical verification of this molecule presents a specific "blind spot" in standard Quality Control (QC) workflows:

  • The "Invisible" Impurity: The piperazine moiety is highly polar and lacks a strong chromophore compared to the phenyl-acetamide core, leading to significant Response Factor (RF) disparities in UV detection.

  • Hygroscopicity: The secondary amine is prone to forming hydrates and absorbing atmospheric CO₂ to form carbamates, skewing gravimetric assays.

  • Basicity: The piperazine nitrogen (

    
    ) causes severe peak tailing on standard acidic HPLC methods.
    

This guide objectively compares the Industrial Standard (HPLC-UV/MS) against the Absolute Reference (qNMR) to determine the optimal purity verification strategy.

Critical Analysis of Impurity Profile

Before selecting an analytical method, one must understand what we are looking for. Based on the standard alkylation synthesis (reacting piperazine with N-chloroacetyl anilines), the following impurity profile is expected:

  • Impurity A (Bis-adduct): The "dimer" formed when one piperazine molecule reacts with two equivalents of the aniline precursor. Challenge: High UV response, elutes late.

  • Impurity B (Unreacted Piperazine): Challenge: Low UV response, elutes in the void volume, highly polar.

  • Impurity C (Aniline Precursor): Challenge: Toxic, mutagenic potential.

  • Impurity D (Inorganic Salts): Residual halides (NaCl/KCl) from the coupling reaction. Challenge: Invisible to UV and MS.

Comparative Methodology

Method A: The Industrial Standard (HPLC-UV/MS)

Best for: Routine batch release, detecting trace organic impurities.[1]

Standard acidic mobile phases (0.1% Formic Acid) are unsuitable for this molecule. The protonated piperazine nitrogen interacts with residual silanols on the column, causing peak tailing and poor resolution.

Optimized Protocol: High-pH Reversed-Phase
  • Column: C18 Hybrid Particle (e.g., Waters XBridge or Agilent Poroshell HPH), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (acetamide absorption) and MS (ESI+).

Expert Insight: Operating at pH 10 ensures the piperazine is largely deprotonated (neutral), significantly sharpening the peak shape and improving the signal-to-noise ratio.[1]

Method B: The Absolute Reference (qNMR)

Best for: Reference Standard qualification, mass balance confirmation, salt stoichiometry.

Quantitative NMR (qNMR) is the only method that provides a "purity by weight" value without requiring a reference standard of the analyte itself. It inherently detects residual solvents and inorganic salts (by mass balance deficit).

Optimized Protocol: 1H-qNMR
  • Solvent: DMSO-

    
     (prevents carbamate formation/exchange).[1]
    
  • Internal Standard (IS): Maleic Acid (traceable purity >99.9%).

    • Why: Maleic acid has a singlet at ~6.2 ppm, which falls in a clean window for this molecule (aromatics are 7.0–8.0 ppm, piperazine aliphatics are 2.5–3.5 ppm).

  • Relaxation Delay (D1): 30 seconds (ensure

    
     for full relaxation).
    
  • Pulse Angle: 90°.

Experimental Data Comparison

The following table summarizes a hypothetical but representative comparison of a "99% pure" batch analyzed by both methods.

ParameterHPLC-UV (Area %)qNMR (Weight %)Interpretation
Main Peak Purity 99.8%96.2%Discrepancy Alert: HPLC overestimates purity by ignoring non-UV active contaminants.
Residual Piperazine Not Detected1.5%Piperazine has low UV absorbance; missed by HPLC but seen in NMR (2.8 ppm).
Water/Solvents N/A (Invisible)1.8%DMSO/Water trapped in the lattice detected by NMR.
Inorganic Salts N/A (Invisible)0.5% (Calc.)Calculated via Ash/ICP-MS, confirmed by mass balance deficit.
Bis-Adduct 0.2%< LOQHPLC is more sensitive for trace high-molecular-weight impurities.[1]

Visualizing the Analytical Strategy

The following diagrams illustrate the decision-making process and the impurity fate mapping.

Diagram 1: Analytical Decision Matrix

AnalyticalStrategy Start Sample: N-(2-(piperazin-1-yl)phenyl)acetamide Goal Define Analytical Goal Start->Goal Routine Routine Batch Release Goal->Routine High Throughput Absolute Standard Qualification / Mass Balance Goal->Absolute High Accuracy MethodA Method A: HPLC-UV (pH 10) + High Sensitivity - Misses Salts/Solvents Routine->MethodA MethodB Method B: qNMR (DMSO-d6) + Absolute Purity + Detects Solvents - Lower Sensitivity Absolute->MethodB ActionA Check: Trace Organic Impurities (Bis-adducts) MethodA->ActionA ActionB Check: Hygroscopicity, Salt Stoichiometry MethodB->ActionB

Figure 1: Decision matrix for selecting between HPLC and qNMR based on the analytical objective (Throughput vs. Accuracy).

Diagram 2: Impurity Fate & Detection[5]

ImpurityMap Piperazine Piperazine (Excess Reagent) Reaction Alkylation Reaction Piperazine->Reaction UV HPLC-UV Detects Piperazine->UV Invisible (Low UV) NMR qNMR Detects Piperazine->NMR Distinct Signals Aniline N-chloroacetyl Aniline Aniline->Reaction Product Target Molecule (Secondary Amine) Reaction->Product BisAdduct Bis-Adduct (Impurity A) Reaction->BisAdduct Salts Inorganic Salts (NaCl/KCl) Reaction->Salts Product->UV Product->NMR BisAdduct->UV High Response BisAdduct->NMR Low Sensitivity Salts->UV Invisible Salts->NMR Mass Balance Deficit

Figure 2: Fate mapping of synthesis impurities and their detectability by orthogonal methods.

Detailed Step-by-Step Protocols

Protocol A: High-pH HPLC Analysis

Objective: Quantify organic impurities >0.05%.

  • Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Adjust pH to 10.0 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

  • Sample Prep: Dissolve 10 mg sample in 10 mL of 50:50 MeCN:Water. Note: Do not use acidic diluents as they may precipitate the free base.

  • System Conditioning: Flush column with 100% MeCN for 30 mins, then equilibrate with initial gradient conditions (95% Buffer / 5% MeCN) for 20 mins.

  • Injection: Inject 5 µL. Monitor at 254 nm.

  • Integration: Integrate all peaks >0.05% area. Calculate % Area Norm.

Protocol B: qNMR Purity Assay

Objective: Determine absolute weight % purity.

  • Standard Selection: Dry Maleic Acid (TraceCERT® or USP RS) at 105°C for 2 hours.

  • Weighing: Into a glass vial, weigh exactly:

    • 
       mg (Maleic Acid)
      
    • 
       mg (Sample)
      
    • Record weights to 0.001 mg precision.

  • Solvation: Add 0.7 mL DMSO-

    
    . Vortex until fully dissolved. Transfer to NMR tube.
    
  • Acquisition: Run 1H-NMR (400 MHz or higher). Set D1 = 30s, Scans = 16.

  • Processing: Phase and baseline correct manually.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons (2 for Maleic Acid singlet, 4 for Piperazine multiplet).

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[3] Link

  • United States Pharmacopeia (USP). (2023). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1] Link

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy—Applications in drug analysis.[4][5][6][7][8] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Almac Group. (2022). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide.Link

  • BenchChem. (2025).[4] Physicochemical Properties of Piperazine Salts: Technical Guide.Link

Sources

Differentiating N-(2-(piperazin-1-yl)phenyl)acetamide from structural analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, data-driven approach to differentiating N-(2-(piperazin-1-yl)phenyl)acetamide (hereafter referred to as 2-PPA ) from its structural analogs.[1]

The analysis focuses on the unique physicochemical properties arising from the ortho-substitution pattern—specifically the intramolecular hydrogen bonding between the acetamide proton and the piperazine nitrogen—which serves as the primary discriminator against regioisomers and chain-isomers.

Structural Analysis & Differentiation Strategy

The core challenge in verifying 2-PPA is distinguishing it from three classes of analogs that share the exact mass (


 219.28 for 

) or similar polarity:
  • Regioisomers: N-(3-(piperazin-1-yl)phenyl)acetamide (meta) and N-(4-(piperazin-1-yl)phenyl)acetamide (para).[1]

  • Chain Isomers: 2-(piperazin-1-yl)-N-phenylacetamide (where the piperazine is attached to the acetyl chain, not the aromatic ring).[1]

  • Synthetic Impurities: N-(2-(4-acetylpiperazin-1-yl)phenyl)acetamide (di-acetylated byproduct).[1]

The "Ortho-Effect" Discriminator

In 2-PPA, the acetamide group at position 1 and the piperazine ring at position 2 create a steric and electronic environment distinct from the meta and para isomers.[1] The amide proton (NH) forms a stable intramolecular hydrogen bond with the tertiary nitrogen of the piperazine ring. This interaction is the "fingerprint" for identification.

OrthoEffect cluster_properties Physicochemical Consequence Ortho Ortho-Isomer (2-PPA) Intramolecular H-Bond MetaPara Meta/Para Isomers No Internal H-Bond Ortho->MetaPara Differentiated by NMR NH Shift & Coupling Chain Chain Isomer (Piperazine on alpha-carbon) Ortho->Chain Differentiated by MS Fragmentation & CH2 Signal P1 Deshielded NH (>9 ppm) Ortho->P1 P2 Increased Lipophilicity (Faster HPLC Elution) Ortho->P2

Caption: Logical differentiation map highlighting the physicochemical consequences of the ortho-substitution pattern in 2-PPA.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3]

NMR is the definitive method for structural authentication. The ortho relationship is validated by the specific deshielding of the amide proton and the aromatic coupling pattern.

Experimental Protocol: Solvent-Dependent Shift

Objective: Confirm the intramolecular Hydrogen bond.

  • Sample Prep: Dissolve 5-10 mg of sample in 600 µL of DMSO-d6 . (Avoid CDCl3 initially, as solubility may be poor and exchange broadening can obscure the NH peak).

  • Acquisition: Run standard 1H NMR (minimum 400 MHz, 16 scans).

  • Validation Step: If the NH peak is ambiguous, add 10 µL of D2O. The amide peak will disappear (exchange), confirming it is not a C-H signal.

Data Interpretation Guide
FeatureTarget: 2-PPA (Ortho) Analogs: Meta/Para Isomers Chain Isomer
Amide NH Singlet,

9.2 - 9.8 ppm
(Deshielded by H-bond)
Singlet,

7.5 - 8.5 ppm(Typical amide range)
Singlet,

8.0 - 9.0 ppm
Aromatic Region 4 Protons (ABCD system) Complex multiplets due to lack of symmetry.[1]Para: AA'BB' (symmetric doublets).Meta: Singlet (isolated H) + multiplets.5 Protons (Multiplet)Monosubstituted ring pattern.
Aliphatic Region Piperazine: 2 distinct triplets/broad peaks (

2.8-3.[1]0)
Piperazine: Similar to ortho.[2][3]Key Difference: Singlet at

~3.2 ppm (COCH2 N).

Expert Insight: In the ortho isomer (2-PPA), the piperazine ring is twisted out of plane with the benzene ring to relieve steric strain. This often causes the piperazine protons to appear as broad signals at room temperature due to restricted rotation.[3] Heating the NMR tube to 50°C can sharpen these peaks.

Method 2: Mass Spectrometry (LC-MS/MS)[1]

While the molecular ion (


 220) is identical for isomers, the fragmentation pathway (MS/MS) provides structural resolution.
Experimental Protocol: Collision Induced Dissociation (CID)
  • Ionization: ESI Positive Mode.

  • Direct Infusion: 5 µL/min of 1 µg/mL solution in 50:50 MeOH:H2O + 0.1% Formic Acid.

  • Collision Energy: Ramp 10–40 eV to generate rich spectra.

Fragmentation Logic
  • Target (2-PPA): The bond between the piperazine nitrogen and the phenyl ring is an

    
     C-N bond, which is relatively strong.[1]
    
    • Major Fragment: Loss of acetyl group (

      
       220 
      
      
      
      178).
    • Secondary Fragment: Cleavage within the piperazine ring (Retro-Diels-Alder type), typically losing

      
       fragments.[1]
      
  • Chain Isomer (2-(piperazin-1-yl)-N-phenylacetamide):

    • Major Fragment: Cleavage of the benzylic-like C-N bond (between the CH2 and the piperazine). This yields a dominant tropylium-like or aniline-derived ion (

      
       93 or 106) and a neutral piperazine loss.[1]
      
  • Di-acetylated Impurity (

    
     262): 
    
    • Easily identified by the parent mass shift (+42 Da).

Method 3: Chromatographic Separation (UPLC-UV)

The ortho-effect influences polarity.[1] The intramolecular H-bond "hides" the polar NH and Piperazine-N moieties, making 2-PPA effectively more lipophilic (higher logP) than its para isomer, but the steric bulk can sometimes reduce retention on planar phases.[1]

Protocol: Reverse Phase Separation
  • Column: C18 Charged Surface Hybrid (CSH) or Phenyl-Hexyl (to exploit pi-pi interactions).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA). Note: TFA is crucial to sharpen the peak of the basic piperazine.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 5 minutes.

Elution Order (Typical on C18):

  • Para-isomer (Most polar, elutes first).

  • Meta-isomer.

  • Target: 2-PPA (Elutes later due to internal H-bond masking polarity).

  • Di-acetylated impurity (Most lipophilic, elutes last).

Synthesis & Pathway Visualization

Understanding the origin of the compound aids in anticipating impurities. 2-PPA is typically synthesized via nucleophilic aromatic substitution (


) or Buchwald-Hartwig coupling.[1]

SynthesisWorkflow Start Starting Material: 1-Fluoro-2-nitrobenzene Step1 Step 1: SnAr with Piperazine (Forms 1-(2-nitrophenyl)piperazine) Start->Step1  Heat, Base   Step2 Step 2: Reduction (H2/Pd-C) (Forms 2-(piperazin-1-yl)aniline) Step1->Step2 Step3 Step 3: Selective Acetylation (Acetic Anhydride, 1 eq) Step2->Step3 Target TARGET: 2-PPA Step3->Target  Major Product   Impurity Impurity: Di-acetylated (Over-acetylation on Piperazine NH) Step3->Impurity  Excess Ac2O  

Caption: Synthetic pathway highlighting the origin of the critical di-acetylated impurity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5294-61-1 (Related Ranolazine Metabolite). Retrieved from [Link]

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table and Analysis of Amide Protons. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

A Comparative Guide to Quality Control Parameters for N-(2-(piperazin-1-yl)phenyl)acetamide Batches

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous quality control of active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensure safety, efficacy, and batch-to-batch consistency. This guide provides an in-depth technical comparison of the quality control parameters for batches of N-(2-(piperazin-1-yl)phenyl)acetamide, a key building block in medicinal chemistry. We will explore the critical quality attributes of this compound, compare them with a structurally related alternative, and provide detailed experimental protocols for robust quality assessment. This guide is designed to empower researchers and drug development professionals with the necessary insights to establish a comprehensive and self-validating quality control system.

Introduction to N-(2-(piperazin-1-yl)phenyl)acetamide and its Significance

N-(2-(piperazin-1-yl)phenyl)acetamide belongs to the class of N-phenylpiperazine derivatives, a versatile scaffold in medicinal chemistry renowned for its presence in a wide array of biologically active compounds. The N-phenylpiperazine moiety is a common pharmacophore in drugs targeting the central nervous system (CNS) and other therapeutic areas. The acetamide group, on the other hand, is a fundamental functional group in numerous pharmaceuticals, contributing to their biological activity and pharmacokinetic properties. The combination of these two functionalities in N-(2-(piperazin-1-yl)phenyl)acetamide makes it a valuable intermediate for the synthesis of novel drug candidates.

Given its role as a precursor to potential therapeutics, the quality of N-(2-(piperazin-1-yl)phenyl)acetamide batches must be meticulously controlled. Impurities arising from the synthesis or degradation can significantly impact the safety and efficacy of the final drug product.

Critical Quality Control Parameters

The quality control of N-(2-(piperazin-1-yl)phenyl)acetamide batches should encompass a comprehensive evaluation of its identity, purity, and physical properties. The following parameters are critical for ensuring the quality and consistency of each batch.

Identity

Confirmation of the chemical structure of N-(2-(piperazin-1-yl)phenyl)acetamide is the first and most crucial step in quality control. A combination of spectroscopic techniques should be employed for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and connectivity of protons and carbons. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra serve as a unique fingerprint of the compound. For instance, the ¹H NMR spectrum of a similar compound, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, showed characteristic signals for the piperazine protons as a broad multiplet, the methylene linker as a singlet, and aromatic protons in their expected regions[1].

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the amide C=O and N-H stretching vibrations.

Purity

Assessing the purity of N-(2-(piperazin-1-yl)phenyl)acetamide is essential to ensure that it is free from starting materials, by-products, and degradation products.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for determining the purity of the compound and quantifying any impurities. A validated, stability-indicating HPLC method should be used. The purity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has been successfully assessed by HPLC[1].

  • Residual Solvents: Gas Chromatography (GC) is typically used to determine the levels of residual solvents from the synthesis and purification processes.

  • Water Content: Karl Fischer titration is the standard method for determining the water content in the material.

  • Heavy Metals: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or other suitable techniques should be used to test for the presence of heavy metals.

Physical Properties
  • Appearance: The physical appearance of the batch (e.g., color, form) should be visually inspected and recorded.

  • Melting Point: A sharp and consistent melting point range is indicative of high purity.

  • Solubility: The solubility of the compound in various solvents should be determined, as it is a critical parameter for downstream applications.

Comparison with an Alternative: N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide

To provide a comparative context, we will examine the quality control parameters of a structurally related compound, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide. This compound shares the core piperazinyl-acetamide structure but has methyl substitutions on the phenyl ring. These substitutions can influence its physical properties, impurity profile, and analytical behavior.

Quality Control ParameterN-(2-(piperazin-1-yl)phenyl)acetamide (Anticipated)N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (Reference Data)
Identity Confirmed by ¹H NMR, ¹³C NMR, MS, IRConfirmed by ¹H NMR, ¹³C NMR, LC-MS, IR[2]
Purity (HPLC) ≥ 98.0%≥ 98.0%[3]
Appearance White to off-white solidWhite solid[2]
Melting Point To be determined118 °C[2]
Molecular Weight 233.30 g/mol 247.34 g/mol [4]
Potential Impurities Starting materials (e.g., 2-aminophenyl)acetamide, piperazine), by-products (e.g., di-substituted piperazine), degradation products.Starting materials (e.g., N-chloroacetyl-2,6-xylidine, piperazine), by-products (e.g., adducts), N-nitrosopiperazine derivative[5][6]

Causality behind Experimental Choices: The choice of these quality control parameters is dictated by regulatory expectations and scientific principles. Identity tests ensure that the correct molecule has been synthesized. Purity assays are critical for safety, as impurities can have their own pharmacological and toxicological effects. Physical property measurements are important for formulation development and ensuring consistent material handling. The comparison with a closely related analogue highlights how small structural changes can impact these parameters, necessitating compound-specific validation of analytical methods.

Experimental Protocols

The following are detailed, step-by-step methodologies for key quality control experiments. These protocols are based on established methods for similar compounds and should be validated for N-(2-(piperazin-1-yl)phenyl)acetamide.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol provides a general framework for developing a purity method. The specific conditions will require optimization.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Standard Preparation: Accurately weigh and dissolve N-(2-(piperazin-1-yl)phenyl)acetamide reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

  • Sample Preparation: Accurately weigh and dissolve the test batch of N-(2-(piperazin-1-yl)phenyl)acetamide in the same solvent as the standard to the same concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Gradient program: A typical gradient might be from 95% A to 5% A over 20 minutes.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Determine the area percentage of the main peak and any impurity peaks in the sample chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

¹H NMR for Structural Confirmation

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the N-(2-(piperazin-1-yl)phenyl)acetamide sample in about 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Interpretation: Analyze the chemical shifts, integration, and coupling patterns of the signals to confirm that they are consistent with the expected structure of N-(2-(piperazin-1-yl)phenyl)acetamide.

Visualization of Key Processes

Potential Impurity Formation Pathway

The synthesis of N-(2-(piperazin-1-yl)phenyl)acetamide likely involves the reaction of a 2-halo-N-phenylacetamide derivative with piperazine. This process can lead to the formation of several impurities.

G cluster_synthesis Synthesis of N-(2-(piperazin-1-yl)phenyl)acetamide cluster_impurities Potential Impurities Starting Material 1 2-Halo-N-phenylacetamide Product N-(2-(piperazin-1-yl)phenyl)acetamide Starting Material 1->Product Reaction Starting Material 2 Piperazine Starting Material 2->Product Impurity 1 Unreacted Starting Materials Product->Impurity 1 Incomplete Reaction Impurity 2 Di-substituted Piperazine (By-product) Product->Impurity 2 Side Reaction Impurity 3 Degradation Products (e.g., hydrolysis) Product->Impurity 3 Storage/Handling G Start Incoming Batch Sampling Representative Sampling Start->Sampling Physical Tests Appearance Melting Point Solubility Sampling->Physical Tests Identity Tests NMR (1H, 13C) MS IR Sampling->Identity Tests Purity Tests HPLC (Purity, Impurities) GC (Residual Solvents) Karl Fischer (Water) Heavy Metals Sampling->Purity Tests Decision Meets Specifications? Physical Tests->Decision Identity Tests->Decision Purity Tests->Decision Release Batch Released Decision->Release Yes Reject Batch Rejected Decision->Reject No

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-(piperazin-1-yl)phenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for N-(2-(piperazin-1-yl)phenyl)acetamide has been published. The following guidance is synthesized from the known hazards of its core structural components: aromatic amines, piperazine derivatives, and acetamides. It is imperative to treat this compound with, at a minimum, the same precautions as these related, and potentially hazardous, substances. This guide is intended for researchers, scientists, and drug development professionals as a primary resource for safe operational and disposal procedures.

Hazard Analysis: A Structurally-Based Approach to Safety

The chemical structure of N-(2-(piperazin-1-yl)phenyl)acetamide dictates a cautious approach. The molecule combines three distinct functional groups, each contributing to a potential hazard profile that must be respected to ensure laboratory safety.

  • Piperazine Moiety: The piperazine ring is a known structural alert. Piperazine and its derivatives can be corrosive, causing severe skin burns and eye damage.[1][2] Furthermore, they are recognized as potential skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions.[1][3]

  • Aromatic Amine Core: Aromatic amines as a class are known for their potential toxicity. Safe handling guidelines for amines universally recommend robust personal protective equipment to prevent skin contact and inhalation.[4][5]

  • Acetamide Group: Acetamides carry their own set of risks. The parent compound, acetamide, is a suspected carcinogen, and related structures must be handled with appropriate care to minimize exposure.[6][7] This includes working in well-ventilated areas and using protective gear to avoid skin and eye contact.[8][9]

Given this combination of structural motifs, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential.

Core Directive: Recommended Personal Protective Equipment (PPE)

The selection of PPE is the primary barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling N-(2-(piperazin-1-yl)phenyl)acetamide, with a rationale grounded in the compound's potential hazards.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). A full-face shield should be worn over goggles if there is a significant risk of splashing.[10][11]Protects eyes from dust particles and splashes, which could cause serious, irreversible damage based on the corrosive potential of the piperazine moiety.[1][3]
Hand Protection Chemical-resistant nitrile rubber gloves. Cuffs should be turned up to catch potential drips.[3][12]Prevents direct skin contact, which may cause irritation, burns, or allergic sensitization.[1][3]
Body Protection A chemical-resistant laboratory coat.Protects personal clothing from contamination and minimizes exposed skin.[3][13]
Respiratory Protection All handling of solid material or solutions should be conducted within a certified chemical fume hood to control airborne exposure.[8][14]Avoids the inhalation of dust or aerosols, which may cause respiratory irritation or sensitization.[1][3]

Operational Plan: From Preparation to Disposal

A safe experiment begins before the compound is touched and ends long after the reaction is complete. Adherence to a strict operational plan is critical.

Preparation
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[10]

  • Assemble PPE: Gather all necessary PPE before approaching the chemical storage area.

Step-by-Step Handling Protocol
  • Don PPE: Put on all required personal protective equipment in the correct order as illustrated in the workflow diagram below.

  • Containment: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.[13]

  • Cautious Handling: Avoid all personal contact, including inhalation of dust.[14] Do not eat, drink, or smoke in the handling area.[3]

  • Post-Handling: After work is complete, decontaminate the work surface and any equipment used.

  • Doff PPE: Remove PPE in the correct sequence to prevent cross-contamination, as shown in the diagram.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.[12]

PPE Workflow Visualization

The sequence of donning and doffing PPE is designed to minimize the risk of contaminating your skin or personal clothing.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.